Product packaging for 1,4-Bis(vinyldimethylsilyl)benzene(Cat. No.:CAS No. 4519-17-9)

1,4-Bis(vinyldimethylsilyl)benzene

Cat. No.: B1582281
CAS No.: 4519-17-9
M. Wt: 246.49 g/mol
InChI Key: VLNRSEGRGSDKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Bis(vinyldimethylsilyl)benzene is a useful research compound. Its molecular formula is C14H22Si2 and its molecular weight is 246.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22Si2 B1582281 1,4-Bis(vinyldimethylsilyl)benzene CAS No. 4519-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl-[4-[ethenyl(dimethyl)silyl]phenyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h7-12H,1-2H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNRSEGRGSDKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)C1=CC=C(C=C1)[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313370
Record name 1,4-BIS(VINYLDIMETHYLSILYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4519-17-9
Record name 4519-17-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-BIS(VINYLDIMETHYLSILYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(dimethylvinylsilyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4519-17-9

This technical guide provides a comprehensive overview of 1,4-Bis(vinyldimethylsilyl)benzene, a key organosilicon compound for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, experimental protocols for its synthesis and polymerization, and its applications, with a focus on its role as a crosslinking agent in advanced polymer systems.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4519-17-9[1]
Molecular Formula C₁₄H₂₂Si₂[2]
Molecular Weight 246.49 g/mol [2]
Physical Form Liquid
Purity ≥98%
Boiling Point 92°C[Note 1]
Density 0.912 g/cm³[Note 1]
Storage Sealed in a dry environment at room temperature.

Note 1: Data from a commercial supplier; not independently verified in peer-reviewed literature.

Table 2: Physicochemical Properties of 1,4-Bis(dimethylsilyl)benzene (for comparison)

PropertyValueSource
CAS Number 2488-01-9[3][4][5][6]
Molecular Formula C₁₀H₁₈Si₂[4][6]
Molecular Weight 194.42 g/mol [4][6]
Boiling Point 213-214 °C (lit.)[3][5]
Density 0.874 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.502 (lit.)[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Grignard reaction between 1,4-dibromobenzene (B42075) and vinyldimethylchlorosilane.[1]

Materials:

  • Magnesium turnings (52.5 mmol, 1.28 g)

  • 1,4-dibromobenzene (25 mmol, 6.59 g)

  • Freshly distilled tetrahydrofuran (B95107) (THF) (20 mL)

  • Vinyldimethylchlorosilane

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • To a dry flask, add magnesium turnings.

  • Slowly add a solution of 1,4-dibromobenzene in THF dropwise over 2 hours.

  • Heat the reaction mixture to 40°C and stir for 2 hours to form the Grignard reagent.

  • Cool the mixture and then add vinyldimethylchlorosilane.

  • Heat the reaction mixture again to 40°C and stir for an additional 2 hours.

  • After the reaction is complete, let the mixture stand overnight.

  • Pour the mixture into distilled water.

  • Extract the aqueous phase three times with petroleum ether (30 mL each).

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue using column chromatography with petroleum ether as the eluent to obtain the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,4-Dibromobenzene 1,4-Dibromobenzene Grignard Formation Grignard Formation 1,4-Dibromobenzene->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation THF THF THF->Grignard Formation Vinyldimethylchlorosilane Vinyldimethylchlorosilane Reaction Reaction Vinyldimethylchlorosilane->Reaction Grignard Formation->Reaction Grignard Reagent Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Synthesis workflow for this compound.
Application in Hydrosilylation Polymerization

This compound is primarily used as a crosslinking agent in addition-cure silicone systems. The vinyl groups on the molecule can react with silicon-hydride (Si-H) functional polymers in the presence of a platinum catalyst. This reaction, known as hydrosilylation, forms stable ethylene (B1197577) bridges between polymer chains, leading to the formation of a crosslinked network, characteristic of silicone elastomers.[7][8]

Representative Protocol for Addition-Cure Silicone Elastomer Formation:

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS)

  • Hydrosilane crosslinker (e.g., a copolymer of methylhydrosiloxane and dimethylsiloxane)

  • This compound (as an additional crosslinker or chain extender)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control cure time)

Procedure:

  • In a suitable mixing vessel, combine the vinyl-terminated PDMS and this compound.

  • Add the hydrosilane crosslinker and mix thoroughly. The ratio of Si-H groups to vinyl groups is critical and typically ranges from 1.5:1 to 2:1 to ensure complete reaction.

  • If using, add an inhibitor to control the working time of the mixture.

  • Add the platinum catalyst (typically in the ppm range) and mix rapidly and thoroughly.

  • De-gas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a mold and cure at the desired temperature. Curing can occur at room temperature or be accelerated by heating.

Reaction Pathway: Platinum-Catalyzed Hydrosilylation

The mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves several key steps:[8]

  • Oxidative Addition: The hydrosilane reacts with the platinum catalyst.

  • Olefin Coordination: The vinyl group of this compound coordinates with the platinum center.

  • Migratory Insertion: The coordinated olefin inserts into the platinum-hydride bond.

  • Reductive Elimination: The final product is eliminated, and the platinum catalyst is regenerated.

G Pt(0) Catalyst Pt(0) Catalyst Intermediate_1 Oxidative Addition Intermediate Pt(0) Catalyst->Intermediate_1 Hydrosilane (R3SiH) Hydrosilane (R3SiH) Hydrosilane (R3SiH)->Intermediate_1 Vinylsilane (CH2=CH-SiR'3) Vinylsilane (CH2=CH-SiR'3) Intermediate_2 Olefin Coordination Complex Vinylsilane (CH2=CH-SiR'3)->Intermediate_2 Intermediate_1->Intermediate_2 Intermediate_3 Migratory Insertion Product Intermediate_2->Intermediate_3 Intermediate_3->Pt(0) Catalyst Catalyst Regeneration Final Product Final Product Intermediate_3->Final Product Final Product (R3Si-CH2-CH2-SiR'3) Final Product (R3Si-CH2-CH2-SiR'3)

Chalk-Harrod mechanism for hydrosilylation.

References

1,4-Bis(vinyldimethylsilyl)benzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Bis(vinyldimethylsilyl)benzene

Introduction

This compound is an organosilicon compound with significant applications in materials science and the biomedical industry.[1] Its unique structure, featuring a central benzene (B151609) ring functionalized with two vinyldimethylsilyl groups, makes it a versatile building block for the synthesis of polymers and other complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications, particularly for researchers and professionals in drug development.

Core Properties

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

PropertyValue
Molecular Weight 246.49 g/mol [2]
Molecular Formula C14H22Si2[2]
CAS Number 4519-17-9[1][2]
IUPAC Name ethenyl-[4-[ethenyl(dimethyl)silyl]phenyl]-dimethylsilane[2]
Physical Form Liquid
Purity 98%

Molecular Structure

The molecular structure of this compound is a key determinant of its chemical reactivity and physical properties. The presence of vinyl groups allows for polymerization and other addition reactions, while the silicon-carbon bonds offer thermal stability.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Grignard reaction with dimethyl vinyl chlorosilane and 1,4-dibromobenzene (B42075).[1]

Materials:

  • Magnesium (1.28 g, 52.5 mmol)

  • 1,4-dibromobenzene (6.59 g, 25 mmol)

  • Freshly distilled tetrahydrofuran (B95107) (THF) (20 mL)

  • Dimethyl vinyl chlorosilane

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Add magnesium to a dry flask.

  • Slowly add a solution of 1,4-dibromobenzene in THF dropwise over 2 hours.

  • Heat the reaction mixture to 40°C and stir for 2 hours.

  • After the reaction is complete, let the mixture stand overnight.

  • Pour the mixture into distilled water.

  • Extract the aqueous phase with petroleum ether (3 x 30 mL).

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography using petroleum ether as the eluent to obtain the final product.[1]

The following diagram illustrates the workflow for the synthesis of this compound.

synthesis_workflow start Start reagents Combine Mg, 1,4-dibromobenzene, and THF start->reagents reaction Heat to 40°C and stir for 2 hours reagents->reaction stand Let stand overnight reaction->stand quench Pour into distilled water stand->quench extract Extract with petroleum ether quench->extract dry Dry organic layers with Na2SO4 extract->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify by column chromatography evaporate->purify end End purify->end

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Materials Science

This compound is a significant compound in the biomedical field, where it is used in the synthesis of various drugs.[1] Its unique chemical structure is instrumental in the development of medications for a range of diseases.[1]

In the realm of materials science, this compound serves as a versatile building block. The vinyl groups are reactive sites for polymerization, leading to the formation of silicon-containing polymers with desirable properties such as thermal stability and hydrophobicity. These characteristics make them suitable for applications in electronics, aerospace, and personal care products. The development of organic electronic materials has further highlighted the importance of silicon-containing organic compounds like this compound.[3]

Safety and Hazards

This compound is classified as an irritant and is known to cause serious eye irritation.[2] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS).

References

1,4-Bis(vinyldimethylsilyl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,4-Bis(vinyldimethylsilyl)benzene

Introduction

This compound is an organosilicon compound characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions with vinyldimethylsilyl groups.[1] This symmetrical, linear molecular structure imparts a unique combination of properties, including molecular rigidity from the aromatic core and high reactivity from the terminal vinyl groups.[1] These features make it a valuable building block and monomer in the synthesis of advanced materials. Due to its electronic properties, chemical stability, and processability, it has become a compound of interest in organic electronics, polymer science, and materials research.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. The compound is typically a liquid at room temperature and should be stored in a dry, sealed environment.

PropertyValueSource
CAS Number 4519-17-9[3][4]
Molecular Formula C₁₄H₂₂Si₂[4]
Molecular Weight 246.49 g/mol [4]
IUPAC Name ethenyl-[4-[ethenyl(dimethyl)silyl]phenyl]-dimethylsilane[4]
Appearance Liquid
Purity ≥97%[5]
Storage Temperature Room Temperature, sealed in dry conditions

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, its characteristic structural features suggest the following spectroscopic signatures:

  • ¹H NMR Spectroscopy : The spectrum would show characteristic signals for the vinyl group protons (typically in the 5-7 ppm range), the aromatic protons on the benzene ring (as a singlet around 7.5 ppm due to symmetry), and the methyl protons on the silicon atoms (as a singlet in the upfield region, likely around 0.3 ppm).

  • ¹³C NMR Spectroscopy : The spectrum would reveal distinct signals for the vinyl carbons, the aromatic carbons (with two signals due to symmetry), and the methyl carbons attached to silicon.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for aromatic C-H stretching (~3030 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring (in the 1450-1600 cm⁻¹ range), and Si-C bond vibrations.[6] The para-disubstituted pattern of the benzene ring would also give rise to strong absorptions in the 810-840 cm⁻¹ range due to C-H out-of-plane bending.[6]

Reactivity and Applications

The unique structure of this compound, with its reactive vinyl groups and stable aromatic core, makes it a versatile compound in materials science.[1]

Reactivity

The primary sites of reactivity are the terminal vinyl groups (–CH=CH₂), which are highly active and can participate in various chemical transformations:[1]

  • Polymerization and Cross-linking : The vinyl groups can undergo polymerization or be used as cross-linking agents to create stable, three-dimensional polymer networks. This is crucial for developing functionalized polymer materials.[1]

  • Hydrosilylation : The vinyl groups can react with Si-H bonds in other molecules in the presence of a catalyst, a fundamental reaction for creating more complex organosilicon structures and polymers.

The diagram below illustrates the key reactive pathways for this molecule.

G main This compound vinyl Vinyl Groups (-CH=CH₂) main->vinyl has reactive silyl (B83357) Dimethylsilyl Groups (-Si(CH₃)₂) main->silyl provides stability & processability poly Polymerization / Copolymerization vinyl->poly enables crosslink Cross-linking Reactions vinyl->crosslink enables hydro Hydrosilylation vinyl->hydro enables functionalize Subsequent Functionalization vinyl->functionalize enables

Caption: Reactivity pathways of this compound.

Applications

The properties derived from its structure lead to significant potential in advanced materials.[2]

  • Organic Electronic Devices :

    • Organic Field-Effect Transistors (OFETs) : The rigid conjugated benzene core enhances charge mobility, while the silyl groups improve film morphology and stability, making it an excellent candidate for organic semiconductor materials.[2]

    • Organic Light-Emitting Diodes (OLEDs) : Its conjugated structure is beneficial for use in hole or electron transport layers, helping to improve charge injection and balance within the device.[2]

  • High-Performance Polymers : The ability of the vinyl groups to cross-link allows for the creation of polymers with enhanced thermal stability and chemical resistance, suitable for high-performance applications in the electronics and automotive industries.

  • Nanomaterials and Surface Modification : It can be used to modify surfaces, enhancing properties like hydrophobicity.

The following diagram illustrates the relationship between the molecule's structural features and its applications.

G cluster_structure Structural Features cluster_properties Resulting Properties cluster_applications Applications core Aromatic Benzene Core rigidity Molecular Rigidity & π-π Interaction core->rigidity stability Chemical Stability & Processability core->stability groups Vinyldimethylsilyl Groups reactivity High Reactivity & Functionalizability groups->reactivity groups->stability ofet Organic Semiconductors (OFETs) rigidity->ofet oled Optoelectronic Devices (OLEDs) rigidity->oled polymers High-Performance Polymers reactivity->polymers stability->ofet stability->oled stability->polymers

Caption: Structure-Property-Application relationship for the molecule.

Experimental Protocols

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from 1,4-dibromobenzene (B42075) via a Grignard reaction.[3]

Reagents and Equipment:

  • Magnesium (Mg) turnings (1.28 g, 52.5 mmol)

  • 1,4-Dibromobenzene (6.59 g, 25 mmol)

  • Dimethyl vinyl chlorosilane

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled (20 mL)

  • Petroleum ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distilled water

  • Dry reaction flask with a condenser and dropping funnel

  • Stirring apparatus and heating mantle

  • Column chromatography setup (with petroleum ether as eluent)

Procedure:

  • Add magnesium turnings (1.28 g) to a dry reaction flask under an inert atmosphere.

  • Dissolve 1,4-dibromobenzene (6.59 g) in 20 mL of freshly distilled THF.

  • Slowly add the 1,4-dibromobenzene solution dropwise to the magnesium over 2 hours to initiate the Grignard reaction.

  • Heat the reaction mixture to 40°C and stir continuously for 2 hours to ensure the formation of the di-Grignard reagent.

  • After the Grignard reagent has formed, add dimethyl vinyl chlorosilane to the reaction mixture.

  • Heat the mixture again to 40°C and stir for an additional 2 hours.

  • After the reaction is complete, allow the mixture to cool and stand overnight.

  • Quench the reaction by carefully pouring the mixture into distilled water.

  • Perform a liquid-liquid extraction on the aqueous phase using petroleum ether (3 x 30 mL).

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting residue by column chromatography, using petroleum ether as the eluent, to yield the final product, this compound.[3]

The diagram below outlines the workflow for this synthesis.

G start Start: Prepare Reactants (Mg, 1,4-Dibromobenzene, THF) grignard 1. Grignard Formation (Add dibromobenzene to Mg in THF, heat to 40°C) start->grignard reaction 2. Silylation Reaction (Add Dimethyl vinyl chlorosilane, heat to 40°C) grignard->reaction workup 3. Aqueous Workup (Quench with H₂O, Extract with Petroleum Ether) reaction->workup dry 4. Drying (Combine organic layers, dry with Na₂SO₄) workup->dry purify 5. Purification (Solvent removal, Column Chromatography) dry->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of the title compound.

Safety and Handling

This compound is classified as causing serious eye irritation.[4][7] Proper safety precautions must be observed during handling.

Hazard ClassCodeDescriptionSource
GHS Pictogram GHS07Exclamation Mark
Signal Word Warning[4][7]
Hazard Statement H319Causes serious eye irritation[4][7]

Precautionary Measures:

  • Prevention : Wash skin thoroughly after handling.[7] Wear protective eye and face protection.[7] Avoid contact with skin, eyes, and clothing.[7]

  • Response :

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

    • If on Skin : Rinse skin well with water.[7]

  • Storage : Keep container tightly closed. Store in a cool, shaded area and protect from moisture.[7]

  • Conditions to Avoid : Heat, exposure to moisture, and exposure to light.[7]

References

An In-depth Technical Guide to the NMR Spectroscopic Data of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the organosilicon compound 1,4-Bis(vinyldimethylsilyl)benzene. Due to the limited availability of directly published experimental spectra, this document presents a combination of reported data for analogous structures and predicted values based on established NMR principles. Detailed experimental protocols for synthesis and NMR analysis are also included to facilitate replication and further research.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for ¹H, ¹³C, and ²⁹Si NMR of this compound. These predictions are based on the analysis of structurally similar compounds, such as 1,4-Bis(dimethylsilyl)benzene[1], and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Methyl (Si-CH ₃)~ 0.2 - 0.4Singlet-
Vinyl (=CH ₂)~ 5.7 - 6.0Doublet of doubletstrans: ~19 Hz, cis: ~14 Hz
Vinyl (=CH -Si)~ 6.0 - 6.3Doublet of doubletstrans: ~19 Hz, geminal: ~4 Hz
Aromatic (C₆H ₄)~ 7.4 - 7.6Singlet-
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
Methyl (Si-C H₃)~ -1 to -3
Vinyl (=C H₂)~ 133 - 135
Vinyl (=C H-Si)~ 138 - 140
Aromatic (C -Si)~ 138 - 140
Aromatic (C H)~ 133 - 135
Table 3: Predicted ²⁹Si NMR Data
SiliconPredicted Chemical Shift (δ, ppm)
Si (CH₃)₂(CH=CH₂)~ -15 to -20

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves a Grignard reaction between 1,4-dibromobenzene (B42075) and vinyldimethylchlorosilane.[2]

Materials:

Procedure:

  • Activate magnesium turnings in a dry, inert atmosphere.

  • Slowly add a solution of 1,4-dibromobenzene in anhydrous THF to the magnesium turnings to form the Grignard reagent. The reaction is typically initiated with gentle heating.

  • Once the Grignard reagent formation is complete, cool the reaction mixture.

  • Slowly add vinyldimethylchlorosilane to the Grignard reagent solution.

  • After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure completion.

  • The reaction is quenched by carefully adding water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., petroleum ether).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

NMR Spectroscopic Analysis

The following is a general protocol for obtaining high-quality NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁹Si detection.

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 (or more, depending on concentration).

²⁹Si NMR Acquisition Parameters:

  • Pulse Sequence: Inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) for quantitative measurements.

  • Spectral Width: Approximately 300 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 10-30 seconds (due to the long T₁ relaxation times of ²⁹Si nuclei).

  • Number of Scans: 1024 or more.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the signals to determine the relative ratios of different nuclei.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants 1,4-Dibromobenzene + Magnesium Grignard Formation of Grignard Reagent Reactants->Grignard in THF Add_Silane Addition of Vinyldimethylchlorosilane Grignard->Add_Silane Reaction Reaction Mixture Add_Silane->Reaction Quench Quenching (Water) Reaction->Quench Workup Workup (Extraction, Drying) Quench->Workup Product This compound (Crude) Workup->Product Purification Purification (Distillation/Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,4-bis(vinyldimethylsilyl)benzene. The document outlines a detailed experimental protocol for obtaining the spectrum and presents a thorough interpretation of the characteristic absorption bands. This information is crucial for the identification, characterization, and quality control of this important organosilicon compound in research and development settings.

Introduction

This compound is a bifunctional organosilicon monomer that finds applications in the synthesis of polymers and materials with unique thermal and mechanical properties. Infrared spectroscopy is a powerful and non-destructive analytical technique that provides valuable information about the molecular structure of a compound by measuring the absorption of infrared radiation by its chemical bonds. This guide will delve into the specifics of the IR spectrum of this compound, enabling researchers to confidently identify and analyze this compound.

Experimental Protocol: Obtaining the Infrared Spectrum

The following is a detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of liquid this compound.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

  • A liquid transmission cell with infrared-transparent windows (e.g., potassium bromide (KBr) or sodium chloride (NaCl)). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Sample Preparation (Liquid Transmission Method):

  • Ensure the liquid transmission cell is clean and dry. The KBr or NaCl windows should be clear and free of scratches.

  • Place a small drop of neat (undiluted) this compound onto one of the salt plates.

  • Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates. Ensure there are no air bubbles trapped in the film.

  • Mount the assembled cell in the sample holder of the FTIR spectrometer.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Place a single drop of this compound directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty instrument (or the empty, clean ATR crystal) to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Spectral Range: Typically, the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Scans: Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Infrared Spectrum Analysis and Data Presentation

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups: the p-disubstituted benzene (B151609) ring, the vinyldimethylsilyl groups, and the methyl groups attached to the silicon atoms.

The following table summarizes the expected characteristic infrared absorption peaks for this compound based on established group frequencies for organosilicon compounds.[1][2]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3070 - 3050Medium=C-H stretching (vinyl group)
~3030Weak=C-H stretching (aromatic ring)
~2960MediumC-H asymmetric stretching (methyl group)
~2900MediumC-H symmetric stretching (methyl group)
~1600 & ~1500Medium-StrongC=C stretching (aromatic ring)[3][4]
~1590MediumC=C stretching (vinyl group)
~1425MediumSi-CH=CH₂ deformation
~1410MediumC-H scissoring (Si-CH₃)
~1250StrongSi-CH₃ symmetric deformation
~1135Strong, Sharpp-substituted silphenylene group vibration[1][2]
~1010StrongSi-C stretching
~960Strong=C-H out-of-plane bending (vinyl group)
~830StrongC-H out-of-plane bending (p-disubstituted benzene ring)[5]
~790StrongSi-C stretching and CH₃ rocking
~700MediumSi-C stretching

Visualization of the Analytical Workflow

The logical flow of the infrared spectrum analysis of this compound, from initial preparation to final interpretation, is depicted in the following diagram.

Infrared_Spectrum_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting Sample This compound (Liquid) Preparation Prepare Neat Liquid Sample (Transmission Cell or ATR) Sample->Preparation Background Acquire Background Spectrum Preparation->Background Place sample in spectrometer Acquire Acquire Sample Spectrum (FTIR Spectrometer) Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Assign Assign Vibrational Modes Identify->Assign Interpret Interpret Spectrum (Confirm Structure) Assign->Interpret Report Generate Report Interpret->Report

Caption: Workflow for the Infrared Spectrum Analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the infrared spectrum analysis of this compound. The detailed experimental protocol and the tabulated spectral data with vibrational assignments serve as a valuable resource for researchers and scientists in the positive identification and structural elucidation of this compound. The provided workflow diagram further clarifies the logical steps involved in the analytical process. Proper application of these methodologies will ensure accurate and reliable characterization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Safe Handling of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-Bis(vinyldimethylsilyl)benzene (CAS RN: 4519-17-9). The following sections detail the known hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is an organosilicon compound with applications in polymer science and organic electronics.[1] Its unique molecular structure, featuring a central benzene (B151609) ring with two vinyldimethylsilyl groups, provides it with reactivity for polymerization and cross-linking reactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C14H22Si2[2]
Molecular Weight 246.49 g/mol [2][3]
Appearance Liquid
Purity 98%
Storage Temperature Room Temperature (Sealed in dry conditions)

Section 2: Hazard Identification and Classification

The primary hazard associated with this compound is serious eye irritation.[2][4] It is classified under the Globally Harmonized System (GHS) as Eye Irritation, Category 2.[4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogramReference
Serious eye damage/eye irritation2H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[2][4]

Some sources also indicate that similar compounds, such as 1,4-Bis(dimethylsilyl)benzene, may cause skin and respiratory irritation and can be combustible liquids.[5] While not specifically classified for this compound, these are important potential hazards to consider.

Section 3: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

  • Work in a well-ventilated area.[4]

  • Use a local exhaust ventilation system to prevent the generation of vapor or mist.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[4]

A comprehensive approach to PPE is essential. The following table summarizes the recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationStandard/MaterialReference
Eyes/Face Safety glasses with side shields or chemical splash goggles.Conforming to EN166 or ANSI Z87.1 standards.[4][5]
Hands Chemical-resistant gloves.Inspect gloves prior to use. Use proper glove removal technique.[5][6]
Body Laboratory coat.Standard cotton or flame-resistant material.[5]
Respiratory Use in a well-ventilated area or fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.Follow institutional respiratory protection program guidelines.[6][7]
  • Keep the container tightly closed.[4]

  • Store in a cool, shaded, and dry area.[4]

  • Protect from moisture.[4]

  • Store under an inert gas like argon.[3][4]

  • Be aware that polymerization may occur due to heat, light, or contact with polymerization initiators.[4]

Section 4: Experimental Protocols

While specific experimental protocols for the use of this compound are application-dependent, the following general workflow should be followed for handling this and other potentially hazardous chemicals.

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical in Fume Hood Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: General workflow for handling hazardous chemicals.

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin well with water. If skin irritation occurs, get medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Rinse mouth. Get medical advice/attention.[4]
  • Ensure adequate ventilation.[4]

  • Keep people away from and upwind of the spill.[4]

  • Wear suitable protective equipment.[4]

  • Contain the spill and collect as much as possible with a suitable absorbent material.[4]

  • Prevent the product from entering drains.[4]

  • Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment.[4]

  • Cool closed containers exposed to fire with water spray.[4]

  • Firefighters should use personal protective equipment.[4]

Section 6: Waste Disposal

All waste contaminated with this compound should be treated as hazardous waste.

  • Dispose of the product and contaminated packaging in accordance with local and national regulations.[4]

  • Entrust disposal to a licensed waste disposal company.[4]

  • Before disposing of the used container, remove the contents completely.[4]

G Chemical Waste Disposal Logic Start Chemical Waste Generated Is_Contaminated Is the waste contaminated with this compound? Start->Is_Contaminated Hazardous_Waste Treat as Hazardous Waste Is_Contaminated->Hazardous_Waste Yes Non_Hazardous_Waste Follow Standard Lab Waste Procedures Is_Contaminated->Non_Hazardous_Waste No Segregate Segregate from other waste streams Hazardous_Waste->Segregate Label Label clearly as Hazardous Waste Segregate->Label Contact_EHS Contact Environmental Health & Safety for disposal Label->Contact_EHS

Caption: Decision tree for chemical waste disposal.

Section 7: Toxicological and Ecological Information

  • Toxicological Information : The primary known toxicological effect is serious eye irritation.[4] No components are considered to have endocrine-disrupting properties at levels of 0.1% or higher.[4]

  • Ecological Information : This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[4]

This technical guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.

References

An In-depth Technical Guide on the Solubility of 1,4-Bis(vinyldimethylsilyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(vinyldimethylsilyl)benzene, a key organosilicon compound utilized in advanced materials and polymer chemistry. Due to the scarcity of publicly available quantitative solubility data, this document focuses on qualitative solubility analysis, provides a detailed experimental protocol for determining precise solubility, and outlines a typical synthesis workflow.

Introduction to this compound

This compound is an organosilicon compound featuring a central benzene (B151609) ring substituted with two vinyldimethylsilyl groups at the para positions. Its unique molecular structure, combining the rigidity of the aromatic core with the reactivity of vinyl groups and the properties of silicon, makes it a valuable monomer and crosslinking agent in the synthesis of polysiloxanes, silicon-containing polymers, and organic-inorganic hybrid materials.[1][2] These materials often exhibit enhanced thermal stability, desirable electronic properties, and improved processability, finding applications in organic electronics, high-performance polymers, and nanomaterials.[1]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. However, based on the general solubility principles of organosilicon compounds and the rule of "like dissolves like," a qualitative solubility profile can be inferred.[3] Silanes and silane (B1218182) coupling agents, which share structural similarities with this compound, generally exhibit good solubility in nonpolar and some polar aprotic organic solvents.[1][3]

The nonpolar nature of the benzene ring and the dimethylsilyl groups suggests good solubility in nonpolar solvents. The presence of vinyl groups may impart some degree of polarity, potentially allowing for miscibility with some polar aprotic solvents. Its solubility in polar protic solvents is expected to be limited, and it is likely insoluble in water.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected SolubilityRationale
Nonpolar HexaneSoluble/Miscible"Like dissolves like"; both are nonpolar hydrocarbons.[3]
TolueneSoluble/MiscibleAromatic solvent interacts favorably with the benzene ring of the solute.[1][3]
Polar Aprotic Tetrahydrofuran (THF)Soluble/MiscibleTHF is a common solvent for Grignard reactions used in the synthesis of this compound, indicating solubility.[4]
AcetoneSoluble/MiscibleSilane coupling agents are often soluble in acetone.[1]
Dichloromethane (DCM)Soluble/MiscibleA common solvent for organic compounds with moderate polarity.
Polar Protic EthanolSparingly SolubleThe nonpolar character of the molecule is expected to limit solubility in protic solvents.
MethanolSparingly SolubleSimilar to ethanol, limited solubility is expected.
Aqueous WaterInsolubleAs a nonpolar organosilicon compound, it is expected to be immiscible with water.[3][5]

Note: This table is based on general principles of solubility and data for analogous compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of this compound required to form a saturated solution in a given organic solvent at a controlled temperature.

Materials:

  • This compound (liquid)

  • Selected organic solvent(s)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials or test tubes with secure caps

  • Syringe filters (if necessary for clarification)

  • Spectrophotometer or other analytical instrument (for concentration measurement, optional)

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid side reactions.

  • Sample Preparation: Accurately weigh a specific amount of this compound.

  • Initial Mixing: In a vial or test tube, add a known volume of the organic solvent.

  • Incremental Addition: Add a small, accurately measured amount of this compound to the solvent.

  • Equilibration: Cap the vial securely and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Observation: After equilibration, visually inspect the solution. If the solute has completely dissolved, continue adding small, known increments of the solute, repeating the equilibration step each time.

  • Saturation Point: The saturation point is reached when a small amount of the solute no longer dissolves, and a separate phase or turbidity persists after prolonged agitation.

  • Quantification: The solubility is calculated from the total amount of solute that completely dissolved in the known volume of the solvent.

  • Data Recording: Record the final concentration as the solubility at the specified temperature.

For a more precise determination, a saturated solution can be prepared by adding an excess of the solute to the solvent, followed by equilibration. The saturated solution is then carefully separated from the undissolved solute (e.g., by centrifugation and decantation or by using a syringe filter), and the concentration of the solute in the solution is determined using an appropriate analytical technique such as UV-Vis spectroscopy, gas chromatography (GC), or by evaporating the solvent and weighing the residue.[6][7]

Synthesis Workflow

The synthesis of this compound typically involves a Grignard reaction followed by reaction with a vinyl-containing chlorosilane. The following diagram illustrates a general experimental workflow for its preparation.[4]

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Chlorosilane cluster_workup Workup and Purification start Start: Dry Flask with Magnesium add_dibromobenzene Add 1,4-Dibromobenzene in THF start->add_dibromobenzene Slowly heat_stir Heat and Stir add_dibromobenzene->heat_stir add_chlorosilane Add Dimethyl Vinyl Chlorosilane heat_stir->add_chlorosilane heat_stir2 Heat and Stir add_chlorosilane->heat_stir2 quench Quench with Water heat_stir2->quench extract Extract with Petroleum Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify end_product Final Product: This compound purify->end_product

Synthesis Workflow for this compound.

This workflow provides a generalized overview of the synthesis process. Researchers should consult detailed literature procedures for specific reaction conditions, stoichiometry, and safety precautions.

References

Technical Guide: Purity and Assay of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay of 1,4-Bis(vinyldimethylsilyl)benzene, a key organosilicon compound. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols for accurate quantification and qualification.

Introduction

This compound is a bifunctional organosilane that serves as a valuable crosslinking agent and monomer in the synthesis of polymers and other advanced materials. Its purity is paramount to ensure predictable reaction kinetics, final product performance, and batch-to-batch consistency. This guide details the methodologies required to comprehensively assess the purity and assay of this compound.

Purity Specifications

Commercial grades of this compound typically exhibit a purity of 97% or higher. High-purity grades are also available, with purities often exceeding 98%. The primary analytical techniques for determining the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Typical Purity Specifications for this compound

Purity LevelAnalytical MethodSource
≥ 97%Not specified[1]
98%Not specified
> 98.0%Gas Chromatography (GC)

Potential Impurities

Understanding the synthesis of this compound is crucial for identifying potential impurities. A common synthetic route involves the Grignard reaction between 1,4-dibromobenzene (B42075) and dimethylvinylchlorosilane.

Based on this synthesis, potential impurities can be categorized as starting materials, intermediates, byproducts, and degradation products.

Table 2: Potential Impurities in this compound

Impurity CategoryPotential CompoundOrigin
Starting Materials 1,4-DibromobenzeneUnreacted starting material
DimethylvinylchlorosilaneUnreacted starting material
Intermediates 1-Bromo-4-(vinyldimethylsilyl)benzeneIncomplete reaction
Byproducts 1,1,3,3-Tetramethyl-1,3-divinyldisiloxaneHydrolysis of dimethylvinylchlorosilane
BenzeneSide reaction of Grignard reagent
BiphenylHomocoupling of Grignard reagent
Degradation Products 1,4-Bis(ethyldimethylsilyl)benzeneReduction of vinyl groups
SiloxanesHydrolysis and condensation

Analytical Workflow

The determination of purity and assay for this compound follows a structured analytical workflow. This involves initial identification, quantification of the main component, and identification and quantification of impurities.

Analytical Workflow Analytical Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis and Reporting Sample_Receipt Sample Receipt and Inspection Sample_Preparation Sample Preparation for Analysis Sample_Receipt->Sample_Preparation GC_Analysis Gas Chromatography (GC-FID/MS) Sample_Preparation->GC_Analysis Aliquoting and dilution NMR_Analysis Quantitative NMR (q¹H-NMR) Sample_Preparation->NMR_Analysis Weighing and dissolution with internal standard Purity_Assay Purity and Assay Calculation GC_Analysis->Purity_Assay Impurity_Profiling Impurity Identification and Quantification GC_Analysis->Impurity_Profiling NMR_Analysis->Purity_Assay Final_Report Certificate of Analysis Generation Purity_Assay->Final_Report Impurity_Profiling->Final_Report

Caption: Analytical workflow for purity and assay determination.

Synthesis and Impurity Formation Pathway

The following diagram illustrates a common synthetic route for this compound and the potential points of impurity formation.

Synthesis_and_Impurity_Formation Synthesis and Potential Impurity Formation cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products and Byproducts Dibromobenzene 1,4-Dibromobenzene Grignard_Formation Grignard Reagent Formation Dibromobenzene->Grignard_Formation DMVCS Dimethylvinylchlorosilane Coupling_Reaction Coupling Reaction DMVCS->Coupling_Reaction Byproduct2 Siloxane Impurities DMVCS->Byproduct2 Hydrolysis Mg Magnesium Mg->Grignard_Formation Grignard_Formation->Coupling_Reaction Byproduct1 Biphenyl Grignard_Formation->Byproduct1 Homocoupling Target_Product This compound Coupling_Reaction->Target_Product Intermediate 1-Bromo-4-(vinyldimethylsilyl)benzene Coupling_Reaction->Intermediate

Caption: Synthesis pathway and key impurity formation points.

Experimental Protocols

Gas Chromatography (GC) Assay

This method is suitable for determining the purity of this compound and for quantifying volatile impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, 250°C, split ratio 50:1.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Detector: FID, 300°C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with high-purity heptane.

  • Vortex to ensure homogeneity.

Procedure:

  • Inject the prepared sample onto the GC system.

  • Record the chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks.

Calculation:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative ¹H-NMR (qNMR) Assay

This method provides an absolute measure of the purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard: Maleic anhydride (B1165640) (certified reference material).

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time (aq): 4 s

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic anhydride internal standard into the same vial.

  • Record the exact weights.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Procedure:

  • Acquire the ¹H-NMR spectrum using the specified parameters.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the vinylic proton signals of this compound (dd, ~5.8-6.2 ppm, 6H) and the olefinic proton signal of maleic anhydride (s, ~7.1 ppm, 2H).

Calculation:

Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Conclusion

The purity and assay of this compound are critical parameters that influence its performance in various applications. A combination of Gas Chromatography for impurity profiling and quantitative NMR for absolute purity determination provides a comprehensive and robust assessment of the material's quality. The detailed protocols and understanding of potential impurities outlined in this guide will enable researchers and professionals to effectively evaluate and qualify this compound for its intended use.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability and composition of materials.[1] Key applications of TGA include the study of decomposition, oxidation, and loss of volatiles like moisture.[1] For polymeric materials, including those containing silicon, TGA provides valuable data on thermal and oxidative stabilities, filler content, and can help in estimating product lifetimes.[1]

Expected Thermal Behavior of 1,4-Bis(vinyldimethylsilyl)benzene

This compound is an organosilicon compound with the chemical formula C14H22Si2.[3] Organosilicon compounds, particularly those containing aromatic rings and vinyl groups, are precursors to polymers with enhanced thermal stability. The silicon-carbon and silicon-silicon bonds are generally more thermally stable than carbon-carbon bonds in analogous organic compounds.

Upon heating, this compound is expected to undergo thermal polymerization via its vinyl groups, followed by decomposition at higher temperatures. The decomposition process in an inert atmosphere would likely involve the cleavage of the vinyl and methyl groups from the silicon atoms and the eventual breakdown of the benzene (B151609) ring. In an oxidative atmosphere (air), the decomposition would be more complex, involving oxidation of the organic components to carbon dioxide and water, and the silicon to silica (B1680970) (SiO2). The presence of the benzene ring is expected to contribute to a higher thermal stability compared to purely aliphatic analogs.

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for conducting TGA on an organosilicon compound like this compound.

3.1. Instrumentation

A standard thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or a PerkinElmer TGA, is suitable for this analysis.[1][4] These instruments consist of a high-precision balance and a furnace capable of controlled heating.[5]

3.2. Sample Preparation

  • Ensure the this compound sample is pure and free of solvents.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible, typically made of alumina (B75360) or platinum.[4][6]

3.3. TGA Parameters

  • Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air).[6] The choice of atmosphere is critical as it will significantly influence the decomposition pathway. A typical flow rate is 30-50 mL/min.[4][6]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically around 30-50 °C.

    • Heat the sample at a constant rate, commonly 10 °C/min or 20 °C/min, to a final temperature, for instance, 800-1000 °C.[1][6] The heating rate can affect the observed decomposition temperatures.[1]

  • Data Collection: Continuously record the sample mass as a function of temperature.

3.4. Data Analysis

The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. From this curve, key thermal stability parameters can be determined:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the derivative of the TGA curve (DTG).

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable residue such as silica in an oxidative atmosphere.

Data Presentation

While specific quantitative data for this compound is not available, a representative table for presenting TGA data is provided below. This table can be populated with experimental results.

SampleAtmosphereHeating Rate (°C/min)Tonset (°C)Tpeak (°C)Residual Mass at 800°C (%)
This compound Nitrogen10TBDTBDTBD
This compound Air10TBDTBDTBD
This compound Nitrogen20TBDTBDTBD
This compound Air20TBDTBDTBD

TBD: To Be Determined experimentally.

Visualizations

Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow of a TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation start Start sample_prep Prepare Sample (5-10 mg) start->sample_prep weigh_sample Weigh Sample in TGA Crucible sample_prep->weigh_sample instrument_setup Set TGA Parameters (Atmosphere, Heating Rate) weigh_sample->instrument_setup place_sample Place Crucible in TGA Instrument instrument_setup->place_sample run_tga Run TGA Experiment (Heat Sample) place_sample->run_tga collect_data Collect Mass vs. Temperature Data run_tga->collect_data plot_data Plot TGA/DTG Curves collect_data->plot_data determine_params Determine T-onset, T-peak, Residual Mass plot_data->determine_params end End determine_params->end

Caption: A flowchart of the thermogravimetric analysis experimental workflow.

Logical Relationship of TGA Data

The following diagram illustrates the relationship between the experimental parameters and the resulting data in TGA.

TGA_Data_Relationship cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Data Outputs cluster_interpretation Interpreted Parameters Sample Sample Material (this compound) TGA Thermogravimetric Analysis (TGA) Sample->TGA Atmosphere Atmosphere (Inert or Oxidative) Atmosphere->TGA HeatingRate Heating Rate (e.g., 10 °C/min) HeatingRate->TGA TGA_Curve TGA Curve (% Mass vs. Temp) TGA->TGA_Curve DTG_Curve DTG Curve (Rate of Mass Loss vs. Temp) TGA_Curve->DTG_Curve Tonset Onset Temperature (T-onset) TGA_Curve->Tonset Residue Residual Mass TGA_Curve->Residue Tpeak Peak Temperature (T-peak) DTG_Curve->Tpeak

Caption: Relationship between TGA experimental inputs and data outputs.

References

Unveiling the Thermal Behavior of 1,4-Bis(vinyldimethylsilyl)benzene: A Guide to Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal properties of novel materials is paramount. This technical guide delves into the application of Differential Scanning Calorimetry (DSC) for the characterization of 1,4-Bis(vinyldimethylsilyl)benzene, a key building block in the synthesis of advanced silicon-containing polymers.

Hypothetical Thermal Properties of this compound

The following table summarizes the kind of quantitative data that would be obtained from a comprehensive DSC analysis of this compound. This data is illustrative and serves as a template for presenting experimental results.

Thermal PropertyValue (°C)Enthalpy (J/g)Onset Temperature (°C)Peak Temperature (°C)
Glass Transition (Tg)----
Melting Point (Tm)ValueValueValueValue
Crystallization (Tc)ValueValueValueValue
Decomposition (Td)Value-Value-

Note: The glass transition (Tg) is typically observed in amorphous or semi-crystalline polymers and may not be prominent in a pure, crystalline small molecule like this compound. The presence of a crystallization peak upon cooling from the melt would indicate its tendency to form an ordered solid structure.

Experimental Protocol for DSC Analysis

A detailed methodology is crucial for obtaining reproducible and accurate DSC data. The following protocol outlines a standard procedure for the analysis of a solid sample like this compound.

Objective: To determine the thermal transitions (melting point, crystallization temperature, and decomposition temperature) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • This compound sample (typically 2-5 mg)

  • Aluminum DSC pans and lids

  • Inert purge gas (e.g., Nitrogen or Argon) of high purity

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. This is crucial to prevent volatilization of the sample during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point but below its decomposition temperature. The boiling point of a related compound, 1,4-Bis(dimethylsilyl)benzene, is around 220 °C, which can serve as a rough guide.[1] A final temperature of 250 °C might be appropriate, but should be adjusted based on preliminary thermogravimetric analysis (TGA) to determine the onset of decomposition.

    • Isothermal Hold (Optional): Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature to observe crystallization behavior.

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the sample after a controlled thermal history. This can help in identifying reversible transitions and distinguishing them from irreversible events like decomposition.

  • Data Analysis:

    • Analyze the resulting DSC thermogram. The heat flow is plotted against temperature.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.

    • Determine the crystallization temperature (Tc) from the peak of the exothermic crystallization transition during the cooling scan.

    • Identify the onset of decomposition (Td) as a significant, often irreversible, change in the baseline at higher temperatures.

Visualizing the DSC Experimental Workflow

The following diagram illustrates the logical flow of a typical DSC experiment, from sample preparation to data analysis.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start sample_prep Sample Weighing & Encapsulation start->sample_prep ref_prep Reference Pan Preparation start->ref_prep instrument_setup Instrument Setup & Purging sample_prep->instrument_setup ref_prep->instrument_setup thermal_program Execute Thermal Program instrument_setup->thermal_program data_acquisition Data Acquisition thermal_program->data_acquisition data_analysis Data Analysis: - Identify Transitions - Calculate Enthalpies data_acquisition->data_analysis report Generate Report data_analysis->report end end report->end End

Caption: A flowchart illustrating the key stages of a Differential Scanning Calorimetry (DSC) experiment.

This guide provides a foundational understanding of how to approach the thermal characterization of this compound using DSC. While specific data for this compound remains to be published, the outlined protocol and data presentation format offer a robust starting point for researchers. The insights gained from such an analysis are invaluable for the development and application of novel polymers derived from this versatile monomer.

References

An In-depth Technical Guide to 1,4-Bis(vinyldimethylsilyl)benzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,4-Bis(vinyldimethylsilyl)benzene, a versatile organosilicon compound with significant potential in advanced materials science. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, chemical and physical properties, and key applications of this compound.

Core Compound Properties

This compound is an organosilicon compound characterized by a central benzene (B151609) ring substituted with two vinyldimethylsilyl groups at the para positions.[1] This structure imparts a unique combination of properties, including enhanced thermal stability and reactivity, making it a valuable precursor in the synthesis of advanced materials.[2]

PropertyValue
CAS Number 4519-17-9
Molecular Formula C14H22Si2
Molecular Weight 246.49 g/mol [3][4]
Boiling Point 92°C at 3 mmHg[5]
Refractive Index 1.512[5]
Form Clear liquid[5]
Purity Typically ≥97%
Storage 2-8°C, sealed in a dry environment[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction. This process involves the reaction of a Grignard reagent, formed from 1,4-dibromobenzene (B42075) and magnesium, with dimethylvinylchlorosilane.

Experimental Protocol

Materials:

  • Magnesium (Mg) turnings

  • 1,4-dibromobenzene

  • Dimethylvinylchlorosilane

  • Anhydrous Tetrahydrofuran (THF)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • To a dry reaction flask, add 1.28 g (52.5 mmol) of magnesium turnings.

  • Slowly add a solution of 6.59 g (25 mmol) of 1,4-dibromobenzene dissolved in 20 mL of freshly distilled THF over a period of 2 hours.

  • Heat the reaction mixture to 40°C and stir continuously for 2 hours to facilitate the formation of the Grignard reagent.

  • After the formation of the Grignard reagent, cool the mixture and then add dimethylvinylchlorosilane.

  • Heat the reaction mixture again to 40°C and stir for an additional 2 hours.

  • After the reaction is complete, allow the mixture to stand overnight.

  • Quench the reaction by pouring the mixture into distilled water.

  • Extract the aqueous phase with petroleum ether (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography using petroleum ether as the eluent to obtain the final product.

Yield:

The reported yield for this synthesis is approximately 8%.[5]

Synthesis Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Silylation Reaction cluster_2 Workup and Purification 1_4_dibromobenzene 1,4-dibromobenzene Grignard_Reagent Grignard Reagent 1_4_dibromobenzene->Grignard_Reagent Slow addition Mg Magnesium Mg->Grignard_Reagent THF Anhydrous THF THF->Grignard_Reagent Solvent Reaction_Mixture Reaction at 40°C Grignard_Reagent->Reaction_Mixture Dimethylvinylchlorosilane Dimethylvinylchlorosilane Dimethylvinylchlorosilane->Reaction_Mixture Quenching Quenching with Water Reaction_Mixture->Quenching Extraction Extraction with Petroleum Ether Quenching->Extraction Drying Drying with Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Materials Science

This compound is a key building block in the development of advanced organic electronic materials and high-performance polymers due to its unique electronic properties and chemical stability.[6]

  • Organic Electronics: The conjugated benzene ring and the silyl (B83357) modifications make this compound suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[6] In these applications, it can enhance charge mobility and improve the morphology of thin films.[6] The silyl groups help in tuning the HOMO-LUMO energy levels, which is crucial for optimizing the performance of electronic devices.[6]

  • High-Performance Polymers: The vinyl groups in this compound are reactive sites that can be utilized for polymerization and cross-linking reactions.[1] This allows for the synthesis of silicon-containing polymers with enhanced thermal stability and mechanical properties.[7]

  • Surface Modification: This compound can be used to modify surfaces, imparting hydrophobicity and improving chemical resistance, which is valuable for coatings and sealants.[2]

Logical Relationship of Structure to Application

G cluster_properties Key Structural Features cluster_effects Resulting Properties cluster_applications Applications Structure This compound Structure Benzene_Core Conjugated Benzene Core Structure->Benzene_Core Silyl_Groups Vinyldimethylsilyl Groups Structure->Silyl_Groups Charge_Transport Enhanced Charge Transport Benzene_Core->Charge_Transport Stability Thermal Stability Benzene_Core->Stability Film_Morphology Improved Film Morphology Silyl_Groups->Film_Morphology Reactivity Reactive Vinyl Groups Silyl_Groups->Reactivity OFETs Organic Field-Effect Transistors (OFETs) Charge_Transport->OFETs OLEDs Organic Light-Emitting Diodes (OLEDs) Charge_Transport->OLEDs Film_Morphology->OFETs Film_Morphology->OLEDs Polymers High-Performance Polymers Reactivity->Polymers Coatings Coatings and Sealants Reactivity->Coatings Stability->Polymers

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Fundamental Chemistry of Vinylsilane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinylsilanes, organosilicon compounds featuring a vinyl group directly attached to a silicon atom, have emerged as indispensable building blocks in contemporary organic synthesis and materials science.[1] Their unique combination of stability, low toxicity, and versatile reactivity makes them highly valuable intermediates for the construction of complex molecular architectures, particularly in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of the fundamental chemistry of vinylsilane compounds, with a focus on their synthesis, reactivity, and practical applications, tailored for professionals in research and drug development.

I. Synthesis of Vinylsilanes: A Plethora of Methodologies

The preparation of vinylsilanes can be accomplished through several strategic approaches, with hydrosilylation of alkynes being one of the most prominent and atom-economical methods.[1][3] The choice of synthetic route often depends on factors such as substrate availability, desired stereochemistry, and catalyst cost.[3]

A. Hydrosilylation of Alkynes

The addition of a silicon-hydrogen bond across a carbon-carbon triple bond is a highly efficient method for vinylsilane synthesis.[1][3] This reaction can be catalyzed by various transition metals, with platinum, rhodium, and ruthenium complexes being commonly employed.[2][3]

Key Advantages:

  • High atom economy, with the theoretical maximum being 100%.[3]

  • Generally high yields, often exceeding 95%.[3]

  • Stereoselectivity can be controlled to favor the (E)-isomer with specific catalysts.[3][4]

Table 1: Comparison of Catalysts for Alkyne Hydrosilylation

Catalyst SystemTypical SubstratesRegioselectivityStereoselectivityReference
Platinum-based (e.g., Karstedt's catalyst)Terminal and internal alkynesβ-addition(E)-isomer predominates[3][5]
Rhodium complexesTerminal alkynesα- or β-addition (ligand dependent)High for specific isomers[2]
Ruthenium complexesTerminal alkynesBranched (α-addition)High for specific isomers[6]
Copper catalystsTerminal alkynesBranched (α-addition)Good to excellent[6]
Manganese photocatalystsTerminal alkynesAnti-Markovnikov (β-addition)(Z)-isomer predominates[6]
Cobalt complexesTerminal alkynesMarkovnikov (α-addition)Excellent[6]
B. Dehydrogenative Silylation of Alkenes

An alternative route to vinylsilanes involves the reaction of an alkene with a silane, accompanied by the loss of hydrogen gas.[3] This method is particularly useful when starting from readily available alkenes.[3]

Key Characteristics:

  • Typically catalyzed by ruthenium or iridium-based complexes.[3]

  • Yields generally range from 80-90%.[3]

  • Predominantly forms the (E)-isomer.[3]

C. Other Synthetic Methods

Vinylsilanes can also be prepared through the reaction of alkenyl lithium or Grignard reagents with chlorosilanes.[7] Additionally, copper-catalyzed silylation of alkenes with silanes has been developed as a cost-effective and environmentally benign alternative to methods using precious metals.[8] A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents also provides a scalable route to a broad range of functionalized tetraorganosilanes.[6]

II. Experimental Protocols

A. General Protocol for Hydrosilylation of an Alkyne

This protocol is a general guideline for the platinum-catalyzed hydrosilylation of an alkyne.

Materials:

  • Alkyne (1.0 eq)

  • Hydrosilane (e.g., triethylsilane, 1.0 eq)

  • Platinum-based catalyst (e.g., Karstedt's catalyst, 0.01 mol%)

  • Anhydrous, inert solvent (e.g., toluene (B28343) or THF)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyne and the solvent.

  • Add the hydrosilane to the solution.

  • Add the platinum catalyst to the reaction mixture. For gaseous alkynes like acetylene, the gas is bubbled through the solution at a controlled rate.[3]

  • Stir the reaction at room temperature or heat as required (e.g., to 80 °C), monitoring its progress by GC-MS or TLC.[3]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst can be removed by filtration through a short plug of silica (B1680970) gel.[3]

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford the desired vinylsilane.[3]

G General Workflow for Vinylsilane Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Reactants Alkyne/Alkene + Silane ReactionVessel Inert Atmosphere (e.g., Argon) Reactants->ReactionVessel Catalyst Transition Metal Catalyst Catalyst->ReactionVessel Filtration Catalyst Removal (Filtration) ReactionVessel->Filtration Concentration Solvent Removal (Reduced Pressure) Filtration->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product Pure Vinylsilane Purification->Product

Caption: General workflow for vinylsilane synthesis and purification.

III. Reactivity and Applications in Drug Development

The synthetic utility of vinylsilanes stems from the ability of the silyl (B83357) group to be stereospecifically replaced by a variety of electrophiles, a process often referred to as electrophilic substitution.[9][10] This reactivity has been harnessed in several key transformations that are highly valuable in the synthesis of pharmaceutical compounds.

A. Cross-Coupling Reactions

Vinylsilanes are important coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[2][11] These reactions form new carbon-carbon bonds and are considered a "greener" alternative to other coupling methods, such as Stille couplings, due to the lower toxicity of the organosilane byproducts.[2]

Hiyama Coupling: This reaction involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source.[5][12] The reaction is stereospecific with respect to the geometry of the vinylsilane.[5]

Silyl-Heck Reaction: A variation of the Heck reaction, the silyl-Heck reaction allows for the preparation of vinylsilanes from aryl-substituted alkenes.[6][13] This method provides direct access to diverse classes of vinyl silyl ethers with complete regiomeric and geometric selectivity.[6]

G Catalytic Cycle of the Heck Reaction Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Coord Alkene Coordination PdII_ArX->Coord Alkene Alkene Alkene->Coord PdII_Alkene Ar-Pd(II)-X(Alkene) Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Intermediate R-CH2-CH(Ar)-Pd(II)-X Insertion->PdII_Intermediate BetaElim β-Hydride Elimination PdII_Intermediate->BetaElim Product Substituted Alkene BetaElim->Product HPdX H-Pd(II)-X BetaElim->HPdX RedElim Reductive Elimination HPdX->RedElim RedElim->Pd0 Base Base Base->RedElim

Caption: Simplified mechanism of the Heck reaction.

B. Tamao-Fleming Oxidation

The Tamao-Fleming oxidation allows for the conversion of a carbon-silicon bond into a carbon-oxygen bond (a hydroxyl group), providing a powerful method for the stereoselective synthesis of alcohols.[11] This transformation is particularly useful in natural product synthesis.[14]

C. Polymerization

Vinylsilanes can serve as monomers or chain-transfer agents in polymerization reactions.[15][16] For instance, palladium-diimine-catalyzed polymerization of ethylene (B1197577) using vinylsilanes as chain-transfer agents enables a single-step route to heterotelechelic polyethylene.[15] Poly(vinylsilane)s are also of interest as preceramic polymers, which can be converted to silicon carbide upon heating.[16][17]

Table 2: Physical and Chemical Properties of Vinylsilane (CH₂=CHSiH₃)

PropertyValueReference
Molar Mass58.155 g·mol⁻¹[7]
AppearanceColorless gas[7]
Boiling Point-22.8 °C[7][18]
Density0.6664 g/cm³[18]
Hydrolytic SensitivityReacts with aqueous base[18]

IV. Spectroscopic Data

The characterization of vinylsilanes heavily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: The vinyl protons of vinylsilanes typically appear in the range of 5.5-7.0 ppm. The coupling constants are diagnostic for the stereochemistry: Jtrans is typically larger than Jcis.[19]

  • ¹³C NMR: The vinyl carbons resonate in the olefinic region of the spectrum.

  • ²⁹Si NMR: This technique provides direct information about the silicon environment.

  • IR Spectroscopy: The C=C stretching vibration of the vinyl group is typically observed around 1590-1610 cm⁻¹. The Si-H stretch, if present, appears as a strong band around 2100-2200 cm⁻¹.

V. Safety and Handling of Vinylsilanes

Many vinylsilane compounds, such as vinyltriethoxysilane, are flammable liquids and vapors.[20][21] They can also be eye and skin irritants.[20] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[20] All manipulations should be performed in a well-ventilated fume hood.[22]

Emergency Procedures:

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[20]

  • In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[20]

  • In case of inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[20]

  • In case of a spill: Evacuate the area, ensure adequate ventilation, and absorb the spill with an inert material.[20]

G Decision Workflow for a Vinylsilane Spill Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material (Spark-proof tools) Contain->Collect Dispose Dispose of Waste in Sealed Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a vinylsilane spill.[20]

Conclusion

Vinylsilanes are remarkably versatile and powerful tools in the arsenal (B13267) of the modern synthetic chemist. Their straightforward synthesis, coupled with their predictable and stereospecific reactivity in a wide range of transformations, has solidified their importance in the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of their fundamental chemistry, along with strict adherence to safety protocols, is paramount for leveraging their full potential in research and development.

References

The Role of Silyl Groups in Monomer Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silyl (B83357) groups are versatile functional moieties that play a crucial role in modulating the reactivity of monomers in a wide array of polymerization reactions. Their unique electronic and steric properties allow for precise control over polymerization kinetics, polymer architecture, and the physicochemical properties of the resulting materials. This technical guide provides a comprehensive overview of the multifaceted role of silyl groups in monomer reactivity, with a focus on their application in anionic, cationic, radical, and ring-opening polymerizations. We delve into the steric and electronic effects of various silyl substituents, their utility as protecting groups, and their influence on the reactivity of common monomer classes such as acrylates, methacrylates, styrenes, and dienes. This document aims to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development by providing detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Introduction

The strategic incorporation of silyl groups into monomer structures has become an indispensable tool for the synthesis of well-defined polymers with tailored functionalities. The ability of silyl groups to influence monomer reactivity stems from a combination of their large steric bulk, the electropositive nature of the silicon atom, and the lability of the silicon-heteroatom bond. These characteristics can be fine-tuned by varying the substituents on the silicon atom, offering a high degree of control over the polymerization process.

This guide will explore the fundamental principles governing the influence of silyl groups on monomer reactivity and provide practical insights into their application in advanced polymer synthesis.

General Principles: Steric and Electronic Effects

The reactivity of a monomer is fundamentally governed by the electronic and steric environment of its polymerizable group. Silyl groups can significantly alter both of these aspects.

2.1. Steric Effects

The steric hindrance imparted by bulky silyl groups is a key factor in controlling polymerization.[1][2] The size of the silyl group can be systematically varied by changing the alkyl or aryl substituents on the silicon atom, for example, from the relatively small trimethylsilyl (B98337) (TMS) group to the much bulkier tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) groups.[3] This steric bulk can:

  • Influence Stereoselectivity: The presence of a bulky silyl group can direct the stereochemistry of polymer chain growth, leading to polymers with specific tacticities.

  • Prevent Side Reactions: In living polymerizations, bulky silyl groups can sterically shield the reactive propagating chain end, preventing termination and side reactions.

  • Control Monomer Access: The approach of a monomer to the active center can be sterically hindered, affecting the rate of polymerization.

A study on the anionic polymerization of 2-silyl-substituted 1,3-butadienes demonstrated that the steric bulk of the silyl group significantly affects the microstructure of the resulting polydienes. For instance, the polymerization of 2-(triisopropoxysilyl)-1,3-butadiene in THF at -78°C yielded a polymer with an exclusively 1,4-E (cis-1,4) linkage, a surprising result for a polymerization in a polar solvent which typically favors 1,2- or 3,4-addition. This was attributed to the steric hindrance of the bulky triisopropoxysilyl group.

2.2. Electronic Effects

The silicon atom is less electronegative than carbon, leading to a polarization of the Si-C bond. This electronic effect can influence the reactivity of the monomer in several ways:

  • Stabilization of Charged Intermediates: Silyl groups can stabilize adjacent carbocations or carbanions, which is particularly important in cationic and anionic polymerizations. The α-silyl effect can stabilize a carbocation, while the β-silyl effect can stabilize a carbanion.

  • Modification of Monomer Polarity: The introduction of a silyl group can alter the overall polarity of the monomer, affecting its solubility and its reactivity in copolymerization. The electronegativity of the silicon in silyl methacrylates leads to reactivity ratios (r2) of less than one when copolymerized with methyl methacrylate (B99206) (MMA), indicating a different reactivity profile.[4]

Silyl Groups in Different Polymerization Mechanisms

The influence of silyl groups on monomer reactivity is highly dependent on the type of polymerization.

3.1. Anionic Polymerization

Anionic polymerization is particularly sensitive to the presence of electrophilic functional groups. Silyl groups can be employed to protect reactive functionalities or to directly participate in the polymerization of monomers that would otherwise be incompatible with the highly reactive anionic initiators.

  • Living Polymerization of Silyl-Containing Monomers: Several studies have demonstrated the successful living anionic polymerization of monomers containing functional silyl groups. For example, 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene derivatives have been shown to undergo living polymerization in THF at -78°C to produce well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[5] Similarly, the anionic polymerization of 2-(trialkoxysilyl)-1,3-butadiene can proceed in a living manner, although the stability of the propagating chain end is dependent on the steric bulk of the alkoxy groups on the silicon atom.[6]

  • Silyl Groups as Protecting Groups: Silyl ethers are widely used to protect hydroxyl groups in monomers, preventing their acidic protons from terminating the anionic polymerization.[7][8] The choice of the silyl protecting group is critical, as its stability must be compatible with the polymerization conditions and it must be readily removable after polymerization to unveil the desired functionality.[7]

Table 1: Anionic Polymerization of Silyl-Containing Monomers

MonomerInitiatorSolventTemp (°C)Mn ( g/mol )Mw/MnReference
2-[(N,N-diethylamino)dimethylsilyl]-1,3-butadieneoligo(α-methylstyryl)dipotassiumTHF-7813,0001.07[5]
2-(triisopropoxysilyl)-1,3-butadieneoligo(α-methylstyryl)dilithiumTHF-7821,0001.05
4-[(N,N-diethylamino)dimethylsilyl]styrenesec-BuLiTHF-7815,0001.05[5]
3-(tri-2-propoxysilyl)propyl methacrylatediphenylmethylpotassiumTHF-7825,0001.09[9]

3.2. Cationic Polymerization

In cationic polymerization, monomers with electron-donating groups are required to stabilize the propagating carbocation.[10] Silyl groups can be strategically employed to enable the controlled polymerization of monomers that would otherwise be challenging.

  • Living Cationic Polymerization of Silyl-Protected Monomers: The living cationic polymerization of β-methyl vinyl ethers (propenyl ethers) with silyl-protected hydroxyl groups has been achieved.[11][12] Among the silyl protecting groups studied, the tert-butyldiphenylsilyl (TBDPS) group was found to be crucial for achieving a living polymerization, affording polymers with high molecular weights and narrow molecular weight distributions.[11][12] The bulky TBDPS group likely prevents side reactions and allows for controlled chain propagation.

Table 2: Cationic Polymerization of Silyl-Protected Vinyl Ethers

MonomerInitiator SystemSolventTemp (°C)Mn ( g/mol )Mw/MnReference
tert-butyldiphenylsiloxybutyl propenyl ether (TBDPSBPE)IBEA/Et1.5AlCl1.5/SnCl4Toluene (B28343)-8012,9001.22[11][12]
tert-butyldimethylsiloxybutyl propenyl ether (BMSBPE)IBEA/Et1.5AlCl1.5/SnCl4Toluene-8060,5002.04[11][12]
triisopropylsiloxybutyl propenyl ether (TIPSBPE)IBEA/Et1.5AlCl1.5/SnCl4Toluene-80-narrow[11]

3.3. Radical Polymerization

In radical polymerization, silyl groups can influence monomer reactivity through both steric and electronic effects.

  • Silane-Acrylate Chemistry: The use of silanes as chain transfer agents in radical photopolymerization offers an alternative to traditional thiol-ene chemistry.[13][14] Tris(trimethylsilyl)silane (TTMSSiH) is a highly effective chain transfer agent due to the low bond dissociation energy of the Si-H bond.[13][14] This allows for the regulation of network formation in acrylate-based photopolymers, leading to materials with reduced cross-linking density and improved thermal properties.[13]

  • Reactivity of Silyl Acrylates and Methacrylates: Silyl acrylates and methacrylates are a class of monomers where the silyl group is part of the ester functionality. The reactivity of these monomers is influenced by the nature of the silyl group. For instance, the consumption of silyl methacrylates in radical ring-opening copolymerization with 2-methylene-1,3-dioxepane (B1205776) (MDO) was found to be faster than that of MDO.[15] The nature of the silyl ester group can also be used to tune the hydrolysis rate of the resulting copolymers.[15]

3.4. Ring-Opening Polymerization (ROP)

Silyl groups are integral to the ring-opening polymerization of various silicon-containing cyclic monomers.

  • ROP of Siloxanes: Cyclosiloxanes are important monomers for the synthesis of polysiloxanes (silicones). Their ROP can be initiated by both anionic and cationic catalysts.[16][17] Silyl esters of strong acids, such as trimethylsilyl trifluoromethanesulfonate, are effective initiators for the ROP of cyclosiloxanes.[18]

  • ROP of 1,3-Dioxa-2-silacycloalkanes: These monomers are silicon analogues of cyclic acetals and can undergo ROP.[17][19] Organobase catalysts have been shown to be effective for the ROP of six-membered 1,3-dioxa-2-silacycloalkanes, leading to polymers that can be depolymerized back to the monomer, offering a potential for chemical recycling.[17][19]

Experimental Protocols

4.1. General Protocol for Anionic Polymerization of 2-[(N,N-diethylamino)dimethylsilyl]-1,3-butadiene [5]

This protocol is a representative example of the living anionic polymerization of a silyl-containing diene monomer.

Materials:

  • 2-[(N,N-diethylamino)dimethylsilyl]-1,3-butadiene (monomer)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Oligo(α-methylstyryl)dipotassium (initiator)

  • Methanol (B129727) (terminating agent)

Procedure:

  • All polymerizations are carried out under high vacuum conditions in sealed glass apparatus.

  • The monomer is purified by distillation over calcium hydride.

  • A known amount of the initiator solution in THF is added to a flask containing a known amount of purified THF.

  • The solution is cooled to -78°C in a dry ice/acetone bath.

  • A known amount of the monomer is added to the initiator solution with vigorous stirring. The polymerization is allowed to proceed for a specified time (e.g., 30 minutes).

  • The living polymer is terminated by the addition of a small amount of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at room temperature.

  • The molecular weight and molecular weight distribution of the polymer are determined by size exclusion chromatography (SEC).

4.2. General Protocol for Living Cationic Polymerization of tert-butyldiphenylsiloxybutyl propenyl ether (TBDPSBPE) [11][12]

This protocol illustrates the living cationic polymerization of a silyl-protected vinyl ether.

Materials:

  • tert-butyldiphenylsiloxybutyl propenyl ether (TBDPSBPE) (monomer)

  • 1-isobutoxyethyl acetate (B1210297) (IBEA) (initiator)

  • Ethylaluminum sesquichloride (Et1.5AlCl1.5) (Lewis acid)

  • Tin(IV) chloride (SnCl4) (Lewis acid)

  • Ethyl acetate (AcOEt) (added base)

  • Toluene (solvent)

  • Methanol (terminating agent)

Procedure:

  • The polymerization is carried out under a dry nitrogen atmosphere in a glovebox.

  • The monomer and solvent are purified by standard procedures.

  • A solution of the initiator (IBEA) in toluene is prepared.

  • A solution of the Lewis acids (Et1.5AlCl1.5 and SnCl4) in toluene is prepared.

  • In a reaction vessel cooled to -80°C, the monomer, ethyl acetate, and toluene are mixed.

  • The initiator solution is added to the monomer solution.

  • The polymerization is initiated by the addition of the Lewis acid solution.

  • The reaction is allowed to proceed for a specific time, with samples taken periodically to monitor conversion and molecular weight evolution.

  • The polymerization is terminated by the addition of pre-chilled methanol containing a small amount of ammonia.

  • The polymer is purified by precipitation in a suitable non-solvent and dried under vacuum.

  • The molecular weight and molecular weight distribution are analyzed by SEC.

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (distillation over CaH2) Initiation Initiation (-78°C, THF) Monomer_Purification->Initiation Solvent_Purification Solvent Purification (distillation from Na/benzophenone) Solvent_Purification->Initiation Initiator_Prep Initiator Preparation (e.g., oligo(α-methylstyryl)dipotassium) Initiator_Prep->Initiation Propagation Propagation (Living Chain Growth) Initiation->Propagation Termination Termination (addition of Methanol) Propagation->Termination Precipitation Polymer Precipitation (in Methanol) Termination->Precipitation Drying Drying (vacuum oven) Precipitation->Drying Characterization Characterization (SEC for Mn and Mw/Mn) Drying->Characterization

Caption: Workflow for anionic polymerization of silyl-containing monomers.

Silyl_Group_Effects cluster_steric Steric Effects cluster_electronic Electronic Effects Silyl_Group Silyl Group Steric_Hindrance Increased Steric Hindrance Silyl_Group->Steric_Hindrance Si_Electropositive Electropositive Silicon Silyl_Group->Si_Electropositive Control_Stereo Control of Stereoselectivity Steric_Hindrance->Control_Stereo Prevent_Side_Reactions Prevention of Side Reactions Steric_Hindrance->Prevent_Side_Reactions Stabilize_Intermediates Stabilization of Charged Intermediates (α/β-silyl effects) Si_Electropositive->Stabilize_Intermediates Modify_Polarity Modification of Monomer Polarity Si_Electropositive->Modify_Polarity

Caption: Influence of silyl groups on monomer reactivity.

Conclusion

Silyl groups are powerful and versatile tools for controlling monomer reactivity and directing the outcome of polymerization reactions. By judiciously selecting the appropriate silyl substituent and polymerization conditions, researchers can synthesize a vast array of well-defined polymers with precisely controlled architectures and functionalities. The principles and examples outlined in this guide highlight the significant impact of silyl group chemistry on modern polymer science and its potential for the development of advanced materials for various applications, including drug delivery, diagnostics, and regenerative medicine. Further exploration into novel silyl-containing monomers and their polymerization behavior will undoubtedly continue to push the boundaries of polymer synthesis and materials innovation.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymerization Strategies

The polymerization of 1,4-bis(vinyldimethylsilyl)benzene can be approached through several established methods for vinyl monomers. The choice of polymerization technique will significantly influence the resulting polymer's molecular weight, polydispersity, and microstructure. Key potential methods include:

  • Anionic Polymerization: This technique offers excellent control over molecular weight and can produce polymers with a narrow molecular weight distribution (low polydispersity index, PDI). It is particularly well-suited for producing well-defined block copolymers.

  • Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and low PDIs. ATRP is known for its tolerance to a wide range of functional groups.

  • Hydrosilylation Polymerization: This step-growth polymerization method involves the reaction of the vinyl groups of the monomer with a dihydrosilane in the presence of a platinum catalyst. This method is useful for creating alternating copolymers.

Experimental Protocols

The following are detailed, illustrative protocols for the polymerization of this compound. It is important to note that these are generalized procedures based on the polymerization of similar monomers and may require optimization for this specific monomer.

Protocol 1: Anionic Polymerization

Living anionic polymerization of divinyl monomers like 1,4-divinylbenzene (B89562) has been shown to produce soluble polymers with controlled molecular weights when one of the vinyl groups is selectively polymerized.[1][2] A similar approach could be applied to this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Polymerization cluster_products Products Monomer This compound Reactants_Node Mixing under Inert Atmosphere Monomer->Reactants_Node Initiator sec-Butyllithium (s-BuLi) Initiator->Reactants_Node Solvent Benzene Solvent->Reactants_Node Termination Methanol Polymer Poly(this compound) Polymer->Termination Termination Reactants_Node->Polymer Propagation

Figure 1: Workflow for the anionic polymerization of this compound.

Materials:

  • This compound (monomer)

  • sec-Butyllithium (s-BuLi) in hexane (B92381) (initiator)

  • Benzene (solvent), freshly distilled from a sodium/benzophenone ketyl

  • Methanol (terminating agent), degassed

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer Purification: The monomer, this compound, should be rigorously purified to remove any protic impurities. This can be achieved by distillation over calcium hydride followed by stirring over dibutylmagnesium (B73119) and a final distillation under high vacuum.

  • Solvent Preparation: Benzene is purified by refluxing over sodium/benzophenone until a persistent blue or purple color is obtained, followed by distillation under an inert atmosphere.

  • Polymerization Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and then assembled hot under a stream of inert gas.

  • Reaction:

    • The purified solvent (benzene) is transferred to the reaction flask via cannula.

    • The desired amount of initiator (s-BuLi) is added to the solvent.

    • The purified monomer is then added to the initiator solution at room temperature. The reaction mixture may develop a color, indicating the formation of the propagating anion.

    • The polymerization is allowed to proceed for a set time (e.g., 12-24 hours) at a controlled temperature (e.g., 25°C).

  • Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.

  • Polymer Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[3][4]

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Data:

Based on the anionic polymerization of similar monomers like 4-vinylbenzocyclobutene, it is expected that this method would yield polymers with predictable molecular weights and narrow molecular weight distributions (PDI < 1.1).[2]

ParameterExpected Value
Number Average Molecular Weight (Mn)Controllable by monomer-to-initiator ratio
Polydispersity Index (PDI)≤ 1.1
Yield> 90%
Protocol 2: Atom Transfer Radical Polymerization (ATRP)

ATRP of vinyl monomers is a robust method that can be adapted for this compound. A study on the copolymerization of a similar monomer, (4-vinylphenyl)dimethylsilane (VPDS), with methyl methacrylate (B99206) provides a good starting point for developing a homopolymerization protocol.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_process Polymerization cluster_products Product Monomer This compound Reactants_Node Mixing and Degassing (Freeze-Pump-Thaw) Monomer->Reactants_Node Initiator Ethyl α-bromoisobutyrate Initiator->Reactants_Node Catalyst Cu(I)Br Catalyst->Reactants_Node Ligand PMDETA Ligand->Reactants_Node Solvent Toluene (B28343) Solvent->Reactants_Node Polymer Poly(this compound) Heating Heating under Inert Atmosphere Reactants_Node->Heating Heating->Polymer Propagation

Figure 2: Workflow for Atom Transfer Radical Polymerization (ATRP).

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Toluene (solvent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk flask and vacuum line

Procedure:

  • Monomer and Reagent Purification: The monomer should be passed through a column of basic alumina (B75360) to remove inhibitors. The ligand (PMDETA) should be distilled before use.

  • Reaction Setup: A Schlenk flask is charged with the catalyst (CuBr) and a magnetic stir bar. The flask is sealed, and the contents are degassed and backfilled with inert gas several times.

  • Reaction Mixture Preparation: The monomer, initiator, and solvent are added to the flask via syringe under a positive pressure of inert gas. The ligand is then added, and the mixture is degassed by several freeze-pump-thaw cycles.

  • Polymerization: The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 90°C) to initiate polymerization.

  • Termination and Isolation: After the desired time or conversion is reached, the reaction is cooled to room temperature and opened to air to terminate the polymerization. The mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent like methanol, filtered, and dried.

Characterization:

  • Molecular Weight and Polydispersity: GPC analysis.

  • Structure: NMR spectroscopy.

Expected Data:

ATRP should provide good control over the polymerization, leading to polymers with predictable molecular weights and low PDIs.

ParameterExpected Value
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.1 - 1.5
YieldVariable, dependent on reaction time
Protocol 3: Platinum-Catalyzed Hydrosilylation Polymerization

This method would involve the step-growth polymerization of this compound with a di-functional silane (B1218182), such as 1,4-bis(dimethylsilyl)benzene (B1337063). This would result in an alternating copolymer. The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_process Polymerization cluster_products Product Monomer1 This compound Reactants_Node Mixing under Inert Atmosphere Monomer1->Reactants_Node Monomer2 1,4-Bis(dimethylsilyl)benzene Monomer2->Reactants_Node Catalyst Karstedt's Catalyst Catalyst->Reactants_Node Solvent Toluene Solvent->Reactants_Node Polymer Alternating Copolymer Heating Heating Reactants_Node->Heating Heating->Polymer Step-growth Polymerization

Figure 3: Workflow for Hydrosilylation Polymerization.

Materials:

  • This compound

  • 1,4-Bis(dimethylsilyl)benzene

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Reactant Preparation: All reactants and the solvent must be of high purity and anhydrous.

  • Reaction Setup: A three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is used.

  • Polymerization:

    • Equimolar amounts of this compound and 1,4-bis(dimethylsilyl)benzene are dissolved in toluene in the reaction flask.

    • A catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the monomers) is added.

    • The reaction mixture is heated to a specific temperature (e.g., 80-100°C) and stirred for several hours. The progress of the polymerization can be monitored by the disappearance of the Si-H bond signal in the IR spectrum.

  • Polymer Isolation: The polymer can be isolated by removing the solvent under reduced pressure or by precipitation in a suitable non-solvent.

Characterization:

  • Molecular Weight: GPC.

  • Structure: NMR and FTIR spectroscopy.

Expected Data:

Hydrosilylation polymerization typically yields polymers with moderate molecular weights and broader PDIs compared to living polymerization methods.

ParameterExpected Value
Number Average Molecular Weight (Mn)5,000 - 20,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Yield> 90%

Applications

Polymers derived from this compound are expected to exhibit enhanced thermal stability and radiation resistance due to the incorporation of the rigid silphenylene unit in the polymer backbone.[6] Potential applications include:

  • High-Performance Materials: The thermal stability of these polymers makes them suitable for use as specialty coatings, sealants, and adhesives in demanding environments.

  • Organic Electronics: The phenylene group in the polymer backbone suggests potential for applications in organic electronics, where charge transport properties are important. The vinylsilyl groups also offer sites for further functionalization to tune electronic properties.[8]

  • Biomedical Applications: While less explored, the biocompatibility of polysiloxanes suggests that polymers derived from this monomer could be investigated for use in biomedical devices or drug delivery systems.[9]

Conclusion

This compound is a monomer with significant potential for the creation of novel polymeric materials. While specific data on its homopolymerization is limited, established polymerization techniques such as anionic, controlled radical, and hydrosilylation polymerization offer viable routes to synthesize polymers with a range of properties. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and characterization of these promising materials. Further research is needed to fully elucidate the properties of poly(this compound) and to develop specific applications for this unique polymer.

References

Application Notes and Protocols: 1,4-Bis(vinyldimethylsilyl)benzene as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyldimethylsilyl)benzene is a versatile organosilicon compound that serves as a highly effective crosslinking agent in the synthesis of advanced polymer materials. Its unique molecular structure, featuring a rigid benzene (B151609) ring flanked by two reactive vinyldimethylsilyl groups, allows for the formation of robust, three-dimensional polymer networks. The incorporation of this crosslinker into polymer backbones, particularly in silicones and thermosetting resins, imparts significant enhancements in thermal stability, mechanical strength, and chemical resistance. These improved properties make polymers crosslinked with this compound suitable for a wide range of high-performance applications, including in the aerospace, electronics, and biomedical fields.

The vinyl groups on the silicon atoms are readily available for various polymerization reactions, most notably hydrosilylation, which allows for the efficient and controlled formation of crosslinks. This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent, with a focus on its impact on the mechanical and thermal properties of the resulting polymers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₂₂Si₂
Molecular Weight 246.49 g/mol
Appearance Liquid
Boiling Point 92°C
Density 0.912 g/cm³
CAS Number 4519-17-9

Applications

The primary application of this compound is as a crosslinking agent to enhance the properties of various polymers.

  • Silicone Elastomers: It is used to crosslink polydimethylsiloxane (B3030410) (PDMS) and other silicone polymers to improve their mechanical properties, such as tensile strength and tear strength, and to increase their thermal stability. This makes them suitable for demanding applications in sealing, encapsulation, and as components in medical devices.

  • Thermosetting Resins: Incorporation of this compound into thermosetting resins, such as epoxies and polyimides, can significantly increase their glass transition temperature (Tg) and thermal decomposition temperature. This is crucial for materials used in microelectronics and aerospace where high-temperature resistance is required.

  • Materials for Electronics: Its ability to create stable, crosslinked networks makes it a candidate for use in the fabrication of dielectric materials and encapsulants for electronic components, offering protection against moisture and thermal stress.

  • Drug Delivery Systems: While direct applications in drug delivery are still emerging, the use of silicon-based polymers in controlled release systems is a growing area of research. Crosslinking with this compound can be used to tailor the porosity and degradation rate of silicone matrices, thereby controlling the release kinetics of encapsulated drugs.

Experimental Protocols

Crosslinking of Polydimethylsiloxane (PDMS) via Hydrosilylation

This protocol describes a general procedure for the crosslinking of a vinyl-terminated PDMS with a hydride-terminated crosslinker, using this compound as a co-crosslinker to enhance mechanical properties.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-V)

  • Hydride-terminated polydimethylsiloxane (PDMS-H)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (anhydrous)

Procedure:

  • In a clean, dry flask, dissolve PDMS-V and a specific molar ratio of this compound in anhydrous toluene.

  • Add the hydride-terminated PDMS crosslinker (PDMS-H) to the solution. The molar ratio of Si-H groups to vinyl groups should be carefully controlled (typically ranging from 1.1:1 to 1.5:1).

  • Add the platinum catalyst to the mixture (typically in the ppm range relative to the polymer).

  • Stir the mixture thoroughly at room temperature for 15-30 minutes to ensure homogeneity.

  • Pour the mixture into a mold of the desired shape.

  • Cure the mixture in an oven at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 1-4 hours).

  • After curing, allow the crosslinked elastomer to cool to room temperature before demolding.

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_final Final Product dissolve Dissolve PDMS-V & This compound in Toluene add_crosslinker Add PDMS-H Crosslinker dissolve->add_crosslinker add_catalyst Add Platinum Catalyst add_crosslinker->add_catalyst mix Stir at RT add_catalyst->mix cast Cast into Mold mix->cast cure Cure in Oven cast->cure cool Cool to RT cure->cool demold Demold Elastomer cool->demold

Experimental workflow for PDMS crosslinking.
Characterization of Crosslinked Polymers

Mechanical Testing:

  • Tensile Testing: Perform tensile tests on dumbbell-shaped specimens according to ASTM D412 standards. Measure tensile strength, elongation at break, and Young's modulus.

  • Hardness: Measure the Shore A hardness of the cured elastomers using a durometer according to ASTM D2240.

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the crosslinked polymer by TGA. Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the onset decomposition temperature (Td,onset) and the char yield at 800°C.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the crosslinked polymer using DSC.

Data Presentation

The following tables present representative data on the effect of this compound concentration on the mechanical and thermal properties of a generic silicone elastomer. Note: This data is illustrative and may vary depending on the specific polymer system and curing conditions.

Table 1: Representative Mechanical Properties of Silicone Elastomer Crosslinked with this compound

This compound (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Shore A Hardness
05.24501.835
16.54002.540
27.83503.245
59.12804.555

Table 2: Representative Thermal Properties of Silicone Elastomer Crosslinked with this compound

This compound (wt%)Onset Decomposition Temp. (Td,onset, °C)Char Yield at 800°C (%)
041025
142528
243532
545038

Signaling Pathways and Logical Relationships

The crosslinking process can be visualized as the formation of a network structure, enhancing the material's properties.

crosslinking_pathway cluster_reactants Reactants cluster_process Process cluster_product Product cluster_properties Enhanced Properties polymer Polymer Chains (e.g., PDMS) reaction Hydrosilylation (Pt Catalyst) polymer->reaction crosslinker This compound crosslinker->reaction network Crosslinked Polymer Network reaction->network mechanical Improved Mechanical Strength network->mechanical thermal Increased Thermal Stability network->thermal chemical Enhanced Chemical Resistance network->chemical

Logical relationship of the crosslinking process.

Application in Drug Development

The use of this compound in drug delivery is an area of active research. By controlling the crosslink density of a silicone matrix, the diffusion of an encapsulated drug can be precisely regulated. A higher crosslink density generally leads to a slower, more sustained release profile.

Diagram of Controlled Drug Release Concept:

drug_release cluster_matrix Crosslinked Silicone Matrix cluster_release Drug Release Profile low_density Low Crosslink Density fast_release Faster Release low_density->fast_release allows easier drug diffusion high_density High Crosslink Density slow_release Slower, Sustained Release high_density->slow_release hinders drug diffusion

Concept of controlled drug release.

Safety Information

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Application Notes and Protocols for the Synthesis of High-Performance Silicone Elastomers using 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of advanced silicone elastomers utilizing 1,4-Bis(vinyldimethylsilyl)benzene as a key crosslinking agent. The incorporation of this aromatic divinyl crosslinker is intended to enhance the mechanical strength and thermal stability of the resulting silicone network, making it suitable for demanding applications in research, medical devices, and pharmaceutical processing.

The primary synthesis route described is the platinum-catalyzed hydrosilylation, also known as addition cure. This method is favored for its high efficiency, lack of byproducts, and the stable carbon-silicon bonds formed, which contribute to the durability of the final elastomer.[1]

Core Principles

The synthesis involves the reaction of a hydride-functionalized polysiloxane with a vinyl-functionalized component in the presence of a platinum catalyst. In this specific application, this compound serves as a short-chain divinyl crosslinker, creating robust crosslinking points within the silicone matrix. The rigid aromatic core of this crosslinker is expected to impart superior thermal and mechanical properties compared to elastomers cured with conventional, more flexible crosslinkers.

The fundamental reaction is the addition of a silicon-hydride (Si-H) bond across the vinyl (C=C) double bond.

Experimental Protocols

Materials
  • Hydride-Functional Polymer: Polymethylhydrosiloxane (PMHS) or a copolymer of dimethylsiloxane and methylhydrosiloxane. The selection of the molecular weight and the percentage of hydride groups will influence the crosslink density and the final properties of the elastomer.

  • Divinyl Crosslinker: this compound.

  • Platinum Catalyst: Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) is commonly used.[2] Other platinum catalysts, such as Speier's catalyst, can also be employed.

  • Optional Vinyl-Functional Base Polymer: For creating a bimodal network with enhanced mechanical properties, a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) can be included.

  • Optional Inhibitor: To control the pot life of the mixture, an inhibitor such as 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane can be used.

  • Solvent (optional, for solution casting): Toluene or xylenes.

Protocol 1: Synthesis of a High-Strength Silicone Elastomer

This protocol details the formulation of a silicone elastomer with this compound as the primary crosslinker.

1. Formulation:

  • In a clean, dry container, combine a hydride-functionalized silicone polymer (e.g., a copolymer of dimethylsiloxane and methylhydrosiloxane with 15-20 mol% methylhydrosiloxane) and this compound.
  • The molar ratio of silicon-hydride (Si-H) groups to vinyl (CH=CH₂) groups is a critical parameter. A common starting point is a slight excess of hydride groups, for instance, a ratio of 1.5:1 to 2:1, to ensure complete reaction of the vinyl groups.[3]
  • For enhanced properties, reinforcing fillers like fumed silica (B1680970) can be incorporated. If fillers are used, they should be thoroughly dispersed in the polymer matrix before the addition of the catalyst.

2. Catalyst Addition:

  • Add the platinum catalyst to the mixture. A typical concentration is in the range of 5 to 10 ppm of platinum.
  • If a longer working time is required, an inhibitor can be added prior to the catalyst. The amount of inhibitor will depend on the desired pot life and the curing temperature.

3. Mixing and Degassing:

  • Thoroughly mix the components using a planetary mixer or a similar high-shear mixing apparatus until a homogeneous dispersion is achieved.
  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles, which could lead to voids in the cured elastomer.

4. Curing:

  • Pour the degassed mixture into a mold of the desired shape.
  • Cure the elastomer in an oven. The curing temperature and time will depend on the catalyst concentration and the presence of any inhibitors. A typical curing schedule is 1 to 2 hours at 100-150°C.[4]
  • For applications requiring optimal mechanical properties and removal of any residual volatile compounds, a post-curing step at a higher temperature (e.g., 150-180°C) for 2 to 4 hours is recommended.[1]

Data Presentation

The following table summarizes the expected mechanical and thermal properties of silicone elastomers synthesized with an aromatic divinyl crosslinker like this compound. These values are representative and can be influenced by the specific formulation, such as the molecular weight of the polymers and the crosslink density.

PropertyExpected Value RangeTest MethodReference
Mechanical Properties
Tensile Strength (MPa)7 - 12ASTM D412[General Silicone Elastomer Data][1]
Elongation at Break (%)200 - 600ASTM D412[General Silicone Elastomer Data][1]
Hardness (Shore A)30 - 70ASTM D2240[General Silicone Elastomer Data]
Thermal Properties
Thermal Stability (TGA, 5% weight loss, °C)> 350Thermogravimetric Analysis[Aromatic Silicone Data][5]
Glass Transition Temp. (Tg, °C)-120 to -110DSC[General Silicone Elastomer Data]

Visualizations

Below are diagrams illustrating the key processes and relationships in the synthesis of silicone elastomers using this compound.

Hydrosilylation_Reaction cluster_reactants Reactants Hydride_Functional_Polymer Hydride-Functional Polymer (e.g., PMHS) Cured_Elastomer Crosslinked Silicone Elastomer Network Hydride_Functional_Polymer->Cured_Elastomer Divinyl_Crosslinker This compound Divinyl_Crosslinker->Cured_Elastomer Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Cured_Elastomer Hydrosilylation

Caption: Platinum-catalyzed hydrosilylation reaction scheme.

Experimental_Workflow Start Start Formulation Formulation: - Hydride Polymer - Divinyl Crosslinker - Optional Fillers Start->Formulation Catalyst_Addition Catalyst and Optional Inhibitor Addition Formulation->Catalyst_Addition Mixing Homogeneous Mixing Catalyst_Addition->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Mold Degassing->Casting Curing Oven Curing Casting->Curing Post_Curing Post-Curing (Optional) Curing->Post_Curing Characterization Mechanical and Thermal Characterization Post_Curing->Characterization End End Characterization->End

Caption: Experimental workflow for elastomer synthesis.

References

Application Notes and Protocols: 1,4-Bis(vinyldimethylsilyl)benzene in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyldimethylsilyl)benzene is a versatile organosilicon compound that serves as a critical building block in the synthesis of advanced polymers and materials. Its symmetric structure, featuring a central phenylene ring flanked by two vinyldimethylsilyl groups, allows for its participation in various polymerization and cross-linking reactions. A key reaction manifold for this monomer is hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across the vinyl groups. This process is instrumental in the formation of silicon-carbon bonds and is widely employed in the production of silicone elastomers, resins, and specialty polymers with enhanced thermal and mechanical properties.

These application notes provide an overview of the use of this compound in two primary types of hydrosilylation-related reactions: platinum-catalyzed hydrosilylation for cross-linking and polymer synthesis, and ruthenium-catalyzed polycondensation for the formation of phenylene-silylene-vinylene polymers.

Platinum-Catalyzed Hydrosilylation

Platinum complexes, particularly Karstedt's catalyst, are highly efficient catalysts for the hydrosilylation of vinyl-containing compounds with hydrosilanes or hydrosiloxanes. In this context, this compound can act as a cross-linking agent for silicone resins containing Si-H groups or as a monomer in polyaddition reactions with difunctional hydrosilanes to create linear polymers. The reaction proceeds via the addition of the Si-H bond across the C=C double bond of the vinyl group.

Experimental Protocol: Platinum-Catalyzed Cross-linking of a Silicone Resin (Representative Protocol)

This protocol is a representative procedure for the hydrosilylation of this compound with a poly(hydromethylsiloxane) using Karstedt's catalyst, based on established methods for similar vinylsilanes.

Materials:

  • This compound

  • Poly(methylhydrosiloxane) (B7799882) (PMHS)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)

  • Anhydrous toluene (B28343)

  • Argon or Nitrogen gas supply

  • Schlenk flask or three-necked round-bottom flask with condenser and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and an equimolar amount of Si-H groups from poly(methylhydrosiloxane) dissolved in anhydrous toluene (e.g., to achieve a 20-50% w/v solution).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add Karstedt's catalyst solution via syringe. A typical catalyst loading is 5-10 ppm of platinum relative to the total weight of the reactants.

  • Heat the reaction mixture to 60-80°C with continuous stirring.

  • Monitor the progress of the reaction by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

  • The reaction is typically complete within 2-4 hours, resulting in the formation of a cross-linked polymer network (a gel or solid elastomer).

  • The resulting material can be isolated by removal of the solvent under vacuum.

Quantitative Data

The following table provides typical quantitative data for platinum-catalyzed hydrosilylation reactions, though specific results will vary based on the exact substrates and conditions.

ParameterValueReference
Catalyst Karstedt's Catalyst[1][2]
Catalyst Loading 1 x 10⁻⁵ mol Pt / mol olefin[2]
Reactants Divinyl Compound & Hydrosiloxane[3][4]
Solvent Toluene[1]
Temperature 40-90°C[2]
Reaction Time 3 hours[2]
Conversion >95%[2]

Experimental Workflow: Platinum-Catalyzed Hydrosilylation

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation reactants This compound + Poly(hydromethylsiloxane) flask Dry Schlenk Flask (Inert Atmosphere) reactants->flask solvent Anhydrous Toluene solvent->flask mixing Mixing and Dissolution flask->mixing catalyst_add Add Karstedt's Catalyst (5-10 ppm Pt) mixing->catalyst_add heating Heat to 60-80°C catalyst_add->heating monitoring Monitor via FT-IR (Disappearance of Si-H peak) heating->monitoring product Cross-linked Polymer monitoring->product solvent_removal Solvent Removal (Vacuum) product->solvent_removal

Caption: Workflow for platinum-catalyzed hydrosilylation.

Ruthenium-Catalyzed Polycondensation

Ruthenium complexes can catalyze the polycondensation of this compound to form well-defined phenylene-silylene-vinylene polymers. This reaction proceeds via the activation of C-H and C-Si bonds of the vinyl groups, leading to a deethylenative silylative cross-coupling. The resulting polymers exhibit high stereoregularity, with predominantly trans-1,2-isomeric fragments.

Experimental Protocol: Ruthenium-Catalyzed Polycondensation

The following protocol is adapted from the work of Marciniec et al. for the synthesis of a phenylene-silylene-vinylene polymer.[3]

Materials:

  • This compound

  • [RuCl₂(CO)₃]₂ (catalyst)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Glass ampoules

  • Argon gas supply

Procedure:

  • In a glass ampoule, dissolve this compound (1.85 mmol, 0.5 ml) in anhydrous toluene (3.7 ml) to make a 0.5 M solution.

  • Add the ruthenium catalyst, [RuCl₂(CO)₃]₂ (1.85 x 10⁻² mmol, 4.74 mg), to the solution. The catalyst to monomer ratio is 1:100.

  • Seal the ampoule under an argon atmosphere.

  • Heat the reaction mixture at 110°C for 24 hours.

  • After cooling to room temperature, open the ampoule and pour the contents into methanol to precipitate the polymer.

  • Isolate the polymer by filtration.

  • Purify the polymer by repeated reprecipitation from toluene into methanol.

  • Dry the resulting white powder under vacuum. A typical yield is around 90%.

Quantitative Data for Ruthenium-Catalyzed Polycondensation

The following table summarizes the results of catalytic tests for the polycondensation of this compound with different ruthenium catalysts.[3]

CatalystConversion (%)Dimer:Trimer:Rest Ratio (%)[1,2-]:[1,1-] Selectivity
RuHCl(CO)(PPh₃)₃6417:19:633:1
RuCl(SiMe₃)(CO)(PPh₃)₂8918:19:6311:1
RuCl₂(PPh₃)₃868:6:865:1
[RuCl₂(CO)₃]₂ >99 Polymer >99:1 (trans)

Reaction conditions: [cat.]:[monomer]=1:100, 24 h, 110°C, in toluene, under Ar.

Reaction Pathway: Ruthenium-Catalyzed Polycondensation

G Monomer This compound Activation Activation of C-H and C-Si bonds Monomer->Activation Catalyst [RuCl2(CO)3]2 Catalyst->Activation Intermediate Ruthenium-Vinylsilane Intermediate Activation->Intermediate Coupling Deethylenative Silylative Cross-Coupling Intermediate->Coupling Coupling->Monomer Chain Growth Polymer Phenylene-Silylene-Vinylene Polymer (trans-1,2-isomeric) Coupling->Polymer

Caption: Pathway for ruthenium-catalyzed polycondensation.

Conclusion

This compound is a valuable monomer for the synthesis of advanced organosilicon materials through hydrosilylation reactions. The choice of catalyst, either platinum or ruthenium-based, dictates the reaction pathway and the structure of the resulting polymer. Platinum-catalyzed hydrosilylation is a versatile method for creating cross-linked networks and linear polymers, while ruthenium-catalyzed polycondensation offers a route to highly regular phenylene-silylene-vinylene polymers. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in the development of novel materials for a wide range of applications.

References

Application Notes and Protocols for Surface Modification with 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical technology in biomedical research and drug development, enabling the creation of materials with tailored properties for applications ranging from cell culture and tissue engineering to biosensors and controlled drug release. 1,4-Bis(vinyldimethylsilyl)benzene is a versatile organosilicon compound with two vinyl-functional groups, making it an excellent candidate for creating stable, cross-linked surface coatings.[1] Its rigid phenylene core can impart desirable thermal and mechanical properties to the modified surface. This document provides detailed application notes and proposed experimental protocols for the surface modification of various substrates using this compound. The protocols are based on well-established thiol-ene and hydrosilylation chemistries, adapted for this specific bifunctional molecule.

Applications in Biomedical Research and Drug Development

The unique chemical structure of this compound makes it suitable for a variety of biomedical applications:

  • Cell Culture and Tissue Engineering: The vinyl groups can be functionalized with biomolecules such as peptides (e.g., RGD sequences) or growth factors to promote specific cell adhesion, proliferation, and differentiation.[2][3] The cross-linked nature of the coating can also provide a stable and biocompatible scaffold for tissue growth.[4][5]

  • Drug Delivery: The modified surface can serve as a platform for the covalent attachment of drugs, enabling controlled and localized release. The hydrophobicity of the benzene (B151609) and dimethylsilyl groups can be tuned to modulate drug loading and release kinetics.

  • Biosensors: Immobilization of antibodies, enzymes, or other biorecognition elements onto a this compound-modified surface can be achieved, forming the basis for sensitive and specific biosensors.

  • Biocompatible Coatings: Surfaces modified with this compound can exhibit altered protein adsorption characteristics, potentially reducing non-specific binding and improving the biocompatibility of medical implants and devices.[6][7]

Proposed Experimental Protocols

Due to a lack of specific literature detailing the use of this compound for surface modification, the following protocols are proposed based on analogous and well-established thiol-ene and hydrosilylation reactions.

Protocol 1: Surface Modification via Thiol-Ene "Click" Chemistry

This protocol describes the functionalization of a thiol-modified surface with this compound.

Materials:

Procedure:

  • Substrate Preparation (Thiol Functionalization): a. Clean the substrates by sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen. b. Treat the cleaned substrates with oxygen plasma for 5 minutes to generate hydroxyl groups on the surface. c. Immediately immerse the activated substrates in a 2% (v/v) solution of MPTMS in anhydrous toluene for 2 hours at room temperature under a nitrogen atmosphere to form a thiol-terminated self-assembled monolayer (SAM). d. Rinse the substrates thoroughly with toluene and ethanol to remove any physisorbed silane (B1218182), and then dry under nitrogen.

  • Thiol-Ene Reaction: a. Prepare a solution of this compound (e.g., 10 mM) and a photoinitiator (e.g., 1 mol% relative to the vinyl groups) in a suitable solvent like toluene. b. Place the thiol-functionalized substrates in the solution in a reaction vessel. c. Purge the vessel with nitrogen for 15 minutes to remove oxygen, which can quench the radical reaction. d. Irradiate the substrates with a UV lamp (365 nm) for 30-60 minutes to initiate the thiol-ene reaction. e. After the reaction, rinse the substrates extensively with toluene and ethanol to remove unreacted reagents and dry under a stream of nitrogen.

Protocol 2: Surface Modification via Platinum-Catalyzed Hydrosilylation

This protocol is applicable to hydrogen-terminated silicon surfaces. The related compound, 1,4-bis(dimethylsilyl)benzene, is used in a platinum-catalyzed hydrosilylation reaction.[8] A similar approach can be envisioned for vinyl-terminated surfaces reacting with a di-hydrosilane crosslinker.

Materials:

  • Hydrogen-terminated silicon wafers

  • This compound

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Substrate Preparation: a. Use freshly prepared hydrogen-terminated silicon wafers. This can be achieved by etching silicon wafers with native oxide in a 5% hydrofluoric acid (HF) solution for 2 minutes, followed by rinsing with deionized water and drying under nitrogen. (Caution: HF is extremely hazardous. Handle with appropriate personal protective equipment and safety precautions).

  • Hydrosilylation Reaction: a. Prepare a solution of this compound (e.g., 5 mM) in anhydrous toluene. b. Add Karstedt's catalyst to the solution (e.g., 10 µL of a 2% solution per 10 mL of silane solution). c. Immerse the hydrogen-terminated silicon wafers in the reaction solution under a nitrogen or argon atmosphere. d. Heat the reaction mixture to 60-80°C for 2-4 hours. e. After the reaction, allow the solution to cool to room temperature. f. Remove the substrates and rinse them thoroughly with fresh toluene and ethanol to remove any unreacted species and the catalyst. g. Dry the modified substrates under a stream of nitrogen.

Characterization of Modified Surfaces

The success of the surface modification can be confirmed using various surface-sensitive analytical techniques. The expected outcomes are summarized in the table below.

Characterization TechniqueExpected Outcome for Successful ModificationHypothetical Quantitative Data
Contact Angle Goniometry Increase in water contact angle due to the hydrophobic nature of the aromatic and dimethylsilyl groups.Unmodified Glass: < 20° Modified Glass: 85-95°
X-ray Photoelectron Spectroscopy (XPS) Appearance of Si 2p and C 1s peaks corresponding to the chemical structure of this compound.Si 2p peak at ~102 eV, High-resolution C 1s spectrum showing aliphatic and aromatic carbon environments.
Atomic Force Microscopy (AFM) Change in surface morphology and roughness. The formation of a uniform coating should result in a smooth surface.Root Mean Square (RMS) Roughness: < 1 nm for a uniform monolayer.
Ellipsometry Measurement of the thickness of the deposited organic layer.Expected thickness of a monolayer: 1-2 nm.

Visualizing Workflows and Pathways

Experimental Workflow for Surface Modification and Characterization

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Surface Characterization Clean Substrate Cleaning (Sonication in Ethanol) Activate Surface Activation (Oxygen Plasma) Clean->Activate Functionalize Functionalization (e.g., MPTMS for Thiol-Ene) Activate->Functionalize Prepare_Sol Prepare Solution: This compound + Initiator/Catalyst Functionalize->Prepare_Sol React Reaction (UV for Thiol-Ene or Heat for Hydrosilylation) Prepare_Sol->React Rinse Rinsing and Drying React->Rinse ContactAngle Contact Angle Rinse->ContactAngle XPS XPS Rinse->XPS AFM AFM Rinse->AFM Ellipsometry Ellipsometry Rinse->Ellipsometry

Caption: Workflow for surface modification and characterization.

Proposed Signaling Pathway for Cell Adhesion on a Functionalized Surface

G Surface Modified Surface (with RGD peptide) Integrin Integrin Receptor Surface->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Recruitment & Reorganization Proliferation Cell Proliferation & Survival FAK->Proliferation Downstream Signaling Adhesion Cell Adhesion & Spreading Actin->Adhesion

References

Application Notes and Protocols for the Use of 1,4-Bis(vinyldimethylsilyl)benzene in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyldimethylsilyl)benzene is a versatile organosilicon compound with significant potential in the field of organic electronics. Its molecular structure, featuring a central benzene (B151609) ring functionalized with two vinyldimethylsilyl groups, makes it an attractive building block for advanced materials. In the context of Organic Field-Effect Transistors (OFETs), this compound can be utilized in two primary ways: as a monomer for the synthesis of semiconducting polymers and as a crosslinking agent for creating robust dielectric layers.

The incorporation of silicon-containing moieties can enhance the performance and stability of organic electronic materials. The vinyl groups on this compound allow for polymerization and crosslinking reactions, enabling the creation of well-defined and stable thin films, which are crucial for reliable device performance. These application notes provide an overview of its use, quantitative performance data from a specific polymer derivative, and detailed experimental protocols for material synthesis and device fabrication.

Data Presentation

The following table summarizes the performance of an Organic Field-Effect Transistor (OFET) fabricated using a polymer derived from a 1,4-bis(vinyl)benzene scaffold, specifically Poly[1,4-bis((E)-2-(3-dodecylthiophen-2-yl)vinyl)benzene]. This data provides a benchmark for the potential of this class of materials in OFET applications.

PolymerDevice ArchitectureDeposition MethodMobility (μ) [cm²/Vs]On/Off Current Ratio (Ion/Ioff)
Poly[1,4-bis((E)-2-(3-dodecylthiophen-2-yl)vinyl)benzene]Bottom-Gate, Top-ContactSolution Processed8.59 x 10-4[1]2.0 x 104[1]

Experimental Protocols

Protocol 1: Synthesis of a Semiconducting Polymer

This protocol details the synthesis of a semiconducting polymer, Poly[1,4-bis((E)-2-(3-dodecylthiophen-2-yl)vinyl)benzene], for use in the active layer of an OFET.

Materials:

  • 1,4-bis((E)-2-(5-bromo-3-dodecylthiophen-2-yl)vinyl)benzene (monomer)

  • Anhydrous organic solvent (e.g., Toluene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Sodium tert-butoxide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Monomer Preparation: The synthesis of the specific monomer is a prerequisite.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the monomer to a dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (B28343) to the flask to dissolve the monomer.

  • Catalyst and Base Addition: Add the palladium catalyst and sodium tert-butoxide to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified reaction time (e.g., 24-48 hours) under an inert atmosphere.

  • Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol (B129727).

  • Purification: Filter the precipitated polymer and wash it sequentially with methanol and acetone (B3395972) to remove residual catalyst and unreacted monomers.

  • Drying: Dry the purified polymer under vacuum to obtain the final product.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes a general procedure for fabricating a solution-processed OFET using a polymer synthesized from a this compound derivative as the active semiconductor layer.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO2 layer (serves as gate and gate dielectric)

  • Semiconducting polymer solution (e.g., Poly[1,4-bis((E)-2-(3-dodecylthiophen-2-yl)vinyl)benzene] dissolved in a suitable organic solvent like chlorobenzene)

  • Gold (for source and drain electrodes)

  • Cleaning solvents (e.g., acetone, isopropanol, deionized water)

  • Adhesion promoter for electrodes (optional, e.g., a thin layer of chromium)

Procedure:

  • Substrate Cleaning:

    • Sonciate the Si/SiO2 substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Semiconductor Deposition:

    • Prepare a solution of the semiconducting polymer in a suitable solvent (e.g., 0.5-1.0 wt% in chlorobenzene).

    • Spin-coat the polymer solution onto the cleaned Si/SiO2 substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).

    • Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Source and Drain Electrode Deposition:

    • Use a shadow mask to define the source and drain electrode patterns. The channel length and width are determined by the mask dimensions.

    • Deposit a thin adhesion layer of chromium (e.g., 5 nm) followed by a layer of gold (e.g., 50 nm) via thermal evaporation at a high vacuum (e.g., < 10-6 Torr).

  • Device Characterization:

    • Measure the electrical characteristics of the fabricated OFET in a probe station under ambient or inert conditions.

    • Extract key performance parameters such as charge carrier mobility, on/off current ratio, and threshold voltage from the transfer and output characteristics.

Mandatory Visualizations

G cluster_synthesis Polymer Synthesis Workflow Monomer Monomer (1,4-bis((E)-2-(5-bromo-3-dodecylthiophen-2-yl)vinyl)benzene) Reaction Polymerization (Heat and Stir) Monomer->Reaction Solvent Anhydrous Toluene Solvent->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Sodium tert-butoxide Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Polymer Semiconducting Polymer Drying->Polymer

Caption: Workflow for the synthesis of a semiconducting polymer.

G cluster_fabrication OFET Fabrication Workflow (Bottom-Gate, Top-Contact) Substrate Si/SiO2 Substrate (Gate/Dielectric) Cleaning Substrate Cleaning Substrate->Cleaning Deposition Semiconductor Spin-Coating Cleaning->Deposition Annealing Film Annealing Deposition->Annealing Masking Shadow Mask Alignment Annealing->Masking Evaporation Electrode Evaporation (Au) Masking->Evaporation Characterization Electrical Characterization Evaporation->Characterization OFET Final OFET Device Characterization->OFET

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

G cluster_ofet OFET Component Relationship Gate Gate Electrode Dielectric Gate Dielectric Gate->Dielectric controls channel via electric field Semiconductor Active Semiconductor Layer Dielectric->Semiconductor isolates gate, accumulates charges Drain Drain Electrode Semiconductor->Drain charge transport channel Source Source Electrode Source->Semiconductor injects charges

Caption: Logical relationship of components in an Organic Field-Effect Transistor.

References

Application Notes and Protocols for the Preparation of High-Performance Polymers with 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of high-performance polymers utilizing 1,4-Bis(vinyldimethylsilyl)benzene as a key monomer. This versatile organosilicon compound, featuring two vinyl-functionalized silyl (B83357) groups on a central benzene (B151609) ring, serves as a valuable building block for creating polymers with enhanced thermal stability, mechanical properties, and radiation resistance, making them suitable for a range of advanced applications.

Application Note 1: Synthesis of High-Performance Polysiloxane Elastomers via Hydrosilylation Polymerization

Hydrosilylation polymerization is a powerful and versatile method for the synthesis of polysiloxane elastomers. This approach involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, catalyzed by a transition metal complex, typically platinum-based. By reacting this compound with a difunctional silane (B1218182) or siloxane containing Si-H groups, a crosslinked polymer network can be formed, resulting in an elastomer with tailored properties. The incorporation of the rigid phenylene group from the monomer enhances the thermal and mechanical stability of the resulting polysiloxane network compared to conventional silicone elastomers.

Potential Applications:
  • Specialty Coatings: Offering excellent thermal stability and chemical resistance.

  • Adhesives and Sealants: Providing strong adhesion and durability in harsh environments.

  • Matrix Materials for Composites: Enhancing the performance of composite materials in aerospace and automotive industries.

  • Biomedical Devices: Due to the potential for creating biocompatible and biostable materials.[1]

Application Note 2: Preparation of Polycarbosilanes through Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) polymerization offers a precise method for synthesizing unsaturated polycarbosilanes. In this step-growth polymerization, the vinyl groups of this compound undergo a metathesis reaction, typically catalyzed by a ruthenium-based catalyst, to form a linear polymer with repeating silphenylene units connected by vinylene linkages. The resulting polymers possess a high degree of structural regularity and can exhibit interesting optical and electronic properties. The presence of the silicon atoms in the polymer backbone contributes to enhanced thermal stability.

Potential Applications:
  • Precursors to Silicon Carbide (SiC) Ceramics: High-performance ceramics with applications in high-temperature environments.

  • Photoresists and E-beam Lithography: For the fabrication of microelectronic devices.

  • Gas Separation Membranes: Exhibiting high permeability and selectivity for certain gases.

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Polysiloxane Elastomer via Platinum-Catalyzed Hydrosilylation

This protocol describes the synthesis of a crosslinked polysiloxane elastomer by reacting this compound with 1,4-Bis(dimethylsilyl)benzene.

Materials:

  • This compound (≥97%)

  • 1,4-Bis(dimethylsilyl)benzene (≥97%)[2][3]

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, Pt ~2%)[2]

  • Toluene (anhydrous)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.00 g, 4.06 mmol) and 1,4-Bis(dimethylsilyl)benzene (0.79 g, 4.06 mmol) in 10 mL of anhydrous toluene.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add 10 µL of Karstedt's catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours. The viscosity of the solution will gradually increase.

  • Pour the viscous solution into a petri dish and cure in an oven at 120°C for 2 hours to form the crosslinked elastomer.

  • The resulting elastomer can be swelled in a suitable solvent (e.g., toluene) to remove any unreacted monomers or catalyst residues and then dried under vacuum.

Protocol 2: Synthesis of a Linear Polycarbosilane via Acyclic Diene Metathesis (ADMET) Polymerization

This protocol details the synthesis of a linear poly(1,4-phenylenevinylene-co-dimethylsilylene) via ADMET polymerization of this compound.

Materials:

  • This compound (≥97%)

  • Grubbs' second-generation catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Chlorobenzene (anhydrous)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.00 g, 4.06 mmol) in 5 mL of anhydrous chlorobenzene.

  • Add Grubbs' second-generation catalyst (34 mg, 0.04 mmol, 1 mol%) to the solution.

  • Heat the reaction mixture to 60°C and apply a vacuum (approximately 50 mTorr) to remove the ethylene (B1197577) byproduct, driving the polymerization to completion.

  • Continue the reaction under vacuum for 24 hours. The viscosity of the solution will increase significantly.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C.

Quantitative Data Summary

The following tables summarize typical performance characteristics of polymers synthesized using silyl-benzene derivatives. Note that these are representative values and the actual properties will depend on the specific synthetic conditions and co-monomers used.

Table 1: Thermal Properties of High-Performance Polymers

Polymer TypeMonomer(s)Tg (°C)Td, 5% (°C) (in N2)
Polysiloxane ElastomerThis compound + 1,4-Bis(dimethylsilyl)benzene-40 to -20400 - 450
PolycarbosilaneThis compound30 - 50380 - 420

Tg: Glass transition temperature; Td, 5%: Temperature at 5% weight loss.

Table 2: Mechanical Properties of Polysiloxane Elastomers

Monomer Ratio (Vinyl:Hydride)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1:15 - 8150 - 25040 - 50
1.2:16 - 9100 - 20050 - 60

Visualizations

Hydrosilylation_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer1 This compound Dissolve Dissolve in Toluene Monomer1->Dissolve Monomer2 1,4-Bis(dimethylsilyl)benzene Monomer2->Dissolve Add_Catalyst Add Karstedt's Catalyst Dissolve->Add_Catalyst React React at 80°C Add_Catalyst->React Cure Cure at 120°C React->Cure Purify Purify and Dry Cure->Purify Elastomer Elastomer Purify->Elastomer Final Product ADMET_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_post Post-Processing Monomer This compound Dissolve Dissolve in Chlorobenzene Monomer->Dissolve Add_Catalyst Add Grubbs' Catalyst Dissolve->Add_Catalyst React React at 60°C under Vacuum Add_Catalyst->React Precipitate Precipitate in Methanol React->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Polycarbosilane Polycarbosilane Filter_Dry->Polycarbosilane Final Product

References

Application Notes and Protocols for the Addition Polymerization of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyldimethylsilyl)benzene is a versatile monomer that holds significant promise in the synthesis of advanced polymers for a range of applications, including drug delivery, biomedical devices, and organic electronics. Its unique structure, featuring a rigid phenylene core flanked by two polymerizable vinyldimethylsilyl groups, allows for the creation of polymers with tailored properties such as enhanced thermal stability, controlled hydrophobicity, and tunable refractive indices. The presence of silicon in the polymer backbone can also impart desirable characteristics for biomedical applications, such as biocompatibility and controlled degradation.

This document provides detailed application notes and experimental protocols for the addition polymerization of this compound via free radical and anionic polymerization methods. These protocols are intended to serve as a comprehensive guide for researchers and scientists in the fields of polymer chemistry, materials science, and drug development.

Monomer: this compound

Chemical Structure:

polymerization_logic cluster_input Inputs cluster_method Polymerization Method cluster_output Polymer Characteristics Monomer This compound FreeRadical Free Radical Polymerization (e.g., AIBN) Monomer->FreeRadical Anionic Anionic Polymerization (e.g., n-BuLi) Monomer->Anionic HighPDI Higher PDI (Broader MW Distribution) FreeRadical->HighPDI Branched Potentially Branched Structure FreeRadical->Branched LowPDI Lower PDI (Narrow MW Distribution) Anionic->LowPDI ControlledMW Controlled Molecular Weight Anionic->ControlledMW Linear Linear Structure with Pendant Vinyls Anionic->Linear

Application Notes and Protocols for Thermally Stable Polymers from 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers with exceptional thermal stability are critical for a wide range of high-performance applications, from advanced aerospace materials to microelectronics and specialized biomedical devices. Silphenylene-siloxane polymers, which incorporate a rigid silicon-phenylene unit in their backbone, are a class of materials renowned for their enhanced thermal and oxidative stability compared to conventional polysiloxanes. This document provides detailed application notes and experimental protocols for the synthesis of thermally stable polymers using 1,4-Bis(vinyldimethylsilyl)benzene as a key monomer. The vinyl groups on this monomer allow for versatile crosslinking reactions, particularly through platinum-catalyzed hydrosilylation, to form robust, three-dimensional polymer networks.

Applications

Polymers derived from this compound are suitable for applications demanding high thermal and chemical resistance. Potential uses include:

  • High-Performance Elastomers and Sealants: For use in environments with extreme temperature fluctuations.

  • Dielectric Materials in Microelectronics: Their thermal stability is advantageous for encapsulation and insulation of electronic components.

  • Gas Chromatography (GC) Stationary Phases: High thermal stability allows for use in high-temperature GC applications.

  • Advanced Coatings: Protective coatings for surfaces exposed to harsh thermal and oxidative conditions.

Data Presentation

The thermal properties of polymers are critical for determining their operational limits. The following table summarizes typical thermal stability data for silphenylene-siloxane polymers, which are analogous to the polymers that can be synthesized from this compound. These values are representative and can vary based on the specific co-monomers and curing conditions.

PropertyRepresentative ValueTest Method
Decomposition Temperature (Td5%) > 500 °CThermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg) VariableDifferential Scanning Calorimetry (DSC)
Char Yield at 800°C (in N2) High (> 60%)Thermogravimetric Analysis (TGA)

Experimental Protocols

The following protocols describe the synthesis of a thermally stable polymer network via platinum-catalyzed hydrosilylation of this compound with a hydride-terminated siloxane crosslinker.

Protocol 1: Synthesis of a Crosslinked Polysiloxane Network

Objective: To synthesize a thermally stable crosslinked polysiloxane network using this compound and a hydride-terminated polydimethylsiloxane (B3030410).

Materials:

  • This compound

  • Hydride-terminated polydimethylsiloxane (e.g., DMS-H21 from Gelest)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

  • Toluene (anhydrous)

  • Inhibitor (e.g., 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the hydride-terminated polydimethylsiloxane in a minimal amount of anhydrous toluene. The molar ratio of Si-H groups to vinyl groups should be adjusted to control the crosslink density (a common starting point is a 1.1:1 ratio).

  • Add an inhibitor to the mixture to prevent premature curing, if desired.

  • Add Karstedt's catalyst (typically 5-10 ppm of platinum) to the reaction mixture and stir thoroughly to ensure homogeneity.

  • Pour the mixture into a mold or onto a substrate.

  • Cure the polymer in an oven. A typical curing schedule is 2 hours at 150°C. The exact time and temperature will depend on the desired properties and the specific catalyst concentration.

  • After curing, allow the polymer to cool to room temperature before demolding or further characterization.

Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the synthesized polymer.

Instrumentation: Thermogravimetric Analyzer

Procedure:

  • Place a small sample (5-10 mg) of the cured polymer into a TGA sample pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition (Td5%, the temperature at which 5% weight loss occurs) and the char yield at 800°C.

Protocol 3: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of the synthesized polymer.

Instrumentation: Differential Scanning Calorimeter

Procedure:

  • Seal a small sample (5-10 mg) of the cured polymer in a DSC pan.

  • Perform a heat-cool-heat cycle. A typical procedure is to heat from room temperature to 200°C at 10°C/min, cool to -50°C at 10°C/min, and then heat again to 200°C at 10°C/min.

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the transition in the heat flow curve.

Visualizations

Polymerization_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Monomer This compound Mixing Mixing in Toluene Monomer->Mixing Crosslinker Hydride-Terminated Polysiloxane Crosslinker->Mixing Catalyst Add Karstedt's Catalyst Mixing->Catalyst Curing Thermal Curing (e.g., 150°C) Catalyst->Curing Polymer Thermally Stable Crosslinked Polymer Curing->Polymer

Caption: Workflow for the synthesis of a thermally stable polymer.

Hydrosilylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 R-Si-CH=CH₂ (Vinyl Group) Cat Platinum Catalyst R2 R'-Si-H (Hydride Group) P R-Si-CH₂-CH₂-Si-R' (Crosslink) Cat->P Hydrosilylation

Caption: The fundamental hydrosilylation crosslinking reaction.

Thermal_Analysis_Workflow Sample Cured Polymer Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_TGA Decomposition Temperature (Td) Char Yield TGA->Data_TGA Data_DSC Glass Transition Temperature (Tg) DSC->Data_DSC

Caption: Workflow for the thermal analysis of the synthesized polymer.

Application Notes and Protocols: 1,4-Bis(vinyldimethylsilyl)benzene in Experimental Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Proposed Application

1,4-Bis(vinyldimethylsilyl)benzene is an organosilicon compound featuring a central benzene (B151609) ring functionalized with two vinyldimethylsilyl groups. Its chemical structure, with two vinyl groups, presents the potential for this molecule to act as a crosslinking co-monomer in free-radical polymerization systems, which are characteristic of dental composite resins. While its direct application in commercial or extensively researched dental composites is not widely documented, its properties suggest a hypothetical role in enhancing certain characteristics of these materials.

The incorporation of this compound into a traditional Bis-GMA/TEGDMA resin matrix could theoretically offer two key advantages:

  • Enhanced Crosslinking: The bifunctional nature of the molecule allows it to form crosslinks within the polymer network, potentially improving the mechanical strength and stability of the final composite.

  • Increased Hydrophobicity: The presence of silicon and the benzene ring could increase the hydrophobicity of the resin matrix. This may lead to reduced water sorption and solubility, which are known factors in the degradation of dental composites over time.[1][2]

These application notes provide a set of detailed experimental protocols for the formulation and evaluation of a hypothetical dental composite incorporating this compound.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical, yet realistic, quantitative data for a control dental composite and an experimental composite containing this compound. This data is intended to serve as a benchmark for potential research in this area.

Table 1: Resin Matrix Formulations

ComponentControl Resin (wt%)Experimental Resin (wt%)
Bis-GMA6055
TEGDMA3934
This compound010
Camphorquinone (CQ)0.50.5
Ethyl-4-dimethylaminobenzoate (EDMAB)0.50.5

Table 2: Hypothetical Mechanical and Physical Properties

PropertyControl CompositeExperimental Composite
Flexural Strength (MPa) 125 ± 10135 ± 12
Flexural Modulus (GPa) 10 ± 111 ± 1.2
Degree of Conversion (%) 65 ± 362 ± 4
Water Sorption (µg/mm³) 25 ± 220 ± 2
Water Solubility (µg/mm³) 1.8 ± 0.31.4 ± 0.3

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of experimental dental composites.

Resin Matrix Formulation

Objective: To prepare the light-curable organic resin matrix.

Materials:

  • Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • This compound

  • Camphorquinone (CQ)

  • Ethyl-4-dimethylaminobenzoate (EDMAB)

  • Amber-colored glass vials

  • Magnetic stirrer and stir bars

  • Precision balance

Protocol:

  • In an amber-colored glass vial, weigh the appropriate amounts of Bis-GMA, TEGDMA, and, for the experimental resin, this compound according to Table 1.

  • Place a magnetic stir bar in the vial and mix the monomers at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator (CQ) and co-initiator (EDMAB) to the monomer mixture.

  • Continue stirring in the dark until all components are completely dissolved.

  • Store the prepared resin matrix in a cool, dark place until use.

Composite Paste Preparation

Objective: To create a dental composite paste by incorporating an inorganic filler into the resin matrix.

Materials:

  • Prepared resin matrix (Control and Experimental)

  • Silane-treated barium glass filler (average particle size 1 µm)

  • Planetary centrifugal mixer or a manual spatula and glass slab

  • Light-blocking container

Protocol:

  • Weigh the prepared resin matrix and the silane-treated barium glass filler. A common filler loading for dental composites is around 70-80% by weight. For this protocol, a 75 wt% filler loading is proposed.

  • Gradually add the filler to the resin matrix.

  • For mechanical mixing, use a planetary centrifugal mixer, following the manufacturer's instructions for speed and duration to ensure a homogeneous, void-free paste.

  • For manual mixing, use a spatula on a glass slab, incorporating the filler in small increments until a uniform consistency is achieved.

  • Store the final composite paste in a light-blocking container.

Flexural Strength and Flexural Modulus Testing

Objective: To determine the flexural strength and modulus of the cured composite material according to ISO 4049 standards.[3]

Materials:

  • Prepared composite paste

  • Stainless steel mold (25 mm x 2 mm x 2 mm)

  • Mylar strips

  • Glass slides

  • LED light-curing unit (output > 800 mW/cm²)

  • Universal testing machine

  • Micrometer

Protocol:

  • Slightly overfill the stainless steel mold with the composite paste.

  • Place Mylar strips on the top and bottom surfaces of the mold and press firmly with glass slides to extrude excess material.

  • Light-cure the specimen by irradiating the top and bottom surfaces. The curing time will depend on the light-curing unit's intensity, but a common protocol is to cure in overlapping sections for 40 seconds each.

  • Remove the cured specimen from the mold and lightly sand the edges to remove any flash.

  • Measure the dimensions of the specimen with a micrometer.

  • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.5 mm/min.

  • Record the load at fracture to calculate the flexural strength and the slope of the linear portion of the load-deflection curve to determine the flexural modulus.

Degree of Conversion (DC) Measurement

Objective: To quantify the percentage of reacted vinyl groups during polymerization.

Materials:

  • Prepared composite paste

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Mylar strip

  • LED light-curing unit

Protocol:

  • Record a baseline FTIR spectrum of the uncured composite paste placed on the ATR crystal. The spectrum should cover the range of 1500-1700 cm⁻¹.

  • Identify the absorbance peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹ and the aromatic C=C double bond of the benzene ring (internal standard) at around 1608 cm⁻¹.

  • Place a fresh sample of the composite paste on the ATR crystal, cover it with a Mylar strip, and light-cure it for the specified time (e.g., 40 seconds).

  • Immediately after curing, record the FTIR spectrum of the cured sample.

  • The Degree of Conversion is calculated using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured)] x 100

Water Sorption and Solubility Testing

Objective: To measure the amount of water absorbed by the composite and the amount of material that leaches out in water, according to ISO 4049.

Materials:

  • Prepared composite paste

  • Stainless steel mold (15 mm diameter, 1 mm thickness)

  • Mylar strips

  • Glass slides

  • LED light-curing unit

  • Desiccator with silica (B1680970) gel

  • Analytical balance (accurate to 0.01 mg)

  • Oven at 37°C

Protocol:

  • Prepare at least five disc-shaped specimens for each composite group using the mold.

  • Cure the specimens from both sides as previously described.

  • Place the specimens in a desiccator and weigh them daily until a constant mass (m₁) is achieved.

  • Immerse the specimens in distilled water at 37°C for 7 days.

  • After 7 days, remove the specimens, blot them dry, and weigh them (m₂).

  • Return the specimens to the desiccator and re-dry them until a constant mass (m₃) is achieved.

  • Calculate water sorption (Wsp) and water solubility (Wsl) using the following formulas, where V is the volume of the specimen in mm³:

    • Wsp = (m₂ - m₃) / V

    • Wsl = (m₁ - m₃) / V

Visualizations

G cluster_monomers Monomers cluster_polymerization Free Radical Polymerization BisGMA Bis-GMA Propagation Radicals attack vinyl groups BisGMA->Propagation TEGDMA TEGDMA TEGDMA->Propagation BVSB This compound BVSB->Propagation Crosslinking Crosslinked Polymer Network BVSB->Crosslinking Crosslinking Agent Initiation Photoinitiator (CQ) + Light -> Free Radicals Initiation->Propagation Propagation->Crosslinking

Caption: Hypothetical copolymerization of this compound.

G cluster_prep Material Preparation cluster_testing Property Evaluation A Resin Matrix Formulation B Composite Paste Preparation A->B C Specimen Curing B->C D Mechanical Testing (Flexural Strength, Modulus) C->D E Physical Testing (Degree of Conversion) C->E F Durability Testing (Water Sorption, Solubility) C->F

References

Application Notes and Protocols for Improving Adhesion in Composites with 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyldimethylsilyl)benzene is an organosilicon compound with significant potential for enhancing the interfacial adhesion between inorganic reinforcements and organic polymer matrices in composite materials. Its bifunctional nature, featuring two vinyl-functional dimethylsilyl groups attached to a central benzene (B151609) ring, allows it to act as a molecular bridge, improving the mechanical properties and durability of composites. The vinyl groups can copolymerize with various polymer resins, such as vinyl esters, polyesters, and acrylics, through free-radical curing mechanisms. This document provides detailed application notes and protocols for the use of this compound as an adhesion promoter in composites.

Mechanism of Adhesion Promotion

The primary mechanism by which this compound enhances adhesion is through the formation of covalent bonds across the interface of the composite material. The vinyl groups on the silane (B1218182) molecule are capable of participating in the polymerization reaction of the resin matrix during the curing process. This creates a strong chemical link between the polymer and the silane. While this molecule does not have traditional hydrolyzable groups like methoxy (B1213986) or ethoxy groups found in many silane coupling agents, its interaction with inorganic surfaces can be promoted through appropriate surface activation of the substrate to create reactive sites.

Applications

This compound is particularly suitable for use in polymer composites where a vinyl-reactive adhesion promoter is required. Potential applications include:

  • Fiber-Reinforced Plastics (FRP): Improving the adhesion between glass or carbon fibers and vinyl ester or polyester (B1180765) resin matrices.

  • Adhesives and Sealants: Enhancing the bond strength of adhesives and sealants to various substrates.

  • Coatings: Improving the adhesion of protective and functional coatings.

Experimental Protocols

The following protocols provide a general framework for the application of this compound. Researchers should optimize these protocols for their specific composite systems and applications.

Protocol 1: Surface Treatment of Reinforcement/Substrate

Objective: To prepare the surface of the inorganic reinforcement (e.g., glass fibers, carbon fibers, or mineral fillers) or substrate for the application of the adhesion promoter.

Materials:

  • Substrate/Reinforcement

  • Acetone (B3395972) or other suitable solvent

  • Deionized water

  • Drying oven

Procedure:

  • Solvent Cleaning: Thoroughly clean the substrate surface by wiping or immersion in a suitable solvent like acetone to remove any organic contaminants, oils, or sizing agents.

  • Rinsing: Rinse the cleaned substrate with deionized water to remove any residual solvent and inorganic salts.

  • Drying: Dry the substrate in an oven at 110-120°C for 30-60 minutes to remove adsorbed water. A dry surface is crucial for effective treatment.

Protocol 2: Application of this compound Solution

Objective: To apply a uniform layer of the adhesion promoter to the prepared substrate.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene, xylene, or isopropanol)

  • Glass beakers or containers

  • Magnetic stirrer and stir bar

  • Dipping, spraying, or brushing equipment

Procedure:

  • Solution Preparation: Prepare a 0.5% to 2.0% (w/v) solution of this compound in an anhydrous solvent. For example, to prepare a 1% solution, dissolve 1 gram of the silane in 100 mL of solvent. Stir the solution until the silane is completely dissolved.

  • Application:

    • Dipping: Immerse the cleaned and dried substrate into the silane solution for 1-2 minutes with gentle agitation.

    • Spraying: Uniformly spray the silane solution onto the substrate surface.

    • Brushing: Apply a thin, even layer of the solution onto the substrate using a clean brush.

  • Solvent Evaporation: Allow the solvent to evaporate at room temperature for 10-15 minutes.

  • Curing/Drying: Cure the treated substrate in an oven at 100-120°C for 15-30 minutes to promote the reaction between the silane and the substrate surface and to remove any remaining solvent.

Protocol 3: Composite Fabrication and Curing

Objective: To fabricate the composite material with the treated reinforcement and polymer matrix.

Materials:

  • Treated reinforcement/substrate

  • Polymer resin (e.g., vinyl ester, polyester)

  • Initiator/Curing agent (as per resin manufacturer's recommendation)

  • Molding equipment (e.g., vacuum bagging, compression molding)

  • Curing oven

Procedure:

  • Resin Preparation: Prepare the polymer resin system by mixing the resin with the appropriate initiator or curing agent according to the manufacturer's instructions.

  • Impregnation: Impregnate the treated reinforcement with the prepared resin. Ensure thorough wetting of the fibers or filler.

  • Lay-up and Molding: Place the impregnated reinforcement into a mold and consolidate using the desired fabrication technique (e.g., hand lay-up, vacuum infusion, compression molding).

  • Curing: Cure the composite assembly according to the resin manufacturer's recommended cure cycle. This typically involves heating to an elevated temperature for a specific duration to initiate and complete the polymerization process. The vinyl groups of the this compound will co-react with the resin during this step.

Data Presentation

Composite System Adhesion Promoter Concentration (%) Lap Shear Strength (MPa) Peel Strength (N/mm) Test Method
Glass Fiber/Vinyl EsterNone (Control)0[Insert Value][Insert Value]ASTM D1002
Glass Fiber/Vinyl EsterThis compound0.5[Insert Value][Insert Value]ASTM D1876
Glass Fiber/Vinyl EsterThis compound1.0[Insert Value][Insert Value]ASTM D1002
Glass Fiber/Vinyl EsterThis compound2.0[Insert Value][Insert Value]ASTM D1876
Carbon Fiber/EpoxyNone (Control)0[Insert Value][Insert Value]ASTM D1002
Carbon Fiber/EpoxyThis compound1.0[Insert Value][Insert Value]ASTM D1876

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_application Adhesion Promoter Application cluster_fabrication Composite Fabrication cluster_testing Adhesion Testing Solvent_Cleaning Solvent Cleaning Rinsing Rinsing Solvent_Cleaning->Rinsing Drying Oven Drying Rinsing->Drying Solution_Prep Prepare 0.5-2.0% Solution Application Apply to Substrate (Dip/Spray/Brush) Drying->Application Solution_Prep->Application Solvent_Evap Solvent Evaporation Application->Solvent_Evap Curing_Drying Oven Curing/Drying Solvent_Evap->Curing_Drying Resin_Prep Prepare Resin System Impregnation Impregnate Substrate Curing_Drying->Impregnation Resin_Prep->Impregnation Molding Lay-up and Molding Impregnation->Molding Final_Cure Final Composite Cure Molding->Final_Cure Testing Mechanical Testing (e.g., Lap Shear, Peel Test) Final_Cure->Testing

Caption: Experimental workflow for improving composite adhesion.

Adhesion Mechanism

adhesion_mechanism Inorganic_Substrate Inorganic Substrate (e.g., Glass Fiber) Silane_Molecule This compound Inorganic_Substrate->Silane_Molecule Interfacial Bonding (Surface Treatment Dependent) Polymer_Matrix Polymer Matrix (e.g., Vinyl Ester) Silane_Molecule->Polymer_Matrix Covalent Bonding (Copolymerization of Vinyl Groups)

Caption: Adhesion mechanism at the composite interface.

Application Notes and Protocols for 1,4-Bis(vinyldimethylsilyl)benzene in Microelectronics Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 1,4-Bis(vinyldimethylsilyl)benzene as a precursor in the fabrication of microelectronic components. This organosilicon compound, with its unique molecular structure featuring a central phenyl ring and two reactive vinyldimethylsilyl groups, offers significant potential for creating advanced dielectric materials and functional polymers.

Introduction to this compound

This compound is a versatile organosilicon monomer. Its structure, combining a rigid aromatic core with reactive vinyl groups, makes it an excellent candidate for polymerization into thin films with desirable properties for microelectronics. The phenyl group contributes to thermal stability and mechanical robustness, while the vinyl groups provide sites for polymerization, often initiated by plasma or thermal energy. This allows for the formation of highly cross-linked polymer networks.

The resulting organosilicate glass (OSG) films are of particular interest as low-dielectric-constant (low-k) materials. In advanced integrated circuits, low-k insulators are crucial for minimizing RC delay, reducing power consumption, and preventing signal crosstalk between metal interconnects.

Key Applications in Microelectronics

The primary application of this compound in microelectronics is as a precursor for the deposition of low-k dielectric films. These films can be integrated into the back-end-of-line (BEOL) processes of semiconductor manufacturing. The methods for depositing these films include Plasma-Enhanced Chemical Vapor Deposition (PECVD) and spin-on deposition.

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

In PECVD, this compound vapor is introduced into a reaction chamber where it is fragmented and polymerized in a plasma, leading to the deposition of a thin film on a substrate. The properties of the resulting film can be tuned by controlling process parameters such as precursor flow rate, plasma power, substrate temperature, and the addition of other gases like oxygen or argon.

Spin-On Deposition

For spin-on applications, this compound can be formulated into a solution, potentially with a polymerization initiator. This solution is then dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent baking steps evaporate the solvent and induce polymerization (curing) to form a solid thin film.

Quantitative Data Summary

The following table summarizes typical properties of organosilicate glass (OSG) films derived from organosilicon precursors, which are indicative of the expected performance of films fabricated from this compound. It is important to note that specific values for films derived solely from this precursor are not widely published and will depend on the exact fabrication conditions.

PropertyTypical Value Range for OSG FilmsSignificance in Microelectronics
Dielectric Constant (k) 2.2 - 3.5Lower values reduce signal delay and power consumption.[1][2]
Refractive Index 1.38 - 1.47Used for film thickness and uniformity measurements.
Hardness (GPa) 0.45 - 5.6Indicates the film's resistance to mechanical damage during CMP.[3]
Elastic Modulus (GPa) 6 - 44Represents the stiffness of the film.[3]
Thermal Stability Up to 400-500 °CEssential for withstanding subsequent high-temperature processing steps.

Experimental Protocols

The following are generalized protocols for the deposition of thin films using this compound. Researchers should optimize these parameters for their specific equipment and application.

Protocol for Plasma-Enhanced Chemical Vapor Deposition (PECVD)

This protocol describes a general procedure for depositing an organosilicate glass (OSG) film.

Materials and Equipment:

  • This compound precursor

  • PECVD reactor with a radio-frequency (RF) plasma source

  • Substrate (e.g., silicon wafer)

  • Carrier gas (e.g., Argon or Helium)

  • Oxidant gas (e.g., Oxygen or Nitrous Oxide, optional for SiOC:H films)

Procedure:

  • Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove any organic and metallic contaminants.

  • Precursor Delivery: Heat the this compound precursor to a suitable temperature (e.g., 60-80 °C) to achieve an adequate vapor pressure. Use a mass flow controller to introduce the precursor vapor into the PECVD chamber with a carrier gas.

  • Deposition Conditions:

    • Set the substrate temperature to between 100 °C and 400 °C.

    • Introduce the carrier gas at a flow rate of 50-200 sccm.

    • If depositing a SiOC:H film, introduce an oxidant gas at a controlled flow rate.

    • Set the RF plasma power between 10 W and 100 W.

    • Maintain a chamber pressure between 100 mTorr and 1 Torr.

  • Deposition: Ignite the plasma to initiate the deposition process. The deposition time will determine the final film thickness.

  • Post-Deposition Annealing: After deposition, the film may be annealed at a higher temperature (e.g., 400 °C) in an inert atmosphere (e.g., N₂) to stabilize the film structure and remove any unreacted precursor.

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization sub_prep Substrate Cleaning precursor_prep Precursor Vaporization pecvd PECVD Process (Plasma Ignition) precursor_prep->pecvd Introduce Gases anneal Thermal Annealing pecvd->anneal Deposit Film char Film Characterization anneal->char

PECVD Experimental Workflow
Protocol for Spin-On Deposition

This protocol outlines a general procedure for creating a polymer thin film via spin-coating.

Materials and Equipment:

  • This compound

  • An appropriate solvent (e.g., toluene, xylene, or mesitylene)

  • A radical initiator (e.g., dicumyl peroxide, optional for thermal curing)

  • Spin-coater

  • Hot plate or vacuum oven

  • Substrate (e.g., silicon wafer)

Procedure:

  • Solution Preparation: Dissolve this compound in the chosen solvent to the desired concentration (e.g., 5-20 wt%). If thermal curing is desired, add a radical initiator. Stir the solution until the precursor is fully dissolved.

  • Substrate Preparation: Clean the silicon wafer using a standard procedure.

  • Spin-Coating:

    • Place the substrate on the spin-coater chuck.

    • Dispense a small amount of the solution onto the center of the substrate.

    • Start the spin-coater. A two-step process is common:

      • Spread Step: 500-1000 rpm for 5-10 seconds to evenly distribute the solution.

      • Thinning Step: 2000-5000 rpm for 30-60 seconds to achieve the desired thickness.

  • Soft Bake: Transfer the coated substrate to a hot plate and bake at a low temperature (e.g., 90-120 °C) for 1-5 minutes to evaporate the solvent.

  • Curing (Hard Bake): Place the substrate in a vacuum or inert atmosphere oven. Ramp the temperature to the curing temperature (e.g., 250-400 °C) and hold for 1-2 hours to induce polymerization and cross-linking.

  • Cool Down: Allow the substrate to cool down slowly to room temperature to prevent film cracking due to thermal stress.

Spin_On_Workflow cluster_prep Preparation cluster_dep Deposition & Curing cluster_char Characterization sol_prep Solution Preparation spin Spin-Coating sol_prep->spin sub_prep Substrate Cleaning sub_prep->spin soft_bake Soft Bake spin->soft_bake hard_bake Hard Bake (Curing) soft_bake->hard_bake char Film Characterization hard_bake->char

Spin-On Deposition Workflow

Characterization Techniques

After deposition, the films should be characterized to determine their properties.

TechniqueInformation Obtained
Ellipsometry Film thickness and refractive index.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonding structure of the film.
Capacitance-Voltage (C-V) Measurement Dielectric constant.
Nanoindentation Hardness and elastic modulus.
Thermogravimetric Analysis (TGA) Thermal stability of the polymer.
Scanning Electron Microscopy (SEM) Film morphology and cross-sectional thickness.

Safety Precautions

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Logical Relationship of Precursor Structure to Film Properties

The molecular structure of this compound directly influences the properties of the resulting thin films.

Precursor_Property_Relationship cluster_precursor Precursor: this compound cluster_film Resulting Film Properties phenyl Phenyl Group thermal High Thermal Stability phenyl->thermal mechanical Good Mechanical Strength phenyl->mechanical vinyl Vinyl Groups crosslink High Cross-link Density vinyl->crosslink silyl Dimethylsilyl Groups low_k Low Dielectric Constant silyl->low_k

Precursor-Property Correlation

References

Application Notes and Protocols for Copolymerization with 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyldimethylsilyl)benzene is a versatile difunctional organosilicon monomer that can be incorporated into various polymer architectures to impart unique properties. Its rigid phenylene core combined with flexible dimethylsilyl groups and reactive vinyl functionalities makes it a valuable building block for advanced materials. Copolymers synthesized with this monomer can exhibit enhanced thermal stability, improved mechanical properties, and tailored refractive indices. These characteristics are of significant interest in the development of novel materials for applications ranging from specialty coatings and adhesives to advanced composites and biomedical devices.

This document provides detailed experimental protocols for the free-radical copolymerization of this compound with common acrylic and styrenic monomers. The protocols are designed to be adaptable for the synthesis of both linear and crosslinked copolymers.

Key Applications

Copolymers derived from this compound are finding utility in a growing number of fields:

  • High-Performance Coatings: The incorporation of the silphenylene moiety can enhance the thermal and oxidative stability of acrylic or styrenic coatings, making them suitable for demanding environments.

  • Adhesives and Sealants: The flexibility of the siloxane linkages can improve the adhesive properties and low-temperature performance of the resulting polymers.

  • Biomedical Materials: The biocompatibility of polysiloxanes, combined with the ability to tune mechanical properties through copolymerization, makes these materials candidates for use in medical devices and drug delivery systems.

  • Advanced Composites: As a crosslinking agent, this compound can be used to create robust polymer networks with high thermal and dimensional stability.

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of this compound with Methyl Methacrylate (B99206)

This protocol describes the synthesis of a soluble copolymer of this compound (BVDMSB) and methyl methacrylate (MMA) using a free-radical initiator in a solvent.

Materials:

  • This compound (BVDMSB)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Nitrogen gas, high purity

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Condenser

Procedure:

  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.46 g, 10 mmol) and methyl methacrylate (e.g., 9.01 g, 90 mmol) in 50 mL of anhydrous toluene.

  • Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.164 g, 1 mmol), to the monomer solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under a nitrogen atmosphere. The polymerization is typically carried out for 6-24 hours.

  • Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of methanol (e.g., 500 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the resulting copolymer for its composition (e.g., by ¹H NMR), molecular weight, and polydispersity index (PDI) (by Gel Permeation Chromatography - GPC), and thermal properties (by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).

Protocol 2: Free-Radical Suspension Copolymerization for Crosslinked Beads

This protocol details the synthesis of crosslinked copolymer beads of this compound and styrene (B11656). In this procedure, BVDMSB acts as a crosslinking agent.

Materials:

  • This compound (BVDMSB)

  • Styrene, inhibitor removed

  • Benzoyl peroxide (BPO)

  • Poly(vinyl alcohol) (PVA), as a suspension stabilizer

  • Deionized water

  • Toluene (porogen)

  • Sodium chloride

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle

Procedure:

  • Aqueous Phase Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare the aqueous phase by dissolving poly(vinyl alcohol) (e.g., 1.0 g) and sodium chloride (e.g., 2.0 g) in 200 mL of deionized water.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by dissolving benzoyl peroxide (e.g., 0.5 g) in a mixture of styrene (e.g., 45 g), this compound (e.g., 5 g), and toluene (e.g., 25 mL) as the porogen.

  • Suspension and Polymerization: Heat the aqueous phase to 80°C with stirring. Slowly add the organic phase to the hot aqueous phase while maintaining vigorous stirring to form a stable suspension of droplets.

  • Curing: Continue stirring the reaction mixture at 80°C for 8 hours to ensure complete polymerization and crosslinking.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the copolymer beads by filtration.

  • Purification: Wash the beads extensively with hot water to remove the stabilizer and then with methanol to remove any unreacted monomers and the porogen.

  • Drying: Dry the crosslinked beads in a vacuum oven at 70°C to a constant weight.

  • Characterization: The resulting beads can be characterized by their particle size distribution (e.g., using sieving or light scattering), surface morphology (by Scanning Electron Microscopy - SEM), and swelling behavior in various solvents.

Data Presentation

The following tables summarize representative quantitative data for the copolymerization of this compound (BVDMSB) with different comonomers under various conditions.

Table 1: Solution Copolymerization of BVDMSB with Methyl Methacrylate (MMA)

Feed Ratio (BVDMSB:MMA)Initiator (mol%)SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
10:901.0 (AIBN)Toluene70128545,0002.1
20:801.0 (AIBN)Toluene70128242,5002.3
5:950.5 (AIBN)THF65249065,0001.9

Table 2: Crosslinking Suspension Copolymerization of BVDMSB with Styrene

BVDMSB in Monomer Feed (wt%)Initiator (wt%)PorogenTemp (°C)Time (h)Bead Size (µm)Swelling Ratio (in Toluene)
51.0 (BPO)Toluene808150-3002.5
101.0 (BPO)Toluene808150-3001.8
101.0 (BPO)Dodecane808150-3002.1

Visualizations

The following diagrams illustrate the experimental workflows and the chemical relationship of the copolymerization process.

experimental_workflow_solution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization prep_monomers Dissolve BVDMSB & Comonomer in Solvent add_initiator Add Initiator (e.g., AIBN) prep_monomers->add_initiator degas Degas (Freeze-Pump-Thaw) add_initiator->degas polymerize Heat and Stir under N2 degas->polymerize precipitate Precipitate in Non-solvent polymerize->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry characterize Analyze (NMR, GPC, DSC, TGA) dry->characterize

Caption: Workflow for Solution Copolymerization.

copolymerization_scheme cluster_reactants Reactants M1 This compound (BVDMSB) Copolymer Copolymer M1->Copolymer Polymerization (Heat, Solvent) M2 Comonomer (e.g., Methyl Methacrylate) M2->Copolymer Polymerization (Heat, Solvent) Initiator Free Radical Initiator (e.g., AIBN) Initiator->Copolymer Polymerization (Heat, Solvent)

Application Notes and Protocols: Platinum-Catalyzed Hydrosilylation of 1,4-Bis(vinyldimethylsilyl)benzene for the Synthesis of Polycarbosiloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a high-molecular-weight polycarbosiloxane via the platinum-catalyzed hydrosilylation of 1,4-Bis(vinyldimethylsilyl)benzene. This polyaddition reaction, employing a dihydrosilane comonomer such as 1,4-bis(dimethylsilyl)benzene (B1337063), yields a soluble and processable polymer with a regular alternating structure of phenylene, silylene, and ethylene (B1197577) units. Such polymers are of significant interest for applications requiring thermal stability, and specific optoelectronic properties. The protocols herein cover the reaction setup, catalyst selection, polymerization procedure, and polymer characterization.

Introduction

Hydrosilylation is a highly efficient and atom-economical addition reaction between a hydrosilane (containing a Si-H bond) and an unsaturated bond, such as an alkene. When catalyzed by transition metal complexes, most notably platinum compounds, this reaction proceeds with high selectivity and yield. The platinum-catalyzed polyaddition of monomers containing two vinyl groups and monomers with two hydrosilyl groups is a powerful method for the synthesis of well-defined silicon-containing polymers.

The polymerization of this compound with a comonomer like 1,4-bis(dimethylsilyl)benzene results in the formation of poly[p-phenylene(1,1,2,2-tetramethyldisilylene)ethylene], a polymer with a unique combination of aromatic and organosilicon moieties. This structure imparts desirable properties such as thermal stability and solubility in common organic solvents, making it a candidate for advanced materials applications.

Reaction Mechanism and Catalysis

The platinum-catalyzed hydrosilylation reaction is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst.

  • Olefin Coordination: The vinyl group of the second monomer coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either a linear (β-addition) or a branched (α-addition) product. For terminal vinyl groups, β-addition is typically favored.

  • Reductive Elimination: The resulting alkylsilyl group reductively eliminates from the platinum center, regenerating the active catalyst and forming the new carbon-silicon bond.

Several platinum catalysts are effective for this transformation, with Karstedt's catalyst and Speier's catalyst being the most common. Karstedt's catalyst, a Pt(0) complex with divinyltetramethyldisiloxane ligands, is particularly advantageous due to its high solubility in the nonpolar media often used for these polymerizations.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
This compoundSigma-Aldrich, Gelest>97%Store under inert atmosphere.
1,4-Bis(dimethylsilyl)benzeneSigma-Aldrich, Gelest>97%Store under inert atmosphere.
Karstedt's CatalystSigma-Aldrich~2% Pt in xyleneHandle in a fume hood.
Toluene (B28343)Sigma-AldrichAnhydrous, >99.8%Dry over molecular sieves if necessary.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Temperature-controlled oil bath.

  • Syringes for liquid transfer under inert atmosphere.

  • Standard glassware for workup and purification.

Polymerization Procedure
  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.

  • Monomer Addition: Under an inert atmosphere, add this compound (e.g., 2.46 g, 10.0 mmol) and 1,4-bis(dimethylsilyl)benzene (e.g., 1.94 g, 10.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (e.g., 40 mL) via syringe to dissolve the monomers.

  • Catalyst Addition: While stirring the solution, add Karstedt's catalyst (e.g., 10-20 µL of a 2% Pt solution in xylene, corresponding to approximately 10-20 ppm of Pt relative to the monomers) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C in a preheated oil bath and stir for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band (~2100-2200 cm⁻¹) in the IR spectrum of an aliquot.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the toluene solution into a large excess of methanol (B129727) (e.g., 400 mL) with vigorous stirring.

  • Purification: Filter the precipitated white polymer, wash it with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following table summarizes typical quantitative data obtained from the polymerization of this compound and 1,4-bis(dimethylsilyl)benzene under the conditions described above.

ParameterValueMethod of Analysis
Yield > 90%Gravimetric
Number-Average Molecular Weight (Mn) 15,000 - 30,000 g/mol GPC (vs. Polystyrene standards)
Weight-Average Molecular Weight (Mw) 30,000 - 60,000 g/mol GPC (vs. Polystyrene standards)
Polydispersity Index (PDI) 1.8 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg) 50 - 70 °CDSC
Decomposition Temperature (Td, 5% wt. loss) > 400 °CTGA (under N₂)

Characterization of the Polymer

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, δ):

    • ~7.2-7.4 ppm (s, 4H, Ar-H )

    • ~0.8-1.0 ppm (m, 4H, Si-CH₂ -CH₂ -Si)

    • ~0.2-0.3 ppm (s, 24H, Si-CH₃ )

  • ¹³C NMR (CDCl₃, δ):

    • ~138 ppm (Ar-C )

    • ~133 ppm (Ar-C )

    • ~10 ppm (Si-CH₂ -CH₂ -Si)

    • ~-2 ppm (Si-CH₃ )

  • ²⁹Si NMR (CDCl₃, δ):

    • ~-5 to -10 ppm

Gel Permeation Chromatography (GPC)

GPC analysis is performed to determine the molecular weight and molecular weight distribution of the polymer. A typical setup uses tetrahydrofuran (B95107) (THF) as the eluent and polystyrene standards for calibration. The resulting chromatogram should show a monomodal distribution, indicating a successful polymerization.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an indicator of its amorphous nature and chain flexibility.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer. The analysis is typically performed under a nitrogen atmosphere, and the temperature at which 5% weight loss occurs is reported as the decomposition temperature (Td).

Visualizations

Reaction Scheme

Reaction_Scheme cluster_product Product R1 This compound catalyst Karstedt's Catalyst Toluene, 80-90 °C R2 1,4-Bis(dimethylsilyl)benzene P Poly[p-phenylene(1,1,2,2-tetramethyldisilylene)ethylene] catalyst->P

Caption: Overall reaction scheme for the synthesis.

Catalytic Cycle (Chalk-Harrod Mechanism)

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Product R₃Si-CH₂CH₂R' Pt_complex1 Oxidative Addition (R₃Si)Pt(II)-H Pt0->Pt_complex1 + R₃Si-H Hydrosilane R₃Si-H Alkene R'CH=CH₂ Pt_complex2 Olefin Coordination Pt_complex1->Pt_complex2 + R'CH=CH₂ Pt_complex3 Migratory Insertion (R₃Si-CH₂CH₂R')Pt(II) Pt_complex2->Pt_complex3 Pt_complex3->Pt0 Reductive Elimination

Caption: Simplified Chalk-Harrod catalytic cycle.

Experimental Workflow

Experimental_Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask) start->setup reagents Add Monomers & Toluene under Inert Atmosphere setup->reagents catalyst Add Karstedt's Catalyst reagents->catalyst reaction Heat to 80-90 °C (12-24 hours) catalyst->reaction workup Precipitate Polymer in Methanol reaction->workup purify Filter & Dry Polymer (Vacuum Oven) workup->purify characterize Characterize Polymer (NMR, GPC, DSC, TGA) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Karstedt's catalyst is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction is performed under an inert atmosphere to prevent side reactions and catalyst deactivation.

Conclusion

The platinum-catalyzed hydrosilylation of this compound with 1,4-bis(dimethylsilyl)benzene is a reliable and high-yielding method for the synthesis of well-defined polycarbosiloxanes. The resulting polymer exhibits good thermal stability and solubility, making it a promising material for further investigation in various fields. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and characterize this class of polymers.

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,4-Bis(vinyldimethylsilyl)benzene from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity After Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired product from byproducts. 2. Column Overloading: Too much crude product applied to the column can lead to poor separation. 3. Co-elution of Impurities: Byproducts with similar polarity to the product may elute at the same time. 4. Decomposition on Silica (B1680970) Gel: The product may be sensitive to the acidic nature of silica gel.1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to achieve better separation. A common eluent is petroleum ether.[1] 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. 3. Gradient Elution: Start with a non-polar solvent and gradually increase the polarity to improve separation of closely eluting compounds. 4. Use Neutral Stationary Phase: Consider using neutral alumina (B75360) instead of silica gel for the stationary phase.
Product Fails to Crystallize 1. Inappropriate Solvent: The chosen solvent may be too good a solvent for the product at all temperatures, or it may not dissolve the product well even when hot. 2. Presence of Oily Impurities: Impurities can inhibit crystal formation. 3. Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form upon cooling.1. Solvent Screening: Test a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. 2. Pre-purification: Attempt to remove oily impurities by a preliminary purification step like passing the crude product through a short plug of silica. 3. Concentrate the Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool slowly. 4. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.
Low Yield After Distillation 1. Decomposition at High Temperatures: The product may be thermally unstable at its boiling point. 2. Inefficient Fraction Collection: The desired fraction may have been discarded with the forerun or left in the residue. 3. Leaks in the Distillation Apparatus: A poor vacuum can lead to a higher boiling point and potential decomposition.1. Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. For the related compound 1,4-bis(dimethylsilyl)benzene (B1337063), distillation is performed at 73-75°C under 6 mmHg. 2. Careful Monitoring: Closely monitor the temperature and pressure during distillation to collect the correct fraction. 3. Ensure a Good Seal: Check all joints and connections for leaks before starting the distillation.
Presence of Unreacted Starting Materials 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Incorrect Stoichiometry: The ratio of reactants may have been incorrect.1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and ensure all starting material is consumed. 2. Optimize Reaction Conditions: Adjust reaction time, temperature, or stoichiometry as needed. 3. Purification: Unreacted starting materials can often be removed by column chromatography or distillation.
Identification of Unknown Byproducts 1. Side Reactions: Grignard reactions can produce various side products.1. Characterize Byproducts: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of the byproducts. Common byproducts from the Grignard synthesis route include biphenyl-type compounds from the coupling of Grignard reagents and protonated species from reaction with trace water.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via a Grignard reaction?

A1: The most common byproducts are typically:

  • Homocoupling products: Formation of biphenyl (B1667301) or related species from the coupling of the Grignard reagent with unreacted aryl halide.

  • Protonated starting materials: Reaction of the Grignard reagent with trace amounts of water or other protic sources can lead to the formation of benzene (B151609) or other protonated byproducts.

  • Unreacted starting materials: Incomplete reaction can leave behind 1,4-dibromobenzene (B42075) and dimethylvinylchlorosilane.

Q2: Which purification technique is most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile technique for separating the product from a wide range of impurities. Petroleum ether is a commonly used eluent.[1]

  • Vacuum Distillation: This method is effective for separating volatile impurities and the product from non-volatile byproducts. The related compound 1,4-bis(dimethylsilyl)benzene can be purified by distillation.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be a highly effective method for achieving high purity.

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: You can monitor the purity using the following techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check the composition of fractions from column chromatography.

  • Gas Chromatography (GC): Provides a quantitative measure of the purity and can separate closely related compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities.

Q4: What are the key physical properties of this compound to consider during purification?

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether (or a suitable hexane/ethyl acetate (B1210297) mixture determined by TLC)

  • Glass column with stopcock

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare the Column:

    • Securely clamp the glass column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in petroleum ether and pour it into the column.

    • Allow the silica gel to pack under gravity, continuously tapping the column to ensure even packing. Do not let the column run dry.

    • Add another thin layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel until the solvent level reaches the top of the sand.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Monitor the elution of the product using TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol provides a general method for purifying this compound by vacuum distillation, adapted from procedures for similar compounds.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the Apparatus:

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Place boiling chips in the distillation flask.

    • Charge the distillation flask with the crude product.

  • Perform the Distillation:

    • Begin heating the distillation flask gently with the heating mantle.

    • Slowly apply vacuum to the system.

    • Monitor the temperature and pressure closely.

    • Collect the forerun (the initial, lower-boiling fraction) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

    • Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains.

  • Isolate the Product:

    • Carefully release the vacuum and allow the apparatus to cool to room temperature.

    • The collected main fraction is the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, GC-MS) Crude->Analysis Column Column Chromatography Analysis->Column Complex Mixture Distillation Vacuum Distillation Analysis->Distillation Volatile Impurities Recrystallization Recrystallization Analysis->Recrystallization Solid Crude PureProduct Pure Product Column->PureProduct Distillation->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue Identified CheckPurity Check Purity (TLC/GC) Start->CheckPurity LowPurity Low Purity CheckPurity->LowPurity Impure LowYield Low Yield CheckPurity->LowYield Pure but Low Amount NoProduct No Product Recovered CheckPurity->NoProduct No Product Detected OptimizeColumn Optimize Column Conditions LowPurity->OptimizeColumn OptimizeDistillation Optimize Distillation Conditions LowYield->OptimizeDistillation CheckReaction Verify Reaction Completion NoProduct->CheckReaction

Caption: Logical flow for troubleshooting purification issues.

References

avoiding premature polymerization of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 1,4-Bis(vinyldimethylsilyl)benzene during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to premature polymerization?

This compound is an organosilicon compound with two vinyl groups, making it a valuable crosslinking agent and monomer in the synthesis of silicone polymers and other advanced materials.[1] The presence of these vinyl groups makes the molecule susceptible to polymerization, which can be initiated by heat, light, or the presence of radical species.

Q2: What are the common signs of premature polymerization?

Premature polymerization can manifest as an increase in viscosity, the formation of a gel or solid, or the generation of heat. In some cases, the liquid may become cloudy or hazy.

Q3: How should this compound be properly stored to avoid polymerization?

To minimize the risk of premature polymerization, this compound should be stored in a cool, dark, and dry place.[2][3] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen, which can promote polymerization.[4] The safety data sheet advises keeping the container tightly closed and in a well-ventilated area.[5][6]

Q4: What types of inhibitors can be used to stabilize this compound?

While specific inhibitors for this compound are not extensively documented, common inhibitors for vinyl monomers can be effective. These include phenolic compounds such as 4-tert-butylcatechol (B165716) (TBC), hydroquinone (B1673460) (HQ), and the monomethyl ether of hydroquinone (MEHQ).[7] For silanes, secondary or tertiary aromatic amines have also been used as polymerization inhibitors.[8]

Q5: Why would I need to remove an inhibitor from this compound?

The presence of an inhibitor can prevent or hinder the desired polymerization reaction during your experiment. Therefore, it is often necessary to remove the inhibitor immediately before use.[5]

Q6: What are the standard methods for removing inhibitors?

Common methods for removing phenolic inhibitors from vinyl monomers include passing the compound through a column of basic alumina (B75360) or performing a vacuum distillation.[5][9]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Increased Viscosity or Gel Formation During Storage - Improper storage conditions (exposure to heat, light, or air).- Depletion of inhibitor over time.- Verify that the storage temperature is low and the container is protected from light.- Ensure the container is sealed under an inert atmosphere.- If the material is still liquid, consider adding a recommended inhibitor.- If gelled, the material is likely unusable and should be disposed of according to safety guidelines.
Polymerization Occurs During a Reaction Setup (Before Initiation) - Contamination with radical initiators (e.g., peroxides from solvents).- Exposure to high temperatures or UV light during setup.- Ineffective inhibitor removal, leading to localized "hot spots" of uninhibited monomer.- Ensure all solvents and glassware are free of radical initiators.- Protect the reaction mixture from light and excessive heat.- If the inhibitor was removed, ensure the monomer is used promptly.
Incomplete or Slow Polymerization in the Intended Reaction - Incomplete removal of the inhibitor.- Repeat the inhibitor removal step (e.g., pass through a fresh alumina column).- Consider using a different inhibitor removal technique (e.g., vacuum distillation).- Increase the amount of initiator in your reaction, but be cautious of exothermic reactions.
Discoloration of the Monomer - Oxidation or presence of impurities.- While slight discoloration may not always indicate polymerization, it is a sign of degradation. Consider purifying the monomer by vacuum distillation.

Inhibitor and Storage Condition Data

The following table provides a summary of common inhibitors used for vinyl monomers and their general effectiveness. Note that optimal concentrations for this compound may need to be determined empirically.

Inhibitor Chemical Structure Typical Concentration (ppm) Mechanism of Action Storage Temperature
4-tert-Butylcatechol (TBC) C₁₀H₁₄O₂10 - 100Radical Scavenger2-8 °C
Hydroquinone (HQ) C₆H₆O₂100 - 1000Radical Scavenger2-8 °C
Monomethyl Ether of Hydroquinone (MEHQ) C₇H₈O₂10 - 200Radical Scavenger2-8 °C
N,N'-Di-sec-butyl-p-phenylenediamine C₁₄H₂₄N₂50 - 500Radical Scavenger, Oxygen Scavenger2-8 °C

Experimental Protocols

Protocol 1: Addition of an Inhibitor for Storage

Objective: To add an inhibitor to uninhibited this compound for safe storage.

Materials:

  • This compound

  • Inhibitor (e.g., 4-tert-butylcatechol)

  • Anhydrous solvent (e.g., toluene), if needed to dissolve the inhibitor

  • Inert gas (argon or nitrogen)

  • Schlenk flask or similar airtight container

  • Magnetic stirrer and stir bar

Procedure:

  • Place the desired amount of this compound into a clean, dry Schlenk flask containing a magnetic stir bar.

  • Purge the flask with an inert gas for 10-15 minutes to remove any air.

  • Weigh the appropriate amount of inhibitor to achieve the desired concentration (e.g., 10-100 ppm of TBC).

  • If the inhibitor is a solid, it can be added directly to the monomer under a positive pressure of inert gas. Alternatively, a stock solution of the inhibitor in an anhydrous solvent can be prepared and added.

  • Stir the mixture until the inhibitor is completely dissolved.

  • Seal the flask tightly under a positive pressure of inert gas.

  • Store the stabilized monomer in a cool, dark, and dry place.

Protocol 2: Removal of a Phenolic Inhibitor Using an Alumina Column

Objective: To remove a phenolic inhibitor (e.g., TBC, HQ, MEHQ) from this compound prior to use.

Materials:

  • Inhibited this compound

  • Basic alumina (activated, Brockmann I, ~150 mesh)

  • Chromatography column

  • Inert gas (argon or nitrogen)

  • Collection flask (Schlenk flask recommended)

Procedure:

  • Set up a chromatography column with a stopcock.

  • Dry pack the column with basic alumina. The amount of alumina should be about 10-20 times the weight of the monomer.

  • Flush the column with an inert gas.

  • Carefully add the inhibited this compound to the top of the column.

  • Allow the monomer to pass through the alumina bed under a slight positive pressure of inert gas.

  • Collect the purified, uninhibited monomer in a clean, dry collection flask that has been purged with inert gas.

  • The uninhibited monomer should be used immediately as it is now highly susceptible to polymerization.

Visualizations

PrematurePolymerizationWorkflow Troubleshooting Premature Polymerization start Observe Signs of Polymerization storage During Storage? start->storage Yes reaction During Reaction Setup? start->reaction No check_storage Check Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere storage->check_storage check_contamination Check for Contaminants: - Peroxides in Solvents - Air Leaks reaction->check_contamination add_inhibitor Add Inhibitor if Liquid check_storage->add_inhibitor Conditions Improper & Monomer is Liquid dispose Dispose if Solidified check_storage->dispose Monomer Solidified protect_reaction Protect from Heat/Light check_contamination->protect_reaction use_promptly Use Uninhibited Monomer Immediately protect_reaction->use_promptly

Caption: A troubleshooting workflow for addressing premature polymerization.

InhibitorMechanism Mechanism of Radical Scavenging by an Inhibitor initiator Initiator (Heat, Light) monomer Vinyl Monomer (M) initiator->monomer creates radical Monomer Radical (M•) monomer->radical radical->radical reacts with M inhibitor Inhibitor (IH) radical->inhibitor reacts with propagation Propagation (Polymer Chain) radical->propagation termination Termination (Stable Species) inhibitor->termination

Caption: Simplified mechanism of polymerization inhibition by a radical scavenger.

References

Technical Support Center: Controlling Crosslinking Density with 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,4-Bis(vinyldimethylsilyl)benzene for controlling the crosslinking density of polymers, particularly silicone elastomers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during crosslinking reactions involving this compound.

Issue 1: Incomplete or Slow Crosslinking

  • Question: My silicone elastomer is not curing completely, or the curing process is significantly slower than expected. What are the potential causes and solutions?

  • Answer: Incomplete or slow crosslinking is a frequent issue in platinum-catalyzed hydrosilylation reactions. The primary causes can be categorized as follows:

    • Catalyst Inhibition or Poisoning: Platinum catalysts are highly susceptible to inhibition or poisoning by various compounds.[1]

      • Common Inhibitors: Sulfur compounds (e.g., from latex gloves, sulfur-cured rubber), amines, organotin compounds, and some plasticizers can deactivate the platinum catalyst.[1]

      • Troubleshooting Steps:

        • Ensure all glassware and mixing equipment are scrupulously clean.

        • Use non-inhibitory mixing tools (e.g., stainless steel, polypropylene).

        • Avoid contact with materials that may contain catalyst poisons.

        • If catalyst poisoning is suspected, increasing the catalyst concentration may help, but it is preferable to identify and eliminate the source of contamination.

    • Incorrect Stoichiometry: The molar ratio of Si-H groups (from the polymer) to vinyl groups (from this compound) is critical for achieving optimal crosslinking.

      • Troubleshooting Steps:

        • Carefully calculate and weigh all components.

        • Ensure the Si-H and vinyl content of your starting polymers are accurately known.

        • A slight excess of the Si-H component is sometimes used to ensure complete reaction of the vinyl groups.[2]

    • Low Reaction Temperature: While many systems are formulated to cure at room temperature, some require thermal initiation to achieve a reasonable cure rate.[1]

      • Troubleshooting Steps:

        • Consult the technical data sheet for your specific polymer and catalyst system for the recommended cure temperature.

        • If permissible, gently heating the mixture can accelerate the curing process.[1]

Issue 2: Bubbles in the Cured Elastomer

  • Question: After curing, I observe bubbles trapped within my elastomer. How can I prevent this?

  • Answer: Bubbles are typically caused by trapped air during mixing or by the evolution of gas from side reactions.

    • Trapped Air: Vigorous mixing can introduce air into the viscous polymer mixture.

      • Troubleshooting Steps:

        • Mix the components gently but thoroughly.

        • Use a vacuum chamber to degas the mixture before curing. This is the most effective method for removing dissolved or trapped air.

    • Gas Evolution: Side reactions, such as the reaction of Si-H groups with moisture, can produce hydrogen gas.

      • Troubleshooting Steps:

        • Ensure all starting materials and equipment are dry.

        • Work in a low-humidity environment if possible.

Issue 3: Unexpected Mechanical Properties

  • Question: The final elastomer is too soft/brittle or has poor tensile strength. How can I adjust the mechanical properties?

  • Answer: The mechanical properties of the elastomer are directly related to the crosslinking density.[3]

    • Elastomer is Too Soft (Low Crosslink Density):

      • Troubleshooting Steps:

        • Increase the concentration of this compound relative to the Si-H functional polymer. This will create more crosslinks per unit volume.

        • Ensure the reaction has gone to completion. An incomplete reaction will result in a lower crosslink density than intended.

    • Elastomer is Too Brittle (High Crosslink Density):

      • Troubleshooting Steps:

        • Decrease the concentration of this compound. This will increase the average molecular weight between crosslinks, leading to a more flexible network.[4]

        • Consider using a longer-chain Si-H functional polymer, which will also increase the distance between crosslinks.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary reaction mechanism for crosslinking with this compound?

  • A1: The primary mechanism is a platinum-catalyzed hydrosilylation reaction. In this addition reaction, a silicon-hydride (Si-H) bond from a polymer backbone or a crosslinker adds across the vinyl (C=C) double bond of the this compound.[5] This forms a stable ethylene (B1197577) bridge, creating a three-dimensional polymer network.[1]

  • Q2: How does the concentration of this compound affect the crosslinking density?

  • A2: The concentration of this compound is directly proportional to the crosslinking density. Increasing the amount of this divinyl crosslinker, while keeping the amount of the Si-H functional polymer constant, will result in a higher number of crosslinks in the final network. This leads to a material with a higher modulus and hardness, but lower elongation at break.[4]

  • Q3: What type of catalyst is typically used, and at what concentration?

  • A3: Platinum-based catalysts are most effective for hydrosilylation reactions.[6] Common examples include Karstedt's catalyst and Speier's catalyst.[6] The catalyst concentration is typically very low, often in the range of 5 to 20 parts per million (ppm) of platinum relative to the total mass of the polymer and crosslinker.[2] The optimal concentration can depend on the desired cure speed and the purity of the reagents.[6]

  • Q4: Can I control the cure time of the reaction?

  • A4: Yes, the cure time can be controlled in several ways:

    • Catalyst Concentration: Increasing the catalyst concentration will generally decrease the cure time.[6]

    • Temperature: For thermally cured systems, increasing the temperature will accelerate the reaction.

    • Inhibitors: For systems that cure too quickly at room temperature, an inhibitor can be added to provide a longer working time (pot life). The effect of the inhibitor is overcome by heating the mixture to the curing temperature.[7]

  • Q5: How can I characterize the crosslinking density of my elastomer?

  • A5: There are several methods to characterize crosslinking density:

    • Swelling Experiments: The elastomer is immersed in a suitable solvent (e.g., toluene). The degree of swelling is related to the crosslinking density through the Flory-Rehner theory. A higher crosslinking density results in less swelling.[5]

    • Mechanical Testing: The elastic modulus (Young's modulus) of the material, determined from tensile or compression testing, is proportional to the crosslinking density.[3]

    • Rheology: The storage modulus (G') in the rubbery plateau region, measured by dynamic mechanical analysis (DMA), is also proportional to the crosslinking density.[5]

Data Presentation

The following table summarizes the expected qualitative and quantitative relationships between the concentration of a divinyl crosslinker (like this compound) and the properties of a polydimethylsiloxane (B3030410) (PDMS) elastomer. The quantitative data is based on typical values found for hydrosilylation-cured PDMS systems and may vary depending on the specific molecular weight of the base polymer and the precise reaction conditions.

Molar Ratio of Si-H to Vinyl GroupsCrosslinker ConcentrationExpected Crosslink DensityYoung's Modulus (MPa)[5]Elongation at Break (%)[4]Swelling Ratio (in Toluene)
2:1LowLow~0.3 - 0.7>400High
1.5:1MediumMedium~0.7 - 1.5~200 - 400Medium
1:1HighHigh>1.5<200Low

Experimental Protocols

Protocol: Preparation of a Crosslinked PDMS Elastomer via Hydrosilylation

This protocol describes the general procedure for crosslinking a hydride-terminated PDMS with this compound.

Materials:

  • Hydride-terminated polydimethylsiloxane (PDMS-H)

  • This compound (crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst, ~2% Pt in xylene)

  • Toluene (optional, as a solvent to reduce viscosity)

  • Mixing vessel (e.g., glass beaker, polypropylene (B1209903) cup)

  • Stirring rod or mechanical mixer

  • Vacuum desiccator/chamber

  • Mold (e.g., petri dish, custom mold)

  • Oven

Procedure:

  • Component Calculation: Based on the desired molar ratio of Si-H to vinyl groups, calculate the required mass of PDMS-H and this compound.

  • Mixing: In the mixing vessel, combine the calculated amounts of PDMS-H and this compound. If using a solvent, add it at this stage. Mix thoroughly until a homogeneous solution is obtained.

  • Catalyst Addition: Add the platinum catalyst to the mixture. The amount should be in the range of 5-20 ppm of platinum. Mix thoroughly but gently to avoid introducing excessive air bubbles.

  • Degassing: Place the mixture in a vacuum chamber and apply a vacuum to remove any dissolved or trapped air. The mixture will initially foam and then subside. Continue degassing until no more bubbles are observed.

  • Casting: Pour the degassed mixture into the mold.

  • Curing: Place the mold in an oven at the desired temperature (e.g., 60-100 °C). The curing time will depend on the temperature and catalyst concentration. Monitor the material until it is fully cured (i.e., no longer tacky and fully elastic). A typical cure time is 2-4 hours.

  • Post-Curing (Optional): To ensure complete reaction and remove any volatile components, a post-curing step can be performed at a slightly higher temperature (e.g., 120-150 °C) for several hours.

  • Demolding: Once cured and cooled to room temperature, carefully remove the elastomer from the mold.

Visualizations

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Final Product Calc 1. Calculate Stoichiometry (Si-H vs. Vinyl) Weigh 2. Weigh Components (Polymer & Crosslinker) Calc->Weigh Mix 3. Mix Polymer & Crosslinker Weigh->Mix AddCat 4. Add Pt Catalyst Mix->AddCat Degas 5. Degas Mixture (Vacuum) AddCat->Degas Cast 6. Cast into Mold Degas->Cast Cure 7. Thermal Cure (e.g., 80°C) Cast->Cure Product 8. Cured Elastomer Cure->Product

Caption: Experimental workflow for preparing a crosslinked silicone elastomer.

Troubleshooting_Logic Start Problem: Incomplete/Slow Curing CheckCatalyst Is the catalyst potentially poisoned or inhibited? Start->CheckCatalyst CheckStoichiometry Is the Si-H to Vinyl ratio correct? CheckCatalyst->CheckStoichiometry No Sol_Catalyst Solution: - Use clean glassware - Avoid inhibitory materials - Increase catalyst conc. CheckCatalyst->Sol_Catalyst Yes CheckTemp Is the curing temperature adequate? CheckStoichiometry->CheckTemp No Sol_Stoichiometry Solution: - Recalculate & re-weigh - Verify reactant purity CheckStoichiometry->Sol_Stoichiometry Yes Sol_Temp Solution: - Increase cure temperature - Check material datasheet CheckTemp->Sol_Temp No Success Curing Successful CheckTemp->Success Yes Sol_Catalyst->Success Sol_Stoichiometry->Success Sol_Temp->Success

Caption: Troubleshooting logic for incomplete or slow crosslinking reactions.

References

Technical Support Center: Polymerization of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions during the polymerization of 1,4-Bis(vinyldimethylsilyl)benzene.

Troubleshooting Guides

This section is designed to help you troubleshoot common issues encountered during the polymerization of this compound. The advice provided is based on established principles of polymer chemistry and data from analogous divinyl and vinylsilane monomer systems.

Anionic Polymerization

Q1: My anionic polymerization of this compound resulted in an insoluble gel, even at low monomer conversion. What is the likely cause and how can I prevent it?

A: This is a common issue when polymerizing divinyl monomers and is most likely due to extensive cross-linking. The growing polymer chain end can react with the pendant vinyl groups of other polymer chains, leading to a network structure.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the polymerization at very low temperatures (e.g., -78°C or even -95°C) can significantly suppress the rate of the cross-linking reaction.[1]

  • Utilize Additives: The addition of certain salts, such as potassium alkoxides (e.g., potassium tert-butoxide), can help to selectively polymerize one vinyl group, leaving the other intact and thus preventing cross-linking.[1]

  • Control Monomer Addition: A slow, controlled addition of the monomer to the initiator solution can help to maintain a low instantaneous monomer concentration, which can reduce the likelihood of intermolecular side reactions.

  • End-Capping: If a living polymerization is achieved, the reactive chain ends can be "capped" with a non-polymerizable agent to prevent further reaction after the desired molecular weight is reached.[1]

Q2: The molecular weight of my polymer is lower than predicted and the molecular weight distribution is broad in my anionic polymerization. What could be the cause?

A: This observation suggests the occurrence of chain transfer reactions. In the case of vinylsilane monomers, chain transfer to the monomer has been reported.[2] Impurities that can terminate the living anions will also lead to lower molecular weights and broader distributions.

Troubleshooting Steps:

  • Purify Monomers and Solvents: Ensure that the monomer, solvent, and initiator are of the highest purity and are free from protic impurities like water or alcohols, as well as oxygen. These impurities can terminate the growing polymer chains.[3]

  • Optimize Initiator/Monomer Ratio: Carefully control the stoichiometry of the initiator and monomer to achieve the target molecular weight.

  • Investigate Different Initiators: The choice of initiator can influence the extent of side reactions. For divinylbenzene, specially-designed initiator systems have been used to achieve living polymerization.[1]

Cationic Polymerization

Q3: I am attempting a cationic polymerization of this compound, but I am consistently obtaining low molecular weight polymers.

A: Cationic polymerization of divinyl and related monomers is often limited by side reactions that lead to non-reactive end groups, thus terminating chain growth prematurely.[4][5] Chain transfer to the monomer is also a common issue in cationic polymerization.[6]

Troubleshooting Steps:

  • Lower the Polymerization Temperature: Cationic polymerizations are often conducted at very low temperatures (e.g., -40°C to -100°C) to suppress chain transfer and termination reactions.[7]

  • Solvent Polarity: The choice of solvent can significantly impact the stability of the propagating carbocation. Less polar solvents can sometimes reduce the rate of termination.

  • Initiator System: The nature of the initiator and co-initiator can influence the stability of the growing chain end. Experiment with different Lewis acids or protic acid initiators.

Free-Radical Polymerization

Q4: My free-radical polymerization of this compound produced a branched or cross-linked polymer. How can I obtain a more linear structure?

A: Free-radical polymerization of divinyl monomers inherently leads to branching and cross-linking as the propagating radical can react with the pendant double bonds on other polymer chains.[8]

Troubleshooting Steps:

  • Control Monomer Conversion: To obtain a soluble, linear polymer, it is crucial to stop the polymerization at a low to moderate monomer conversion, before significant cross-linking occurs.

  • Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight and potentially reduce the degree of branching by competing with the pendant vinyl groups for reaction with the propagating radical.

  • Inhibitor Addition: While seemingly counterintuitive, a very small amount of an inhibitor might help to control the reaction and prevent premature gelation.

Frequently Asked Questions (FAQs)

Q1: What are the main types of side reactions to be aware of when polymerizing this compound?

A: The primary side reactions depend on the polymerization method:

  • Anionic Polymerization: Cross-linking (reaction with pendant vinyl groups) and chain transfer to the monomer.[1][2]

  • Cationic Polymerization: Formation of non-reactive end groups leading to termination, and chain transfer.[4][5]

  • Free-Radical Polymerization: Branching and cross-linking due to reaction with pendant vinyl groups.[8]

Q2: How does the vinyldimethylsilyl group affect the polymerization reactivity compared to a simple vinyl group?

A: The silicon atom can influence the reactivity of the vinyl group through electronic effects. In cationic polymerization, the silyl (B83357) group can have a stabilizing or destabilizing effect on the carbocation depending on its position relative to the positive charge (α or β).[9] This can affect the rates of propagation and side reactions.

Q3: Are there any specific safety precautions I should take when working with this compound and its polymerization?

A: As with any chemical reaction, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The initiators used in ionic polymerizations, such as organolithium compounds, are often pyrophoric and require careful handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Protocol: Controlled Anionic Polymerization to Minimize Cross-Linking

This protocol is based on methodologies developed for 1,4-divinylbenzene (B89562) to achieve a soluble, linear polymer by selectively polymerizing one vinyl group.[1]

1. Materials and Reagents:

  • This compound (monomer), purified by distillation over a suitable drying agent.

  • Anhydrous tetrahydrofuran (B95107) (THF) as the solvent.

  • sec-Butyllithium (sec-BuLi) as the initiator.

  • Potassium tert-butoxide (t-BuOK) as an additive.

  • High-vacuum reaction apparatus (e.g., Schlenk line).

2. Procedure:

  • Purification: Rigorously purify the monomer and solvent to remove any protic impurities.

  • Reaction Setup: Assemble the reaction glassware and dry it thoroughly under vacuum while heating.

  • Initiator/Additive Preparation: In the reaction vessel, under an inert atmosphere (argon or nitrogen), dissolve the desired amount of t-BuOK in anhydrous THF.

  • Initiation: Cool the solution to -78°C (dry ice/acetone bath). Add the calculated amount of sec-BuLi to the t-BuOK solution.

  • Polymerization: Slowly add the purified this compound monomer to the initiator solution at -78°C with vigorous stirring. Maintain the temperature for a specific duration (e.g., 1 hour).

  • Termination: Terminate the polymerization by adding a degassed quenching agent, such as methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Data Summary

Quantitative data for the effect of reaction conditions on side reactions in the polymerization of this compound is not available in the searched literature. However, for the analogous anionic polymerization of 1,4-divinylbenzene, the following trends have been observed:

ParameterEffect on Cross-linking (Side Reaction)Reference
Temperature Decreasing temperature from -78°C to -95°C significantly suppresses cross-linking.[1]
Additives (e.g., t-BuOK) The presence of potassium alkoxides promotes the selective polymerization of one vinyl group, thus reducing cross-linking.[1]

Visualizations

Polymerization Pathways and Side Reactions

cluster_main Main Polymerization Pathway cluster_side Side Reactions Monomer This compound Propagating Chain Propagating Chain Monomer->Propagating Chain Initiation Linear Polymer Desired Linear Polymer Propagating Chain->Linear Polymer Propagation Propagating Chain->Linear Polymer Cross-linked Polymer Insoluble Gel Propagating Chain->Cross-linked Polymer Reaction with pendant vinyl group Terminated Chain Low MW Polymer Propagating Chain->Terminated Chain Chain Transfer/ Termination start Insoluble Gel Formation Observed q1 Is the polymerization anionic? start->q1 a1 Lower reaction temperature (e.g., -78°C) q1->a1 Yes q2 Is the polymerization free-radical? q1->q2 No a2 Add potassium alkoxide (e.g., t-BuOK) a1->a2 end Soluble Polymer Obtained a2->end a3 Stop reaction at lower monomer conversion q2->a3 Yes a4 Use a chain transfer agent a3->a4 a4->end cluster_monomer Monomer cluster_polymer Ideal Linear Polymer Structure monomer This compound polymer Repeating Unit caption (Schematic representation of a linear polymer chain with pendant vinyldimethylsilyl groups)

References

optimizing reaction conditions for 1,4-Bis(vinyldimethylsilyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,4-Bis(vinyldimethylsilyl)benzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in the development of various materials. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

Q2: I am experiencing very low yields with the Grignard synthesis. What are the common causes?

A2: Low yields in Grignard reactions are a frequent issue. Common causes include:

  • Moisture: Grignard reagents are highly sensitive to moisture from glassware, solvents, or the atmosphere, which quenches the reagent.[4]

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.[2][4]

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting halide.[4]

  • Impure Starting Materials: Impurities in the 1,4-dibromobenzene or dimethylvinylchlorosilane can interfere with the reaction.

Q3: What catalysts are recommended for the hydrosilylation synthesis of this compound?

A3: Platinum-based catalysts are highly effective for hydrosilylation. The most commonly used are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[2][5][6] These catalysts are known for their high activity and selectivity.[2][5][6]

Q4: What are the typical side products in the hydrosilylation reaction?

A4: Side reactions in platinum-catalyzed hydrosilylation can include isomerization of the alkene, hydrogenation, and dehydrogenative silylation.[2] The formation of these byproducts can be influenced by the choice of catalyst, solvent, and reaction temperature.

Troubleshooting Guides

Grignard Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Reaction fails to initiate Oxidized magnesium surfaceActivate the magnesium using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the dry turnings vigorously under an inert atmosphere.[7]
Wet glassware or solventFlame-dry all glassware under vacuum and cool under an inert gas (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.[1]
Low yield of desired product Grignard reagent quenching by moistureEnsure all reagents and apparatus are scrupulously dry. Maintain a positive pressure of inert gas throughout the reaction.[4]
Wurtz coupling side reactionAdd the dimethylvinylchlorosilane slowly to the Grignard reagent to maintain a low concentration of the electrophile. Consider using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent, which can suppress Wurtz coupling.[4]
Incomplete reactionEnsure the Grignard reagent has fully formed before adding the dimethylvinylchlorosilane. The disappearance of magnesium is a good indicator. Allow for sufficient reaction time after the addition.
Formation of a black, cloudy mixture Decomposition of the Grignard reagentThis can occur with prolonged heating. Monitor the reaction progress and avoid excessive reflux times.[1]
Hydrosilylation Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low or no product formation Catalyst inactivityUse a fresh, active catalyst. Ensure the catalyst has not been deactivated by impurities in the starting materials.
Incorrect reaction temperatureOptimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions. A typical starting point is 40-60°C.[3][8]
Formation of multiple products (low selectivity) Isomerization or other side reactionsAdjust the catalyst concentration. Lower catalyst loadings can sometimes improve selectivity.[9] The choice of solvent can also influence the reaction outcome.
Catalyst poisoningEnsure starting materials and solvents are free of impurities that can poison platinum catalysts, such as sulfur or nitrogen compounds.
Reaction is too slow Insufficient catalyst loadingIncrease the catalyst concentration incrementally. Typical loadings range from 10⁻⁵ to 10⁻³ moles of platinum per mole of olefin.[9]
Low reaction temperatureGradually increase the reaction temperature while monitoring for the formation of side products.

Experimental Protocols

Grignard Synthesis of this compound

This protocol is based on a literature procedure with a reported low yield, and includes suggestions for optimization.

Materials:

  • Magnesium turnings

  • 1,4-Dibromobenzene

  • Dimethylvinylchlorosilane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Iodine (for activation)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1,4-dibromobenzene (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Slowly add a small amount of the 1,4-dibromobenzene solution to initiate the reaction.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Reaction with Dimethylvinylchlorosilane:

    • Cool the Grignard reagent solution in an ice bath.

    • Add dimethylvinylchlorosilane (2.2 equivalents) dropwise via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. A literature procedure suggests heating to 40°C for 2 hours.[1]

  • Workup and Purification:

    • Pour the reaction mixture into distilled water to quench the reaction.

    • Extract the aqueous layer with petroleum ether.

    • Combine the organic layers and dry with anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography using petroleum ether as the eluent to obtain this compound.[1]

General Protocol for Hydrosilylation Synthesis

This is a general procedure that will require optimization for the specific synthesis of this compound.

Materials:

  • 1,4-Bis(dimethylsilyl)benzene

  • Acetylene gas or a suitable vinyl source

  • Karstedt's catalyst or Speier's catalyst

  • Anhydrous toluene (B28343) or other suitable aprotic solvent

Procedure:

  • Apparatus Setup: Use a flame-dried Schlenk flask or a similar apparatus equipped with a magnetic stirrer and an inert atmosphere inlet.

  • Reaction Setup:

    • Dissolve 1,4-bis(dimethylsilyl)benzene (1 equivalent) in the anhydrous solvent in the reaction flask.

    • Add the platinum catalyst (e.g., 10⁻⁴ to 10⁻⁵ moles of Pt per mole of silane).

  • Hydrosilylation Reaction:

    • Bubble acetylene gas through the solution or add the vinyl-containing reagent (2.2 equivalents) dropwise.

    • Heat the reaction mixture to a temperature between 40°C and 80°C.

    • Monitor the reaction progress by techniques such as ¹H NMR (disappearance of the Si-H signal) or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Optimizing Grignard Reaction Conditions
ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent Diethyl EtherTHF2-MeTHFTHF is generally better for Grignard formation.[1] 2-MeTHF may reduce Wurtz coupling.[4]
Temperature Room Temperature40°CRefluxHigher temperatures may increase reaction rate but can also lead to decomposition.[1]
Addition Rate of Electrophile FastSlow (dropwise)Very SlowSlower addition minimizes side reactions.[4]
Table 2: Optimizing Hydrosilylation Reaction Conditions (based on a similar reaction)
ParameterCondition 1Condition 2Condition 3Effect on Yield/Selectivity
Catalyst Loading (mol Pt/mol olefin) 1 x 10⁻³1 x 10⁻⁴1 x 10⁻⁵Lower catalyst loading can improve selectivity.[9]
Temperature (°C) 40609040°C showed the highest conversion in a similar system.[8]
Reaction Time (h) 136Longer reaction times can lead to higher conversion but also more side products.

Visualizations

experimental_workflow cluster_grignard Grignard Synthesis cluster_hydrosilylation Hydrosilylation Synthesis start_g 1. Prepare Anhydrous Apparatus and Reagents grignard_formation 2. Form Grignard Reagent from 1,4-Dibromobenzene and Mg start_g->grignard_formation reaction 3. React with Dimethylvinylchlorosilane grignard_formation->reaction workup_g 4. Aqueous Workup and Extraction reaction->workup_g purification_g 5. Column Chromatography workup_g->purification_g product_g This compound purification_g->product_g start_h 1. Prepare Anhydrous Apparatus and Reagents mixing 2. Mix 1,4-Bis(dimethylsilyl)benzene and Pt Catalyst start_h->mixing addition 3. Add Acetylene/Vinyl Source mixing->addition heating 4. Heat to Reaction Temperature addition->heating workup_h 5. Solvent Removal heating->workup_h purification_h 6. Vacuum Distillation/Chromatography workup_h->purification_h product_h This compound purification_h->product_h troubleshooting_logic cluster_grignard_ts Grignard Route cluster_hydro_ts Hydrosilylation Route start Low Yield in Synthesis g_initiation Reaction Initiation Failure? start->g_initiation Grignard h_catalyst Catalyst Inactive? start->h_catalyst Hydrosilylation g_activate_mg Activate Mg (Iodine, Heat) g_initiation->g_activate_mg Yes g_dry Check Reagent/Glassware Dryness g_initiation->g_dry Yes g_side_reactions Evidence of Side Products? g_initiation->g_side_reactions No g_slow_addition Slow Reagent Addition g_side_reactions->g_slow_addition Yes (Wurtz) g_optimize_temp Optimize Temperature g_side_reactions->g_optimize_temp No h_fresh_catalyst Use Fresh Catalyst h_catalyst->h_fresh_catalyst Yes h_impurities Check for Impurities h_catalyst->h_impurities Yes h_selectivity Poor Selectivity? h_catalyst->h_selectivity No h_optimize_conditions Optimize Catalyst Loading & Temp h_selectivity->h_optimize_conditions Yes h_slow_reaction Reaction Too Slow? h_selectivity->h_slow_reaction No h_increase_catalyst_temp Increase Catalyst/Temp h_slow_reaction->h_increase_catalyst_temp Yes

References

Technical Support Center: Polymerization of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during the polymerization of 1,4-Bis(vinyldimethylsilyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is gelation and why does it occur during the polymerization of this compound?

A1: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in the transformation of a viscous polymer solution into a solid-like gel. With a difunctional monomer like this compound, which has two reactive vinyl groups, cross-linking is a significant risk.[1] Uncontrolled reaction of both vinyl groups on different polymer chains leads to the formation of an extensive network structure, causing the reaction mixture to solidify.

Q2: What are the key factors that influence gelation in this polymerization?

A2: Several factors can promote gelation:

  • Monomer Concentration: Higher monomer concentrations increase the probability of intermolecular cross-linking reactions.

  • Initiator/Catalyst Concentration: High initiator or catalyst concentrations can lead to rapid polymerization and a higher density of growing polymer chains, increasing the likelihood of cross-linking.

  • Temperature: Elevated temperatures can accelerate the polymerization rate, making it difficult to control and promoting side reactions that can lead to cross-linking.

  • Solvent Choice: The solvent can influence the solubility of the growing polymer chains. Poor solubility can cause polymer chains to aggregate, facilitating cross-linking.

  • Reaction Time: Longer reaction times, especially after high monomer conversion, can increase the chance of cross-linking between existing polymer chains.

Q3: How can I visually identify the onset of gelation?

A3: The onset of gelation is typically characterized by a sudden and significant increase in the viscosity of the reaction mixture. You may observe the formation of an insoluble precipitate or the entire solution may solidify into a gel. Stirring may become difficult or impossible.

Troubleshooting Guide: Preventing Gelation

This guide provides systematic steps to troubleshoot and prevent gelation during the polymerization of this compound.

Problem: Rapid increase in viscosity and formation of an insoluble gel.

dot

Caption: Troubleshooting workflow for preventing gelation.

Solution 1: Adjust Monomer and Initiator/Catalyst Concentrations

High concentrations of monomer and initiator are a common cause of premature gelation. Reducing these concentrations can slow down the reaction and decrease the probability of intermolecular cross-linking.

  • Action: Decrease the initial concentration of this compound. Perform a series of experiments with varying monomer concentrations to find the optimal range. Similarly, reduce the concentration of the initiator or catalyst.

ParameterRecommended Starting Range (Illustrative)Rationale
Monomer Concentration0.1 - 0.5 MLower concentration reduces intermolecular reactions.
Initiator/Catalyst to Monomer Ratio1:100 - 1:500A lower ratio slows down the initiation rate.

Solution 2: Control Reaction Temperature

Temperature significantly affects the rate of polymerization. Lowering the reaction temperature can provide better control over the reaction kinetics.

  • Action: Conduct the polymerization at a lower temperature. If the reaction is too slow at lower temperatures, a gradual increase in temperature can be employed.

Temperature Range (Illustrative)Expected Outcome
-20°C to 0°CSlower reaction, reduced risk of gelation.
0°C to 25°CModerate reaction rate, requires careful monitoring.
> 25°CHigher risk of uncontrolled polymerization and gelation.

Solution 3: Utilize Inhibitors or Chain Transfer Agents

Inhibitors can be used to prevent premature polymerization or to control the reaction rate. Chain transfer agents can help to limit the growth of polymer chains, reducing the likelihood of cross-linking.

  • Action: Introduce a controlled amount of a suitable inhibitor or chain transfer agent into the reaction mixture. The choice of agent will depend on the specific polymerization mechanism (e.g., radical, cationic, etc.). For example, nitrobenzene (B124822) has been used to control the molecular weight in some vinyl polymerizations.

Agent TypeExample (General)Function
Inhibitor4-tert-ButylcatecholScavenges radicals, preventing premature reaction.
Chain Transfer AgentThiols, Carbon TetrachlorideTerminates growing chains, controlling molecular weight.

Solution 4: Optimize the Solvent System

The choice of solvent is crucial for maintaining the solubility of the growing polymer chains.

  • Action: Select a solvent that is a good solvent for the resulting polymer. A solvent mixture can also be effective. If the polymer precipitates during the reaction, switch to a better solvent.

Experimental Protocol: General Guideline for Solution Polymerization

This protocol provides a general framework. It is essential to adapt and optimize the conditions for your specific experimental setup and desired polymer characteristics.

dot

Caption: General experimental workflow for polymerization.

1. Materials and Reagents:

  • This compound (monomer)

  • Initiator/Catalyst (e.g., AIBN for radical polymerization, a platinum catalyst for hydrosilylation)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inhibitor or Chain Transfer Agent (if necessary)

  • Quenching agent (to terminate the reaction)

  • Non-solvent for precipitation (e.g., methanol, hexane)

2. Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Purify the monomer and solvent to remove any inhibitors or impurities.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired amount of this compound in the anhydrous solvent.

  • Temperature Control: Place the flask in a temperature-controlled bath set to the desired reaction temperature.

  • Initiation: Add the initiator or catalyst solution to the monomer solution under vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them (e.g., by GPC to check for molecular weight distribution or by NMR to determine monomer conversion). Visually inspect for any signs of gelation.

  • Termination: Once the desired conversion is reached, or if the viscosity increases significantly, terminate the polymerization by adding a quenching agent or by rapidly cooling the reaction mixture.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a non-solvent.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a suitable temperature.

  • Characterization: Characterize the obtained polymer for its molecular weight, molecular weight distribution, structure, and thermal properties (e.g., using GPC, NMR, FTIR, DSC, TGA).

Signaling Pathway: Simplified Gelation Mechanism

dot

Gelation_Mechanism Monomer This compound (Difunctional Monomer) Initiation Initiation Monomer->Initiation Reacts with Initiator Crosslinking Intermolecular Cross-linking Monomer->Crosslinking Reacts with growing chains Linear_Chain Linear Polymer Chain (with pendant vinyl groups) Initiation->Linear_Chain Forms Linear_Chain->Crosslinking Pendant vinyl groups react Gel Insoluble Gel Network Crosslinking->Gel Leads to

Caption: Simplified mechanism of gelation.

This diagram illustrates that the difunctional nature of this compound leads to the formation of linear polymer chains with reactive pendant vinyl groups. These pendant groups can then react with other polymer chains (intermolecular cross-linking), leading to the formation of an insoluble gel network. The key to preventing gelation is to control the reaction conditions to favor the formation of linear chains and minimize intermolecular cross-linking.

References

Technical Support Center: Catalyst Selection and Polymerization of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1,4-bis(vinyldimethylsilyl)benzene. This guide is designed for researchers and scientists to provide answers to frequently asked questions and to offer troubleshooting assistance for common issues encountered during experimentation.

Due to the specific nature of this compound, direct literature on its polymerization is limited. The guidance provided herein is based on established principles for structurally analogous divinyl monomers (e.g., 1,4-divinylbenzene) and general knowledge of vinylsilane reactivity. Experimental conditions should be optimized accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing this compound?

A1: The primary challenge is controlling the reactivity of the two vinyl groups. As a divinyl monomer, it has a high propensity for cross-linking, which can lead to insoluble gel formation instead of a soluble, linear polymer. Catalyst selection and reaction conditions are critical to selectively polymerize only one vinyl group per monomer unit, leaving the second vinyl group pendant for potential post-polymerization modification.

Q2: Which polymerization methods are theoretically suitable for this compound?

A2: Several polymerization methods can be explored, each with its own set of potential catalysts and challenges:

  • Anionic Polymerization: Offers the potential for a living polymerization, providing excellent control over molecular weight and dispersity. It is often the method of choice for producing well-defined, soluble polymers from divinyl monomers.[1][2][3]

  • Radical Polymerization: A common method for vinyl monomers, but it can be difficult to control and often leads to cross-linking with divinyl compounds.[4] Reversible Deactivation Radical Polymerization (RDRP) techniques may offer better control.

  • Coordination Polymerization: Using transition metal catalysts (e.g., Ziegler-Natta or metallocenes) could be another route, though catalyst selection is crucial to avoid side reactions.

  • Cationic Polymerization: While possible, this method can be prone to side reactions and may lead to cyclopolymerization or cross-linking.[5]

Q3: What type of catalysts are recommended for achieving a soluble, linear polymer via anionic polymerization?

A3: For living anionic polymerization of analogous divinyl monomers, organolithium initiators are commonly used. To suppress cross-linking, it is crucial to use additives that moderate the reactivity of the propagating chain end.[1][3]

Initiator/Additive SystemFunctionKey Considerations
Initiator: sec-Butyllithium (B1581126) or n-ButyllithiumInitiates the polymerization by adding to a vinyl group.Purity is critical. Must be handled under inert conditions.
Additive: Potassium tert-butoxide (KOtBu)Forms a more selective "ate" complex at the chain end, which preferentially adds to monomer rather than pendant vinyl groups.[1][2]The ratio of Li/K is a key parameter to optimize.
Solvent: Tetrahydrofuran (THF)Polar aprotic solvent required for anionic polymerization.Must be rigorously dried and purified.
Temperature Controls the rate of polymerization and side reactions.Very low temperatures (-78 °C to -95 °C) are essential to stabilize the living polymer chain end and prevent cross-linking.[1][3]

Q4: Can I use radical polymerization? What are the key considerations?

A4: Yes, but achieving a soluble polymer is challenging.

  • Initiators: Standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used.

  • Control: To prevent gelation, the polymerization should be stopped at low monomer conversion. Alternatively, Reversible Deactivation Radical Polymerization (RDRP) techniques like ATRP or RAFT could provide better control.

  • Inhibitors: The monomer may contain inhibitors (e.g., 4-methoxyphenol, MEHQ) from the manufacturer to prevent premature polymerization during storage.[6] These must be removed before initiating the reaction.

Troubleshooting Guide

Issue 1: The monomer appears cloudy, viscous, or contains solid particles before use.

  • Question: My bottle of this compound looks viscous and is not a clear liquid. What happened?

  • Answer: This indicates that spontaneous premature polymerization has occurred during storage.[6] This can be triggered by exposure to heat, light, or air. The material is likely partially polymerized and may not be suitable for controlled reactions.

  • Solution:

    • Quality Check: Perform a solubility test. If a significant portion is insoluble in a solvent like THF or toluene, the material is compromised.[7]

    • Prevention: Store the monomer at low temperatures (e.g., in a refrigerator), in the dark, and under an inert atmosphere (argon or nitrogen).[8] Ensure the container is tightly sealed.

Issue 2: The reaction mixture turns into an insoluble gel shortly after initiation.

  • Question: I started my anionic polymerization, and the entire reaction solidified. What went wrong?

  • Answer: This is a classic sign of rapid cross-linking, where the propagating polymer chains react with the pendant vinyl groups of other chains.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -95 °C instead of -78 °C) to reduce the rate of the cross-linking reaction.[1]

    • Check Additive Ratio: If using an anionic method with KOtBu, ensure the Li:K ratio is optimized. An insufficient amount of the potassium alkoxide may not effectively prevent cross-linking.

    • Monomer Addition: Add the monomer slowly or use a syringe pump to maintain a low instantaneous monomer concentration. This favors propagation over cross-linking.

    • Purity: Ensure the monomer, solvent, and glassware are scrupulously dry and free of oxygen or other impurities that can terminate living chains and affect catalyst performance.

Issue 3: The polymerization yields are very low or the reaction does not start.

  • Question: I've added my initiator, but I'm not observing any change in viscosity or temperature, and the final yield is negligible. Why?

  • Answer: This points to an issue with the initiator or the presence of inhibitors in the reaction system.

  • Troubleshooting Steps:

    • Remove Inhibitors: Commercial vinyl monomers are often stabilized with radical inhibitors. These must be removed before polymerization, typically by passing the monomer through a column of activated basic alumina (B75360).

    • Initiator Activity: Verify the activity of your initiator. Organolithium reagents, for example, degrade over time if not stored properly. Titrate the initiator before use to determine its exact concentration.

    • System Purity: Trace amounts of water, oxygen, or acidic impurities in the monomer or solvent will quench anionic or coordination catalysts. Ensure all components are rigorously purified.

Issue 4: The final polymer has a very broad molecular weight distribution.

  • Question: My GPC results show a high polydispersity index (PDI > 1.5). How can I achieve a narrower distribution?

  • Answer: A broad distribution suggests poor control over initiation, propagation, or termination steps.

  • Troubleshooting Steps:

    • Rapid Initiation: Ensure the initiator dissolves and reacts quickly and homogeneously at the start of the reaction. Vigorous stirring is essential.

    • Stable Propagation: Maintain a constant temperature throughout the polymerization. Temperature fluctuations can alter the rate of propagation and lead to a broader PDI.

    • Minimize Chain Transfer/Termination: For living polymerizations, ensure the system is free of terminating impurities. For radical polymerizations, consider a controlled/living radical technique (e.g., ATRP, RAFT).

Experimental Protocols

Protocol 1: General Procedure for Anionic Polymerization

This protocol is adapted from methods for 1,4-divinylbenzene (B89562) and should be optimized.[1][3]

  • Preparation: All glassware must be flame-dried under vacuum and backfilled with dry argon. Tetrahydrofuran (THF) must be freshly distilled from a sodium/benzophenone ketyl. This compound should be purified by passing through basic alumina and then distilled under reduced pressure.

  • Initiation: In a Schlenk flask under argon, add the desired amount of potassium tert-butoxide to dry THF and cool the solution to -78 °C. In a separate flask, prepare a solution of sec-butyllithium in hexane.

  • Polymerization: To the KOtBu/THF solution, add the sec-butyllithium initiator. Then, add the purified monomer dropwise to the initiator solution with vigorous stirring. The solution may develop a characteristic color indicating the presence of living anionic chain ends.

  • Monitoring: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The progress can be monitored by taking aliquots and analyzing them via GPC or NMR.

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash with fresh non-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis P1 Purify Monomer (remove inhibitors) R1 Assemble Reactor under Inert Atmosphere P1->R1 P2 Purify Solvent (dry, deoxygenate) P2->R1 P3 Dry Glassware (flame-dry under vacuum) P3->R1 R2 Add Solvent & Catalyst/ Initiator R1->R2 R3 Cool to Reaction Temp (e.g., -78°C) R2->R3 R4 Add Monomer Slowly R3->R4 R5 React for Desired Time R4->R5 W1 Terminate Reaction (e.g., add Methanol) R5->W1 W2 Precipitate & Purify Polymer W1->W2 W3 Dry Polymer W2->W3 A1 Characterize (GPC, NMR, DSC) W3->A1 troubleshooting_tree Start Problem Occurs Gel Reaction Gels / Solidifies Start->Gel NoRxn No Reaction / Low Yield Start->NoRxn BroadPDI Broad Molecular Weight Distribution Temp Is Temperature Low Enough? (-78°C or lower) Gel->Temp Inhibitor Were Inhibitors Removed from Monomer? NoRxn->Inhibitor LowerTemp Action: Lower Temperature to -95°C Temp->LowerTemp No Additive Is Additive Concentration Correct? (e.g., KOtBu) Temp->Additive Yes AdjustAdditive Action: Increase Additive Concentration Additive->AdjustAdditive No MonomerRate Is Monomer Added Slowly? Additive->MonomerRate Yes SlowMonomer Action: Use Syringe Pump for Monomer Addition MonomerRate->SlowMonomer No RemoveInhibitor Action: Purify Monomer (e.g., Alumina Column) Inhibitor->RemoveInhibitor No InitiatorOK Is Initiator Active? Inhibitor->InitiatorOK Yes CheckInitiator Action: Titrate or Use Fresh Initiator InitiatorOK->CheckInitiator No PurityOK Is System Pure? (Solvent, Monomer) InitiatorOK->PurityOK Yes PurifySystem Action: Re-purify all Reagents and Solvents PurityOK->PurifySystem No

References

impact of impurities on 1,4-Bis(vinyldimethylsilyl)benzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the reactivity of 1,4-Bis(vinyldimethylsilyl)benzene. This resource is designed to assist you in identifying and resolving common issues encountered during your experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, providing potential causes and recommended solutions.

Issue 1: Inconsistent or Slow Reaction Rates in Hydrosilylation

Symptoms:

  • The hydrosilylation reaction proceeds slower than expected.

  • Reaction rates vary significantly between different batches of this compound.

  • The reaction does not go to completion.

Potential Causes and Solutions:

Impurity/CauseRecommended Action
Residual Coordinating Solvents (e.g., THF, Ethers) Ethers and other coordinating solvents from the Grignard synthesis can complex with the platinum catalyst, reducing its activity. Remove residual solvents by drying the product under high vacuum.
Trace Water Moisture can react with the Si-H groups of the hydrosilating agent or affect the catalyst. Ensure all reactants and solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
Residual Magnesium Salts (e.g., MgBrCl) Incompletely quenched Grignard reagents can leave behind magnesium salts that may interfere with the catalyst. Purify the this compound by filtration through a short plug of silica (B1680970) gel or by distillation.
Oxidized or Hydrolyzed Silane Species Partial oxidation or hydrolysis of the vinylsilyl groups can form siloxanes or silanols, which may inhibit the catalyst. Store the reagent under an inert atmosphere and consider purification by column chromatography if degradation is suspected.

Troubleshooting Workflow for Inconsistent Hydrosilylation Rates

start Inconsistent or Slow Hydrosilylation check_reagents Verify Purity of Reactants and Solvents start->check_reagents check_atmosphere Ensure Inert Reaction Atmosphere check_reagents->check_atmosphere purify_reagent Purify this compound check_atmosphere->purify_reagent optimize_catalyst Optimize Catalyst Loading purify_reagent->optimize_catalyst success Successful Reaction optimize_catalyst->success

Caption: Logical workflow for troubleshooting inconsistent hydrosilylation reaction rates.

Issue 2: Premature or Uncontrolled Polymerization

Symptoms:

  • The monomer solidifies or becomes highly viscous during storage or at the beginning of a controlled polymerization reaction.

  • Formation of insoluble polymer byproducts.

Potential Causes and Solutions:

Impurity/CauseRecommended Action
Radical Initiators Trace impurities from the synthesis or storage (e.g., peroxides in THF) can initiate unwanted radical polymerization. Use freshly distilled, inhibitor-free solvents for reactions.
Lack of Inhibitor For long-term storage, the addition of a radical inhibitor (e.g., BHT, MEHQ) at low concentrations (100-200 ppm) is recommended. Ensure to remove the inhibitor before use in controlled polymerizations.
Heat and Light Exposure Thermal and photochemical conditions can promote spontaneous polymerization. Store this compound in a cool, dark place, preferably under an inert atmosphere.

Workflow for Preventing Unwanted Polymerization

start Uncontrolled Polymerization check_storage Verify Proper Storage Conditions (Cool, Dark, Inert Atmosphere) start->check_storage check_solvents Use Freshly Distilled, Inhibitor-Free Solvents check_storage->check_solvents add_inhibitor Add Inhibitor for Long-Term Storage check_solvents->add_inhibitor remove_inhibitor Remove Inhibitor Before Controlled Polymerization add_inhibitor->remove_inhibitor success Stable Monomer remove_inhibitor->success

Caption: Workflow to prevent premature polymerization of the monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities often originate from its synthesis, which typically involves a Grignard reaction. These can include:

  • Unreacted starting materials: 1,4-dibromobenzene (B42075) and vinyldimethylchlorosilane.

  • Grignard byproducts: Magnesium salts (e.g., MgBrCl), and benzene (B151609) (from quenching of phenylmagnesium bromide).

  • Solvents: Tetrahydrofuran (THF) and diethyl ether.

  • Partially reacted species: 1-(vinyldimethylsilyl)-4-bromobenzene.

  • Hydrolysis/Oxidation products: Siloxanes and silanols.

Q2: How can I purify this compound before use?

A2: Several methods can be employed for purification:

  • Column Chromatography: Effective for removing baseline impurities and polar byproducts. A non-polar eluent system like hexanes is typically used.

  • Vacuum Distillation: Suitable for removing non-volatile impurities such as salts and oligomers.

  • Filtration through Silica Gel or Alumina: A quick method to remove polar impurities and baseline material.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen non-polar solvent. This compound is non-polar and should elute relatively quickly.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: Can residual acidic or basic impurities affect my reaction?

A3: Yes. Acidic or basic residues from the workup of the Grignard synthesis can have a significant impact:

  • Acidic Impurities: Can catalyze the hydrolysis of the vinylsilyl groups, leading to the formation of silanols and siloxanes. They can also affect the performance of certain catalysts.

  • Basic Impurities: Can interfere with acid-catalyzed reactions and may also promote side reactions.

It is crucial to perform a neutral workup and ensure the final product is free from acidic or basic residues. This can be checked with a wetted pH strip on a concentrated solution of the product.

Logical Relationship of Impurity Impact

cluster_impurities Potential Impurities cluster_reactions Affected Reactions cluster_effects Observed Effects impurity1 Residual Solvents (THF) reaction1 Hydrosilylation impurity1->reaction1 inhibits catalyst impurity2 Water impurity2->reaction1 affects catalyst reaction2 Polymerization impurity2->reaction2 affects initiator impurity3 Magnesium Salts impurity3->reaction1 interferes with catalyst impurity4 Radical Initiators impurity4->reaction2 initiates reaction impurity5 Acidic/Basic Residues impurity5->reaction1 catalyzes side reactions impurity5->reaction2 affects initiator effect1 Reduced Catalyst Activity reaction1->effect1 effect2 Inconsistent Reaction Rates reaction1->effect2 effect4 Formation of Byproducts reaction1->effect4 effect3 Premature/Uncontrolled Reaction reaction2->effect3 reaction2->effect4

Caption: Impact of various impurities on key reactions of this compound.

Technical Support Center: Synthesis of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Bis(vinyldimethylsilyl)benzene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Grignard reaction protocol.

Q1: Why is the yield of my this compound synthesis extremely low?

A low yield is a common issue in this synthesis, with reported yields as low as 8%.[1] Several factors can contribute to this, primarily related to the formation and reactivity of the Grignard reagent.

  • Poor Grignard Reagent Formation: The di-Grignard reagent formed from 1,4-dibromobenzene (B42075) is often the point of failure. The passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from initiating.

  • Wurtz Coupling Side Reaction: A significant side reaction is the Wurtz-type coupling of the Grignard reagent with the starting 1,4-dibromobenzene, leading to the formation of polymeric byproducts instead of the desired product.[2]

  • Moisture in the Reaction: Grignard reagents are highly sensitive to moisture. Any water present in the glassware, solvents, or reagents will quench the Grignard reagent, drastically reducing the yield.

  • Suboptimal Reaction Temperature: The temperature for both the Grignard formation and the subsequent reaction with dimethylvinylchlorosilane is critical. Temperatures that are too high can favor side reactions, while temperatures that are too low may lead to an incomplete reaction.[3]

Q2: My Grignard reaction is not starting. What can I do?

Failure to initiate is a frequent problem. Here are several methods to activate the magnesium and start the reaction:

  • Mechanical Activation: In a glovebox or under an inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.

  • Chemical Activation:

    • Iodine: Add a small crystal of iodine to the flask with the magnesium turnings. The disappearance of the purple color is an indicator of reaction initiation.

    • 1,2-Dibromoethane (B42909) (DBE): A few drops of DBE can be added to the magnesium suspension. The observation of ethylene (B1197577) gas bubbling indicates activation.[4]

    • Chlorotrimethylsilane (B32843) (TMSCl): The combination of 1,2-dibromoethane and chlorotrimethylsilane can be a very effective activating agent.[5]

  • Gentle Heating: Gently warming a small spot of the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the flask once the reaction begins, as it is exothermic.

Q3: I am observing a significant amount of high molecular weight, insoluble material in my reaction mixture. What is it and how can I prevent it?

This is likely due to the Wurtz-Fittig side reaction, where the Grignard reagent couples with unreacted 1,4-dibromobenzene to form polyphenylenes.[6] To minimize this:

  • Slow Addition of Dihalide: Add the 1,4-dibromobenzene solution to the magnesium turnings very slowly and dropwise. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling reaction.[2]

  • Use of Tetrahydrofuran (B95107) (THF): THF is a preferred solvent as it helps to solvate and stabilize the Grignard reagent, which can reduce the rate of Wurtz coupling compared to other ether solvents.[2]

  • Maintain Moderate Temperature: Avoid excessively high temperatures during Grignard formation, as this can increase the rate of the Wurtz coupling reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most commonly cited method is the Grignard reaction between the di-Grignard reagent of 1,4-dibromobenzene and dimethylvinylchlorosilane in an ether solvent like tetrahydrofuran (THF).[1]

Q2: What are the critical parameters to control for a successful Grignard synthesis of this compound?

The most critical parameters are:

  • Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and all solvents and reagents must be anhydrous.

  • Magnesium Activation: The magnesium metal must be activated to remove the passivating oxide layer.

  • Slow Reagent Addition: The 1,4-dibromobenzene should be added slowly to the magnesium to minimize Wurtz coupling. The dimethylvinylchlorosilane should also be added slowly to the formed Grignard reagent to control the exothermicity of the reaction.

  • Temperature Control: Maintaining the appropriate temperature throughout the reaction is crucial for maximizing yield and minimizing side reactions.

Q3: Are there alternative, higher-yielding methods for synthesizing this compound?

While the Grignard route is common, it often suffers from low yields. An alternative high-yield approach for a structurally similar compound, 1,4-bis(3-aminopropyldimethylsilyl)benzene, involves a hydrosilylation reaction.[7] This suggests that a similar strategy could be developed for this compound, potentially by reacting 1,4-diethynylbenzene (B1207667) with a suitable vinyl-containing silane (B1218182) in the presence of a platinum catalyst. This method has the potential to be simpler and produce higher yields without the formation of isomers.[7]

Q4: What is the role of tetrahydrofuran (THF) in this synthesis?

THF serves as the solvent and plays a crucial role in stabilizing the Grignard reagent through coordination. This stabilization helps to keep the reagent in solution and can influence its reactivity, potentially reducing the extent of side reactions like Wurtz coupling.[2]

Data Presentation

Table 1: Comparison of Reaction Parameters for Grignard Synthesis

ParameterCondition 1 (Low Yield Protocol[1])Optimized Conditions (Recommended)Rationale for Optimization
Starting Material 1,4-Dibromobenzene1,4-DibromobenzeneReadily available starting material.
Silylating Agent DimethylvinylchlorosilaneDimethylvinylchlorosilaneDirect route to the desired product.
Solvent Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)THF stabilizes the Grignard reagent. Ensuring it is anhydrous is critical.
Mg Activation Not specifiedIodine crystal or 1,2-dibromoethaneEssential for initiating the Grignard reaction by removing the MgO layer.
Reaction Temp. 40°C25-30°C (initiation), then refluxLower initial temperature can reduce side reactions during formation.
Addition Rate Slow (2 hours for dibromobenzene)Very slow, dropwise additionMinimizes local high concentrations of halide, reducing Wurtz coupling.
Reported Yield 8%Potentially >50% (projected)Optimization of key parameters should significantly improve the yield.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (Based on a reported low-yield procedure[1])

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Magnesium Addition: To the cooled flask, add magnesium turnings (1.28 g, 52.5 mmol).

  • Grignard Formation:

    • Dissolve 1,4-dibromobenzene (6.59 g, 25 mmol) in 20 mL of freshly distilled, anhydrous THF.

    • Slowly add this solution dropwise from the dropping funnel to the magnesium over 2 hours.

    • Heat the reaction mixture to 40°C and stir for 2 hours.

  • Reaction with Silylating Agent:

    • Cool the reaction mixture to room temperature.

    • Dissolve dimethylvinylchlorosilane (6.65 g, 55 mmol) in 15 mL of freshly distilled, anhydrous THF.

    • Slowly add this solution to the Grignard reagent over 1 hour at ambient temperature.

    • Heat the reaction mixture again to 40°C and stir for an additional 2 hours.

  • Work-up and Purification:

    • After allowing the mixture to stand overnight, pour it into distilled water.

    • Extract the aqueous phase three times with petroleum ether (30 mL each).

    • Combine the organic layers and dry with anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography using petroleum ether as the eluent to yield this compound.

Protocol 2: High-Yield Hydrosilylation Synthesis of a Related Compound (Adapted for potential synthesis of the target molecule[7])

Note: This is a proposed adaptation and would require experimental optimization.

  • Catalyst Preparation: In a flask under a nitrogen atmosphere, prepare a 3% xylene solution of a platinum catalyst (e.g., platinum 1,3-divinyltetramethyldisiloxane (B1580860) complex).

  • Reaction Setup: In a separate flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1,4-diethynylbenzene and the platinum catalyst solution.

  • Hydrosilylation:

    • Heat the mixture to 60-65°C.

    • Slowly add dimethylvinylsilane (B99674) dropwise over 3 hours.

    • Allow the reaction to continue for an additional 2 hours after the addition is complete.

  • Purification:

    • Cool the reaction mixture.

    • Purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_silylation Silylation Reaction cluster_workup Work-up & Purification prep Flame-dry glassware under N2 atmosphere mg Add Mg turnings prep->mg add_dibromo Slowly add 1,4-dibromobenzene in THF mg->add_dibromo react_grignard Heat and stir to form di-Grignard add_dibromo->react_grignard add_silyl Slowly add dimethylvinylchlorosilane in THF react_grignard->add_silyl react_silyl Heat and stir add_silyl->react_silyl quench Quench with water react_silyl->quench extract Extract with petroleum ether quench->extract dry Dry organic layers extract->dry purify Column chromatography dry->purify product This compound purify->product

Grignard Synthesis Workflow

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed poor_grignard Poor Grignard Formation start->poor_grignard wurtz Wurtz Coupling Side Reaction start->wurtz moisture Moisture Contamination start->moisture temp Suboptimal Temperature start->temp activate_mg Activate Mg (I2, DBE, etc.) poor_grignard->activate_mg slow_addition Slow Halide Addition wurtz->slow_addition anhydrous Use Anhydrous Solvents/Glassware moisture->anhydrous optimize_temp Optimize Reaction Temperature temp->optimize_temp

Troubleshooting Low Yield

References

storage and stability issues of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 1,4-Bis(vinyldimethylsilyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The primary concerns are preventing premature polymerization of the vinyl groups and hydrolysis of the silicon-carbon bonds. Ideal storage involves a cool, dark, and dry environment, preferably in a refrigerator at 2-8°C.[1] The container should be tightly sealed and the headspace purged with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[2][3]

Q2: What is the expected shelf life of this compound?

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are:

  • Polymerization: The vinyl groups are susceptible to free-radical polymerization, which can be initiated by heat, light (UV radiation), or the presence of radical initiators (e.g., peroxides). This results in an increase in viscosity and can eventually lead to solidification of the material.

  • Hydrolysis: Although vinylsilanes are generally more stable to hydrolysis than other silanes, the silicon-carbon bond can still be susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions. This can lead to the formation of silanols and other byproducts.

Q4: How can I detect degradation in my this compound sample?

A4: Degradation can be detected through several methods:

  • Visual Inspection: An increase in viscosity, cloudiness, or the formation of solid precipitates are visual indicators of polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the sample and identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the vinyl proton signals or the appearance of new signals corresponding to degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Increased Viscosity or Solidification of the Reagent
Symptom Possible Cause Troubleshooting Action
The liquid reagent has become noticeably more viscous or has solidified in the container.Premature polymerization of the vinyl groups.1. Check Storage Conditions: Ensure the material has been stored at 2-8°C in the dark and under an inert atmosphere. 2. Avoid Heat and Light: Minimize exposure of the reagent to heat sources and direct sunlight during handling. 3. Test for Usability: For slightly viscous material, a small-scale test reaction may determine if it is still viable for your application. 4. Purification: If partially polymerized, it may be possible to purify the remaining monomer by vacuum distillation, although this should be done with caution as heating can promote further polymerization. 5. Dispose of Solidified Material: If the material has fully solidified, it is no longer usable and should be disposed of according to your institution's hazardous waste guidelines.
Issue 2: Poor or Inconsistent Reaction Yields in Hydrosilylation
Symptom Possible Cause Troubleshooting Action
Hydrosilylation reactions using this compound result in low or variable yields.1. Reagent Degradation: The vinyl groups may have partially polymerized or hydrolyzed. 2. Catalyst Inactivity: The hydrosilylation catalyst may be poisoned or inactive. 3. Presence of Inhibitors: The reagent may contain a polymerization inhibitor that is interfering with the catalyst. 4. Reaction Conditions: Incorrect stoichiometry, temperature, or solvent may be affecting the reaction.1. Verify Reagent Purity: Analyze the purity of the this compound using GC-MS or NMR. 2. Use Fresh Catalyst: Ensure the hydrosilylation catalyst is fresh and active. 3. Remove Inhibitor: If an inhibitor is present, it may need to be removed prior to the reaction by passing the reagent through a column of activated alumina. 4. Optimize Reaction Conditions: Carefully control the stoichiometry of reactants. Ensure the reaction temperature is appropriate for the catalyst being used. Use a dry, aprotic solvent.
Issue 3: Presence of Unexpected Byproducts in the Reaction Mixture
Symptom Possible Cause Troubleshooting Action
Analysis of the reaction mixture shows the presence of silanols or other unexpected silicon-containing species.Hydrolysis of the Reagent: The this compound may have been exposed to moisture.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. 2. Handle Reagent Carefully: Minimize the time the reagent container is open to the atmosphere. Use syringe techniques for transferring the liquid.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)To slow down the rate of potential polymerization.
LightStore in an amber or opaque container in the dark.To prevent light-induced (UV) polymerization.
AtmosphereTightly sealed container with headspace purged with inert gas (e.g., Argon).[2][3]To prevent exposure to oxygen and moisture, which can initiate polymerization and hydrolysis.
MoistureStore in a dry environment.To prevent hydrolysis of the silicon-carbon bonds.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify any potential degradation products.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane (B109758) or hexane, GC grade)

  • Internal standard (optional, e.g., a stable hydrocarbon with a distinct retention time)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for separating aromatic compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • If using an internal standard, add it to the sample solution at a known concentration.

  • GC-MS Instrumentation and Conditions (Example):

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-400.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Analyze the resulting chromatogram to determine the retention time and peak area of the main component and any impurities.

    • Use the mass spectrum of each peak to identify the compounds. The main peak should correspond to the mass spectrum of this compound.

Protocol 2: Monitoring Potential Polymerization of this compound by 1H NMR Spectroscopy

Objective: To qualitatively assess the extent of vinyl group polymerization in a sample of this compound over time.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl3)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.

  • NMR Spectroscopy:

    • Acquire a 1H NMR spectrum of the sample.

    • Identify the characteristic signals for the vinyl protons (typically in the range of 5.7-6.2 ppm).

    • Integrate the vinyl proton signals and compare their integral value to the integral of a stable proton signal in the molecule, such as the aromatic protons or the methyl protons on the silicon atoms.

  • Monitoring:

    • Store the bulk sample under the desired conditions (e.g., at an elevated temperature for an accelerated stability study).

    • Periodically take aliquots of the sample, prepare an NMR sample as described above, and acquire a new 1H NMR spectrum.

    • A decrease in the relative integral of the vinyl proton signals over time indicates that polymerization is occurring.

Mandatory Visualizations

Storage_and_Handling_Workflow cluster_storage Optimal Storage cluster_handling Experimental Handling storage_conditions Store at 2-8°C In Dark/Opaque Container Dry Environment stable_reagent Stable Reagent (Purity Maintained) storage_conditions->stable_reagent inert_atmosphere Purge with Argon/Nitrogen anhydrous Use Anhydrous Solvents & Oven-Dried Glassware inert_handling Handle Under Inert Atmosphere anhydrous->inert_handling inert_handling->stable_reagent reagent This compound reagent->storage_conditions Store reagent->anhydrous Use in Experiment degraded_reagent Degraded Reagent (Polymerized/Hydrolyzed) reagent->degraded_reagent Improper Storage (Heat, Light, Moisture) reagent->degraded_reagent Improper Handling (Exposure to Air/Moisture)

Caption: Workflow for proper storage and handling to maintain the stability of this compound.

Troubleshooting_Polymerization start Observe Increased Viscosity or Solidification check_storage Check Storage Conditions (Temp, Light, Inert Gas) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Proper Storage Confirmed check_storage->proper_storage Yes correct_storage Action: Correct Storage for Future Batches improper_storage->correct_storage test_usability Action: Perform Small-Scale Test Reaction proper_storage->test_usability usable Reagent is Usable test_usability->usable not_usable Reagent is Not Usable test_usability->not_usable dispose Action: Dispose of Degraded Reagent not_usable->dispose

References

Technical Support Center: Polymerization of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing viscosity during the polymerization of 1,4-Bis(vinyldimethylsilyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of the reaction mixture during the polymerization of this compound?

A1: The primary factors influencing viscosity are the molecular weight of the polymer, polymer concentration, reaction temperature, and the choice of solvent. An increase in viscosity is a direct indicator that polymerization has been initiated.[1] Key parameters that affect these factors include initiator concentration, monomer concentration, temperature, and solvent properties.

Q2: How does the initiator concentration affect the final polymer's viscosity?

A2: Initiator concentration is inversely correlated with the molecular weight of the polymer chains.[2][3] A higher initiator concentration leads to the formation of more polymer chains, but these chains are shorter, resulting in a lower average molecular weight and, consequently, lower viscosity.[2][3] Conversely, a lower initiator concentration will generate fewer, longer polymer chains, leading to a higher molecular weight and increased viscosity.

Q3: What is the role of temperature in controlling the viscosity of the polymerization?

A3: Temperature has a dual effect on the polymerization and viscosity. Higher temperatures generally increase the rate of polymerization. However, they can also lead to a decrease in the viscosity of the reaction medium (the solvent and monomer/polymer mixture).[4] For the polymerization process itself, elevated temperatures can lead to faster termination reactions, which may result in lower molecular weight polymers and thus lower final viscosity.[5] Conversely, very low temperatures might slow down the reaction significantly.[5]

Q4: Can the choice of solvent be used to manage viscosity?

A4: Yes, the solvent plays a crucial role. A solvent that is a good solvent for the resulting polymer will help to keep the polymer chains in solution and can help manage the viscosity. The viscosity of the solvent itself will also contribute to the overall viscosity of the reaction mixture. Using a larger volume of solvent (lower monomer concentration) will also result in a lower viscosity of the polymer solution.

Q5: How can I monitor the viscosity during the polymerization process?

A5: Viscosity can be monitored in real-time using in-line viscometers for process control in a reactor setting.[6] For laboratory-scale experiments, samples can be taken at different time points (if the reaction kinetics allow) and the viscosity measured using a viscometer or rheometer. A simple qualitative method is to observe the flow behavior of the reaction mixture.[1] A noticeable thickening or "stringiness" indicates an increase in viscosity.[1]

Troubleshooting Guide

Issue 1: The viscosity of the reaction mixture is too high, making it difficult to stir or process.

  • Is the initiator concentration too low?

    • A low initiator concentration can lead to the formation of very high molecular weight polymers, resulting in high viscosity.[2][5] Consider increasing the initiator concentration in subsequent experiments.

  • Is the monomer concentration too high?

    • A high concentration of polymer in the solvent will lead to high viscosity. Try reducing the initial monomer concentration by adding more solvent.[5]

  • Is the reaction temperature too low?

    • While counterintuitive, lower temperatures can sometimes lead to higher molecular weight polymers by favoring propagation over termination, thus increasing viscosity.[5] Consider a controlled increase in the reaction temperature.

  • Is there evidence of cross-linking?

    • This compound has two vinyl groups, making it susceptible to cross-linking, which can rapidly lead to gelation and an unmanageable increase in viscosity. Ensure there are no impurities that could promote cross-linking and consider adjusting reaction conditions to minimize this.

Issue 2: The final polymer has a much lower viscosity than expected, indicating a low molecular weight.

  • Is the initiator concentration too high?

    • An excess of initiator will lead to the formation of many short polymer chains, resulting in a low average molecular weight and low viscosity.[2][3] Reduce the initiator concentration.

  • Is the reaction temperature too high?

    • High temperatures can increase the rate of chain termination or chain transfer reactions, leading to shorter polymer chains.[5] Try lowering the reaction temperature.

  • Are there impurities in the monomer or solvent?

    • Certain impurities can act as chain transfer agents or inhibitors, prematurely terminating polymer chain growth and reducing the molecular weight. Ensure high purity of all reagents and solvents.

  • Is there moisture in the reaction system?

    • For some polymerization systems, moisture can interfere with the initiator or the growing polymer chains.[5] Ensure all glassware and reagents are thoroughly dried.

Data Presentation

Table 1: Effect of Key Parameters on Polymer Viscosity

ParameterAdjustmentAnticipated Effect on Molecular WeightExpected Impact on Solution ViscosityRationale
Initiator Concentration IncreaseDecreaseDecreaseA higher concentration of initiator generates more free radicals, leading to the formation of a larger number of shorter polymer chains.[2]
DecreaseIncreaseIncreaseFewer initiation sites result in longer polymer chains for a given amount of monomer.
Monomer Concentration IncreaseIncreaseIncreaseHigher monomer availability can lead to longer polymer chains before termination.[5] The increased polymer concentration in the solvent also directly increases viscosity.
DecreaseDecreaseDecreaseLower monomer concentration can lead to shorter chains and the solution is more dilute.
Reaction Temperature IncreaseDecreaseDecreaseHigher temperatures can increase the rate of termination reactions relative to propagation, resulting in lower molecular weight polymers.[5] The viscosity of the solvent also decreases with temperature.[4]
DecreaseIncreaseIncreaseLower temperatures can slow down termination reactions, favoring the growth of longer polymer chains.[5]
Solvent Volume IncreaseNo direct effectDecreaseThe polymer solution becomes more dilute, leading to a decrease in viscosity.
DecreaseNo direct effectIncreaseThe polymer solution is more concentrated, resulting in higher viscosity.

Experimental Protocols

Protocol 1: General Procedure for Solution Polymerization of this compound with Viscosity Control

This protocol outlines a general method for the free-radical polymerization of this compound in solution, with considerations for managing viscosity.

Materials:

  • This compound (monomer)

  • Anhydrous, inhibitor-free solvent (e.g., toluene, THF)

  • Free-radical initiator (e.g., AIBN, benzoyl peroxide)

  • Reaction flask with a magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle or oil bath with temperature control

  • Standard glassware for solution preparation and transfer

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to eliminate moisture.

  • Reaction Setup: Assemble the reaction flask with the stirrer, condenser, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment to prevent oxygen inhibition and moisture contamination.

  • Reagent Preparation: In the reaction flask, dissolve the desired amount of this compound in the anhydrous solvent to achieve the target monomer concentration.

  • Initiation:

    • Dissolve the calculated amount of the free-radical initiator in a small amount of the reaction solvent.

    • Heat the monomer solution to the desired reaction temperature.

    • Once the temperature has stabilized, add the initiator solution to the reaction flask.

  • Polymerization:

    • Maintain the reaction at the set temperature with constant stirring.

    • Monitor the reaction progress. A gradual increase in the viscosity of the solution is an indication of polymerization.[1] For more rigorous monitoring, samples can be carefully withdrawn at intervals to measure viscosity or conversion.

  • Termination and Isolation:

    • After the desired reaction time, or when the target viscosity is achieved, terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air (oxygen is an inhibitor for radical polymerization).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, ethanol).

    • Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Viscosity Management Strategies within the Protocol:

  • To Reduce Viscosity:

    • Increase the initial volume of the solvent to work with a more dilute monomer solution.

    • Increase the amount of initiator to target a lower molecular weight.[3]

    • Conduct the polymerization at a slightly higher temperature to potentially reduce the molecular weight.[5]

  • To Increase Viscosity:

    • Decrease the initial volume of the solvent.

    • Decrease the amount of initiator to target a higher molecular weight.

    • Conduct the polymerization at a slightly lower temperature.[5]

Visualizations

TroubleshootingWorkflow start Viscosity Issue Encountered high_viscosity Viscosity Too High start->high_viscosity low_viscosity Viscosity Too Low start->low_viscosity check_initiator_high Initiator concentration too low? high_viscosity->check_initiator_high check_initiator_low Initiator concentration too high? low_viscosity->check_initiator_low increase_initiator Action: Increase initiator concentration check_initiator_high->increase_initiator Yes check_monomer_high Monomer concentration too high? check_initiator_high->check_monomer_high No end_node Viscosity Controlled increase_initiator->end_node decrease_monomer Action: Decrease monomer concentration (add solvent) check_monomer_high->decrease_monomer Yes check_temp_high Reaction temperature too low? check_monomer_high->check_temp_high No decrease_monomer->end_node increase_temp Action: Increase reaction temperature check_temp_high->increase_temp Yes check_temp_high->end_node No increase_temp->end_node decrease_initiator Action: Decrease initiator concentration check_initiator_low->decrease_initiator Yes check_temp_low Reaction temperature too high? check_initiator_low->check_temp_low No decrease_initiator->end_node decrease_temp Action: Decrease reaction temperature check_temp_low->decrease_temp Yes check_impurities Impurities present? check_temp_low->check_impurities No decrease_temp->end_node purify_reagents Action: Purify monomer and solvent check_impurities->purify_reagents Yes check_impurities->end_node No purify_reagents->end_node

Caption: Troubleshooting workflow for managing viscosity.

References

characterization of unexpected byproducts in 1,4-Bis(vinyldimethylsilyl)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(vinyldimethylsilyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of unexpected byproducts in reactions involving this compound?

A1: Unexpected byproducts in reactions with this compound can arise from several sources, including:

  • Side reactions of the vinyl groups: The vinyl groups can undergo unintended polymerization or oligomerization, especially at elevated temperatures or in the presence of radical initiators.[1][2]

  • Reactivity of the silicon center: The silicon atom can be susceptible to nucleophilic or electrophilic attack, leading to cleavage of the Si-C bond.

  • Catalyst-mediated side reactions: In metal-catalyzed reactions, such as platinum-catalyzed hydrosilylation, the catalyst itself can promote side reactions like isomerization of the vinyl group or dehydrogenative silylation.[1]

  • Presence of impurities: Impurities in the starting material or solvents, such as water, can lead to hydrolysis of the silicon-vinyl bond to form silanols.[3][4]

  • Reaction with functional groups on other reactants: In complex reactions, the vinylsilyl moiety may react with other functional groups present in an unintended manner. For example, in the presence of aldehydes, vinylsilanes can undergo an unexpected nucleophilic addition at the β-position.[5]

Q2: I am observing low yields in my platinum-catalyzed hydrosilylation reaction with this compound. What are the potential side reactions?

A2: Low yields in platinum-catalyzed hydrosilylation reactions involving vinylsilanes are often attributed to several side reactions. These can include isomerization of the double bond, oligomerization or polymerization of the vinyl group, and hydrogenation of the alkene.[1] In some cases, dehydrogenative silylation can also occur.[1] It has been noted that direct hydrosilylation of similar compounds with certain amines can be slow and lead to numerous side reactions, resulting in low yields and difficulty in purification.[6] The choice of platinum catalyst and reaction conditions can also influence the regioselectivity, leading to the formation of different isomers (e.g., α- vs. β-adducts), which may be considered byproducts depending on the desired outcome.[7]

Q3: My final product shows unexpected peaks in the 1H NMR spectrum. What could these byproducts be?

A3: Unexpected peaks in the 1H NMR spectrum could indicate the presence of several types of byproducts. The chemical shifts will be indicative of the structure. For example:

  • Oligomers/Polymers: Broad signals may suggest the formation of oligomeric or polymeric materials resulting from the polymerization of the vinyl groups.[1]

  • Isomers: The formation of different regioisomers in reactions like hydrosilylation will give distinct sets of peaks. For instance, α- and β-addition products will have different vinyl proton signals.[7]

  • Hydrolysis Products: The presence of a broad singlet, typically in the range of 4-5 ppm (can be solvent dependent), may indicate the formation of a silanol (B1196071) (Si-OH) group due to hydrolysis of the Si-vinyl or another Si-C bond.[3]

  • Products of Vinyl Group Cleavage: The appearance of signals corresponding to ethene or other small molecules could suggest cleavage of the vinyl group.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Gel formation or insoluble material in the reaction mixture. Uncontrolled polymerization or oligomerization of the vinyl groups.- Lower the reaction temperature. - Reduce the concentration of the reactants. - Ensure the absence of radical initiators. - Use a polymerization inhibitor if compatible with the desired reaction.
Presence of multiple spots on TLC or peaks in GC/LC-MS corresponding to isomers. Non-selective catalysis or reaction conditions favoring isomer formation.- Screen different catalysts and ligands to improve selectivity.[8] - Optimize reaction parameters such as temperature, solvent, and reaction time.
Appearance of a new peak in the Si-OH region of the IR spectrum or a broad peak in the 1H NMR spectrum. Hydrolysis of the silicon-vinyl bond.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low mass balance and detection of volatile byproducts by GC-MS. Cleavage of the vinyl group or other fragmentation reactions.- Use milder reaction conditions. - Investigate alternative catalytic systems that are less prone to inducing fragmentation.

Experimental Protocols for Byproduct Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

  • Objective: To separate and identify volatile impurities and byproducts.

  • Methodology:

    • Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

    • Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the separation of components with a wide range of boiling points (e.g., initial temperature of 50°C, ramp to 280°C).

    • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to spectral libraries (e.g., NIST) for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To determine the chemical structure of isolated byproducts.

  • Methodology:

    • Isolate the byproduct of interest using a suitable chromatographic technique (e.g., column chromatography or preparative HPLC).

    • Dissolve a sufficient amount of the purified byproduct in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire a suite of NMR spectra, including:

      • 1H NMR: To identify the types and connectivity of protons.

      • 13C NMR: To identify the carbon framework.

      • 2D NMR (COSY, HSQC, HMBC): To establish detailed connectivity between atoms in the molecule.

      • 29Si NMR: To probe the chemical environment of the silicon atoms, which is particularly useful for identifying changes at the silicon center.[3]

3. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Byproducts

  • Objective: To separate and quantify non-volatile byproducts.

  • Methodology:

    • Dissolve the crude reaction mixture in a suitable solvent compatible with the mobile phase.

    • Select a column and mobile phase system that provides good separation of the components. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) or methanol (B129727) is a common starting point.

    • Use a UV detector to monitor the elution of aromatic compounds. Other detectors like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used for compounds lacking a UV chromophore.

    • For identification, fractions corresponding to the byproduct peaks can be collected and analyzed by other techniques like NMR or mass spectrometry.

Visualizations

Byproduct_Formation_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Main Reaction Oligomers/Polymers Oligomers/Polymers This compound->Oligomers/Polymers Radical/Thermal Initiation Isomers Isomers This compound->Isomers Non-selective Catalysis Hydrolysis Products (Silanols) Hydrolysis Products (Silanols) This compound->Hydrolysis Products (Silanols) Presence of Water Vinyl Cleavage Products Vinyl Cleavage Products This compound->Vinyl Cleavage Products Harsh Conditions Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Byproduct Characterization cluster_2 Reaction Optimization Unexpected Results Unexpected Results Analyze Crude Mixture (TLC, GC-MS, 1H NMR) Analyze Crude Mixture (TLC, GC-MS, 1H NMR) Unexpected Results->Analyze Crude Mixture (TLC, GC-MS, 1H NMR) Isolate Byproduct (Chromatography) Isolate Byproduct (Chromatography) Analyze Crude Mixture (TLC, GC-MS, 1H NMR)->Isolate Byproduct (Chromatography) Structural Elucidation (NMR, MS, IR) Structural Elucidation (NMR, MS, IR) Isolate Byproduct (Chromatography)->Structural Elucidation (NMR, MS, IR) Modify Reaction Conditions Modify Reaction Conditions Structural Elucidation (NMR, MS, IR)->Modify Reaction Conditions Screen Catalysts/Reagents Screen Catalysts/Reagents Structural Elucidation (NMR, MS, IR)->Screen Catalysts/Reagents Purify Starting Materials Purify Starting Materials Structural Elucidation (NMR, MS, IR)->Purify Starting Materials Achieved Desired Outcome Achieved Desired Outcome Modify Reaction Conditions->Achieved Desired Outcome Screen Catalysts/Reagents->Achieved Desired Outcome Purify Starting Materials->Achieved Desired Outcome

References

Validation & Comparative

A Comparative Guide to Crosslinkers: 1,4-Bis(vinyldimethylsilyl)benzene vs. Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of a polymeric material. This guide provides a detailed comparison of two crosslinking agents: the silicon-containing 1,4-Bis(vinyldimethylsilyl)benzene and the widely used aromatic crosslinker, divinylbenzene (B73037) (DVB). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of crosslinkers for their specific applications.

Executive Summary

Divinylbenzene is a well-established crosslinker known for imparting rigidity, thermal stability, and solvent resistance to polymers. Its aromatic structure contributes to the creation of tightly crosslinked networks with high mechanical strength. In contrast, this compound, a less common crosslinker, is anticipated to introduce unique properties owing to the presence of flexible siloxane-like linkages. While direct comparative experimental data is limited, the known properties of polysiloxanes suggest that incorporating this compound could lead to polymers with enhanced thermal stability, improved flexibility at low temperatures, and potentially different swelling characteristics compared to their DVB-crosslinked counterparts.

Chemical Structures

A fundamental understanding of the chemical structures of these crosslinkers is essential to appreciate their impact on polymer network architecture.

Figure 1. Chemical Structures of the Crosslinkers.

Performance Comparison: A Data-Driven Analysis

The performance of a crosslinker is best evaluated through a quantitative comparison of the properties of the resulting polymers. The following tables summarize key performance indicators for polymers crosslinked with divinylbenzene. Due to the limited availability of direct comparative studies for this compound, the expected performance characteristics are inferred from the known properties of polysiloxane and other silyl-containing polymers.

Thermal Stability

The thermal stability of a crosslinked polymer is crucial for applications involving elevated temperatures.

PropertyDivinylbenzene (DVB) Crosslinked PolymersThis compound Crosslinked Polymers (Expected)
Decomposition Temperature Generally high, with the onset of degradation often exceeding 300°C. The aromatic nature of DVB contributes to enhanced char formation and thermal stability.[1]Potentially very high. Polysiloxanes, which share the Si-O-Si linkage that can be formed from silyl (B83357) groups, exhibit excellent thermal stability, with degradation temperatures reaching 300-400°C.[1]
Glass Transition Temperature (Tg) Increases with increasing DVB concentration, leading to more rigid materials.May exhibit a lower Tg compared to DVB-crosslinked polymers due to the flexibility of the dimethylsilyl groups, potentially leading to materials with a wider elastomeric range. Polysiloxanes are known for their very low glass transition temperatures.[1]
Mechanical Properties

The mechanical properties of a crosslinked polymer dictate its suitability for structural applications.

PropertyDivinylbenzene (DVB) Crosslinked PolymersThis compound Crosslinked Polymers (Expected)
Tensile Strength & Modulus High tensile strength and modulus, which increase with higher DVB content, resulting in rigid and often brittle materials.May exhibit lower tensile strength and modulus but higher elongation at break, characteristic of more flexible elastomeric materials. Silicone elastomers are known for their high flexibility.
Hardness Increases with crosslink density.Likely to be lower than DVB-crosslinked polymers, resulting in softer materials.
Swelling Behavior

The swelling behavior in various solvents is a key indicator of the crosslink density and the chemical nature of the polymer network.

PropertyDivinylbenzene (DVB) Crosslinked PolymersThis compound Crosslinked Polymers (Expected)
Swelling Ratio Generally low in good solvents, and the swelling ratio decreases as the concentration of DVB increases, indicating a higher crosslink density.[1]The swelling behavior would be highly dependent on the solvent. The presence of both hydrophobic (benzene, dimethylsilyl) and potentially hydrophilic (if hydrolysis of silyl groups occurs) moieties could lead to complex swelling characteristics.
Solvent Resistance Excellent resistance to a wide range of organic solvents due to the highly crosslinked, aromatic network.Good solvent resistance is expected, though the specific interactions with different solvents may vary compared to DVB due to the presence of silicon.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the objective comparison of crosslinker performance.

Synthesis of Crosslinked Polymer Beads via Suspension Polymerization

This protocol describes a general method for synthesizing crosslinked polymer beads, which can be adapted for both divinylbenzene and this compound.

G start Start: Prepare Aqueous and Organic Phases aqueous_phase Aqueous Phase: - Deionized Water - Suspending Agent (e.g., PVA, gelatin) - Buffer (optional) start->aqueous_phase organic_phase Organic Phase: - Monomer (e.g., Styrene, Methyl Methacrylate) - Crosslinker (DVB or this compound) - Initiator (e.g., AIBN, BPO) - Porogen (optional, e.g., toluene (B28343), heptane) start->organic_phase dispersion Create Dispersion: Add organic phase to aqueous phase under vigorous stirring to form droplets. aqueous_phase->dispersion organic_phase->dispersion polymerization Polymerization: Heat the suspension to the desired temperature (e.g., 70-90°C) to initiate polymerization. Maintain for several hours. dispersion->polymerization workup Work-up: - Cool the reaction mixture. - Filter the polymer beads. - Wash with water and organic solvents  to remove unreacted components. polymerization->workup drying Drying: Dry the polymer beads under vacuum. workup->drying characterization Characterization: - Particle size analysis - FTIR spectroscopy - Thermal analysis (TGA, DSC) - Swelling studies - Mechanical testing drying->characterization end End: Crosslinked Polymer Beads characterization->end

Figure 2. Generalized Experimental Workflow for Suspension Polymerization.

Detailed Steps:

  • Preparation of the Aqueous Phase: Dissolve the suspending agent (e.g., polyvinyl alcohol or gelatin) in deionized water. The concentration will depend on the desired bead size.

  • Preparation of the Organic Phase: Dissolve the initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)) in a mixture of the primary monomer (e.g., styrene) and the crosslinker (DVB or this compound). If a porous structure is desired, a porogenic solvent (e.g., toluene or heptane) is also added to the organic phase.

  • Dispersion: Add the organic phase to the aqueous phase in a reaction vessel equipped with a mechanical stirrer. The stirring speed is a critical parameter that influences the size of the resulting polymer beads.

  • Polymerization: Heat the suspension to the appropriate temperature to initiate the polymerization (typically 70-90°C for AIBN or BPO). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) for a period of several hours to ensure high conversion.

  • Work-up and Purification: After the polymerization is complete, the mixture is cooled, and the polymer beads are collected by filtration. The beads are then washed extensively with water to remove the suspending agent and with a suitable organic solvent (e.g., methanol, acetone) to remove any unreacted monomers, crosslinker, and porogen.

  • Drying: The purified polymer beads are dried in a vacuum oven until a constant weight is achieved.

Characterization of Crosslinked Polymers

A thorough characterization is essential to compare the properties of the polymers prepared with different crosslinkers.

G start Crosslinked Polymer Sample thermal Thermal Analysis (TGA/DSC) start->thermal mechanical Mechanical Testing (Tensile, DMA) start->mechanical swelling Swelling Studies start->swelling morphology Morphological Analysis (SEM) start->morphology data_analysis Data Analysis and Comparison thermal->data_analysis Thermal Stability Glass Transition Temp. mechanical->data_analysis Tensile Strength Modulus, Hardness swelling->data_analysis Swelling Ratio Crosslink Density morphology->data_analysis Particle Size Porosity

Figure 3. Workflow for the Characterization of Crosslinked Polymers.

Key Characterization Techniques:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the crosslinked polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides insights into the polymer's rigidity and operational temperature range.

  • Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties, such as storage modulus and loss modulus, as a function of temperature.

  • Tensile Testing: To measure the ultimate tensile strength, Young's modulus, and elongation at break, providing a direct assessment of the material's strength and ductility.

  • Swelling Tests: To determine the equilibrium swelling ratio in various solvents. This data can be used to estimate the crosslink density of the polymer network.

  • Scanning Electron Microscopy (SEM): To visualize the morphology, size, and surface characteristics of the polymer beads. For porous materials, SEM can reveal the internal pore structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the crosslinker into the polymer structure by identifying characteristic vibrational bands.

Conclusion

The choice between this compound and divinylbenzene as a crosslinker will significantly impact the final properties of the polymer. Divinylbenzene is a reliable choice for creating rigid, thermally stable, and solvent-resistant materials. On the other hand, while less documented, this compound presents an intriguing alternative for developing polymers with potentially enhanced thermal stability and greater flexibility, particularly at low temperatures. The presence of the silyl groups may also offer opportunities for further chemical modification.

For researchers and developers, the selection should be guided by the specific performance requirements of the intended application. The experimental protocols and characterization methods outlined in this guide provide a framework for conducting a systematic evaluation of these and other crosslinking agents to optimize polymer properties for a given purpose. Further direct comparative studies are warranted to fully elucidate the performance advantages and disadvantages of this compound relative to established crosslinkers like divinylbenzene.

References

Performance Showdown: A Comparative Guide to Silicone Elastomers with Platinum and Peroxide Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of silicone elastomer is critical, with the crosslinking agent playing a pivotal role in determining the final material's performance. This guide offers an objective comparison of silicone elastomers cured with two of the most common types of crosslinkers: platinum-catalyzed (addition cure) and peroxide-initiated (free-radical cure). The selection of the appropriate curing system is paramount as it directly influences the mechanical properties, purity, and biocompatibility of the elastomer, impacting its suitability for various applications, from medical devices to pharmaceutical tubing.

This comparison summarizes key performance indicators based on experimental data and outlines the standardized testing methodologies used to generate this data.

Unveiling the Curing Mechanisms: A Tale of Two Chemistries

The fundamental difference between these two types of silicone elastomers lies in their crosslinking chemistry. Platinum-cured systems, also known as addition-cure, involve a hydrosilylation reaction where a silicon-hydride bond is added across a vinyl group in the presence of a platinum catalyst. This process is highly efficient and clean, producing no byproducts.[1][2][3]

In contrast, peroxide-cured systems utilize organic peroxides that decompose at elevated temperatures to generate free radicals. These radicals then initiate the crosslinking of the polymer chains.[1] While a time-tested and cost-effective method, this process can result in the formation of byproducts, such as volatile organic acids, which may necessitate a post-curing step to be removed.[4][5]

At a Glance: Key Performance Differences

FeaturePlatinum-Cured Silicone ElastomersPeroxide-Cured Silicone Elastomers
Curing Mechanism Addition polymerization with a platinum catalyst[1]Free radical polymerization using organic peroxides[1]
Purity & Biocompatibility High purity with no byproducts, making them ideal for medical and food-grade applications[1][2]May contain residual byproducts, potentially affecting biocompatibility and requiring post-curing[4][5]
Mechanical Properties Generally exhibit higher tensile strength and elongation at break[1][2][6]Can offer superior compression set properties, crucial for long-term sealing[5]
Processing Faster cure times but can be sensitive to inhibition from certain substances[4]Longer shelf life of the uncured compound and less sensitive to environmental factors during processing[7]
Cost Higher material and processing costs[1]More cost-effective raw materials and processing[1]

Quantitative Performance Comparison

The following table summarizes typical mechanical properties for platinum-cured and peroxide-cured silicone elastomers. It is important to note that these values are compiled from various technical data sheets and may vary depending on the specific formulation, grade, and manufacturer.

PropertyPlatinum-Cured SiliconePeroxide-Cured SiliconeTest Method
Hardness (Shore A) 60 ± 585 ± 5ASTM D2240
Tensile Strength (MPa) 8.67.7ASTM D412
Elongation at Break (%) 500130ASTM D412
Tear Strength (kN/m) 3624.2ASTM D624
Compression Set (%) 13 (24h @ 150°C)9.8 (22h @ 175°C)ASTM D395

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols to ensure comparability and reproducibility.

Mechanical Properties (Tensile Strength, Elongation at Break, and Tear Strength)

These properties are determined using a universal testing machine according to ASTM D412 (Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension) and ASTM D624 (Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers) .

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from cured silicone sheets.

  • Procedure: The specimen is mounted in the grips of the universal testing machine. For tensile testing, the specimen is pulled at a constant rate of speed until it ruptures. The force required to break the sample (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded. For tear strength, a specimen with a pre-cut slit is used, and the force required to propagate the tear is measured.

Hardness

The indentation hardness is measured using a durometer according to ASTM D2240 (Standard Test Method for Rubber Property—Durometer Hardness) .

  • Procedure: A specified indenter is forced into the material under a specified spring force. The depth of indentation is measured and converted to a Shore A hardness value.

Compression Set

The ability of the elastomer to retain its elastic properties after prolonged compression is evaluated according to ASTM D395 (Standard Test Methods for Rubber Property—Compression Set) .

  • Procedure: A cylindrical specimen is compressed to a specified percentage of its original height and held at a constant temperature for a defined period. After the force is removed and the specimen has cooled, the final height is measured. The compression set is expressed as the percentage of the original deflection that is not recovered.

Visualizing the Process and Properties

To further clarify the concepts discussed, the following diagrams illustrate the curing mechanisms and the relationship between the crosslinker and the resulting elastomer properties.

G cluster_platinum Platinum-Cured (Addition Cure) cluster_peroxide Peroxide-Cured (Free Radical Cure) Vinyl-functional Polymer Vinyl-functional Polymer Crosslinked Elastomer_P High Purity Elastomer (No Byproducts) Vinyl-functional Polymer->Crosslinked Elastomer_P + Si-H Crosslinker + Platinum Catalyst Silicone Polymer Silicone Polymer Crosslinked Elastomer_R Elastomer + Byproducts Silicone Polymer->Crosslinked Elastomer_R + Organic Peroxide + Heat

Curing Mechanisms of Silicone Elastomers

G cluster_properties Resulting Elastomer Properties Crosslinker Type Crosslinker Type Mechanical Strength Mechanical Strength Crosslinker Type->Mechanical Strength Purity Purity Crosslinker Type->Purity Biocompatibility Biocompatibility Crosslinker Type->Biocompatibility Processing Characteristics Processing Characteristics Crosslinker Type->Processing Characteristics Cost Cost Crosslinker Type->Cost

Influence of Crosslinker on Properties

G cluster_testing QC Tests Material Compounding Material Compounding Molding / Extrusion Molding / Extrusion Material Compounding->Molding / Extrusion Curing (Vulcanization) Curing (Vulcanization) Molding / Extrusion->Curing (Vulcanization) Post-Curing (optional) Post-Curing (optional) Curing (Vulcanization)->Post-Curing (optional) Quality Control Testing Quality Control Testing Post-Curing (optional)->Quality Control Testing Final Product Final Product Quality Control Testing->Final Product Tensile Test (ASTM D412) Tensile Test (ASTM D412) Quality Control Testing->Tensile Test (ASTM D412) Tear Test (ASTM D624) Tear Test (ASTM D624) Quality Control Testing->Tear Test (ASTM D624) Hardness Test (ASTM D2240) Hardness Test (ASTM D2240) Quality Control Testing->Hardness Test (ASTM D2240) Compression Set (ASTM D395) Compression Set (ASTM D395) Quality Control Testing->Compression Set (ASTM D395)

Experimental Workflow for Silicone Elastomers

References

A Comparative Guide to the Thermal Stability of Polymers Derived from 1,4-Bis(vinyldimethylsilyl)benzene and Related Silphenylene Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of polymers incorporating silphenylene moieties, with a focus on structures related to poly(1,4-bis(vinyldimethylsilyl)benzene). The inclusion of silicon-aryl linkages in polymer backbones is a key strategy for enhancing thermal resilience, a critical attribute for materials in advanced applications. This document summarizes key thermal properties, details the experimental methodologies used to obtain this data, and presents a visual representation of the factors influencing the thermal degradation of these polymers.

Quantitative Thermal Analysis Data

The thermal stability of polymers is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and progression of thermal decomposition. DSC measures the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg), which relates to the transition from a rigid to a more flexible state.

The following table summarizes the thermal properties of various polymers containing silphenylene and related structural units. Due to the limited availability of data specifically for poly(this compound), this comparison includes data from structurally similar silyl-substituted poly(p-phenylenevinylene)s (Si-PPVs) and other silicon-containing polymers to provide a broader context for their thermal performance.

Polymer/Polymer ClassDecomposition Onset (°C)Td5% (°C) (5% weight loss)Glass Transition Temp. (Tg) (°C)Analysis Conditions
Silyl-Substituted Poly(p-phenylenevinylene)s (Si-PPVs)~300 (in air)Not ReportedNo transition observed (-50 to 280°C)TGA in air; DSC
Silicon-Containing Arylacetylene PolymersNot Reported> 560 (in nitrogen)Not ReportedTGA in nitrogen
Poly(dimethylsilylene-co-styrene)320Not ReportedNot ReportedTGA
Hyperbranched Poly(p-phenylene vinylene) derivatives358 - 382Not ReportedNot ReportedTGA

Experimental Protocols

The data presented in this guide are typically obtained using the following standardized thermal analysis techniques:

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Methodology:

    • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity sample pan (e.g., platinum or alumina).

    • The sample is loaded into a thermogravimetric analyzer.

    • The sample is heated at a constant rate (e.g., 10 K/min) over a defined temperature range (e.g., 30 °C to 900 °C)[1].

    • The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation[1].

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The temperature at which a 5% weight loss occurs (Td5%) is a common metric for the onset of significant thermal decomposition.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a polymer.

  • Methodology:

    • A small, weighed sample of the polymer is hermetically sealed in an aluminum pan.

    • The sample and an empty reference pan are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, which often includes heating, cooling, and reheating cycles to erase the thermal history of the material. A typical heating rate is 10 °C/min.

    • The analysis is conducted under a continuous flow of an inert gas, such as nitrogen (e.g., 50 mL/min), to maintain a stable and inert environment[2].

    • The differential heat flow between the sample and the reference is measured as a function of temperature.

    • The glass transition is observed as a step change in the baseline of the DSC thermogram.

Factors Influencing Thermal Stability of Silphenylene Polymers

The thermal stability of polymers containing this compound and related structures is influenced by a combination of factors at the molecular level. The following diagram illustrates the key relationships that contribute to the overall thermal resilience of these materials.

G Factors Influencing Thermal Stability of Silphenylene Polymers A Polymer Structure B Bond Strength A->B determines C Chain Rigidity A->C influences D Cross-linking A->D allows for E Thermal Stability B->E directly correlates with C->E positively impacts D->E enhances F Si-C Bond F->B G Si-Si Bond G->B H Aromatic Rings H->C I Vinyl Groups I->D

Caption: Key determinants of thermal stability in silphenylene-containing polymers.

This guide provides a foundational understanding of the thermal stability of polymers derived from this compound and its analogs. The inherent strength of silicon-carbon bonds and the rigidity of the phenylene units contribute significantly to their high thermal resilience, making them promising candidates for applications demanding robust material performance at elevated temperatures. Further research is warranted to fully characterize the thermal properties of polymers synthesized directly from this compound to enable more direct comparisons.

References

A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data

The selection of an appropriate crosslinking agent is a critical determinant of the final mechanical properties of a polymer network. For applications demanding high performance, such as in advanced materials for biomedical devices and electronics, a thorough understanding of how a crosslinker influences these properties is paramount. This guide provides a comparative analysis of the mechanical properties of polymers, primarily focusing on polysiloxanes, crosslinked with 1,4-Bis(vinyldimethylsilyl)benzene. Due to the specific nature of this crosslinker, this guide also draws comparisons with other common crosslinking agents to provide a broader context for material selection.

Executive Summary

This compound is a divinylsilyl aromatic crosslinking agent that imparts unique properties to polymer networks, particularly silicone elastomers. Its rigid benzene (B151609) core and reactive vinyl groups allow for the formation of a thermally stable and mechanically robust three-dimensional network. This guide will demonstrate that polymers crosslinked with this compound can exhibit enhanced tensile strength and modulus compared to those crosslinked with more flexible aliphatic agents. The choice of crosslinker, as will be detailed, presents a trade-off between properties like stiffness, elongation, and thermal stability.

Data Presentation: A Comparative Analysis

The following tables summarize the mechanical properties of polysiloxane-based elastomers crosslinked with this compound and other alternative crosslinking agents. The data presented is a synthesis of findings from various studies to highlight the distinct effects of these crosslinkers on key mechanical attributes.

Table 1: Mechanical Properties of Polydimethylsiloxane (PDMS) Crosslinked with Various Agents

Crosslinking AgentPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Shore A Hardness
This compound PDMSData not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative studyData not available in a direct comparative study
Divinylbenzene (DVB)Polystyrene46 - 583.45 - 4.97Not typically measured for rigid thermosetsNot applicable
Various PeroxidesHigh-Consistency Silicone Rubber~7 - 11Dependent on peroxide type and concentration~300 - 500~40 - 70
Poly(methylhydrosiloxane) (B7799882)PDMS0.2 - 0.60.3 - 0.670 - 360Not specified

Note: Direct, quantitative comparative data for PDMS crosslinked with this compound alongside other crosslinkers in a single study was not available in the reviewed literature. The data for Divinylbenzene is for a polystyrene system to illustrate the effect of a rigid aromatic crosslinker. Peroxide and poly(methylhydrosiloxane) data represent typical ranges for silicone elastomers.

Experimental Protocols

The data presented in this guide is typically obtained through standardized mechanical testing procedures. The following are detailed methodologies for key experiments.

Tensile Testing (ASTM D412)

Tensile properties are crucial indicators of a material's strength and ductility. This test measures the force required to stretch a specimen until it breaks.

Methodology:

  • Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens are prepared from the cured polymer sheet according to the dimensions specified in ASTM D412. This standardized shape ensures that failure occurs in the central, narrower gauge section.

  • Instrumentation: A universal testing machine (UTM) equipped with a load cell to measure force and grips to hold the specimen is used. An extensometer is often used to accurately measure the elongation of the gauge section.

  • Test Procedure:

    • The thickness and width of the specimen's gauge section are measured.

    • The specimen is securely clamped in the grips of the UTM.

    • The UTM pulls the specimen at a constant crosshead speed (e.g., 500 mm/min) until it fractures.

    • The force and displacement are continuously recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Hardness Testing (ASTM D2240)

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. For elastomers, Shore durometer hardness is a common metric.

Methodology:

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. Thinner specimens can be stacked to achieve the required thickness.

  • Instrumentation: A Shore A or Shore D durometer is used. The Shore A scale is for softer elastomers, while the Shore D scale is for harder ones.

  • Test Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is positioned perpendicular to the specimen surface.

    • The indenter of the durometer is pressed firmly and smoothly into the material until the presser foot is in full contact with the specimen.

    • The hardness reading is taken immediately after the presser foot is in full contact.

    • Multiple readings are taken at different locations on the specimen and averaged.

Visualizations

To further elucidate the concepts discussed, the following diagrams created using the DOT language in Graphviz are provided.

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_data Data Analysis start Polymer and Crosslinker Mixing degas Degassing start->degas cure Curing degas->cure tensile Tensile Test (ASTM D412) cure->tensile hardness Hardness Test (ASTM D2240) cure->hardness analysis Calculation of Tensile Strength, Modulus, Elongation, and Hardness tensile->analysis hardness->analysis crosslinking_comparison cluster_bvb This compound cluster_dvb Divinylbenzene (DVB) cluster_peroxide Peroxide Crosslinkers bvb Rigid Aromatic Core bvb_prop Expected Properties: - High Tensile Strength - High Modulus - Good Thermal Stability bvb->bvb_prop dvb Rigid Aromatic Core dvb_prop Properties: - High Rigidity - High Crosslink Density - Brittle Nature dvb->dvb_prop peroxide Flexible Aliphatic Network peroxide_prop Properties: - Good Elasticity - Variable Hardness - Lower Thermal Stability than Silyl-Aromatics peroxide->peroxide_prop

Quantitative Purity Determination of 1,4-Bis(vinyldimethylsilyl)benzene: A Comparative Guide to qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 1,4-Bis(vinyldimethylsilyl)benzene. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their specific analytical needs.

Introduction to Purity Analysis of this compound

This compound is a key building block in the synthesis of various polymers and organic-inorganic hybrid materials. Its purity is critical as impurities can significantly impact the properties of the resulting materials. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise and accurate determination of the purity of organic compounds, including organosilicon compounds like this compound.[1][2] This technique offers direct measurement of the analyte concentration against a certified internal standard, ensuring traceability to the International System of Units (SI).[2]

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity determination depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Here, we compare qNMR with commonly used chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Quantification Absolute quantification using a certified internal standard.[3]Relative quantification using a calibration curve with a reference standard.Relative quantification using a calibration curve with a reference standard.
Traceability Directly traceable to SI units.[2]Traceability depends on the purity of the reference standard.Traceability depends on the purity of the reference standard.
Sample Preparation Simple dissolution of analyte and internal standard in a deuterated solvent.Often requires derivatization for non-volatile compounds.Requires finding a suitable mobile phase for dissolution and separation.
Analysis Time Relatively fast, typically under 30 minutes per sample.[4][5]Can be time-consuming due to long run times for high-boiling point compounds.Analysis time varies depending on the complexity of the separation.
Destructive Non-destructive.[6]Destructive.Destructive.
Universality Applicable to any soluble compound with NMR-active nuclei.Limited to volatile and thermally stable compounds.Applicable to a wide range of soluble compounds.
Impurity Profile Provides structural information about impurities.Provides retention time and mass spectral data for impurity identification (GC-MS).Provides retention time and UV/Vis or mass spectral data for impurity identification (LC-MS).

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (TMSB) (certified reference material with known purity)[7][8]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe

  • Analytical Balance: Capable of weighing to ±0.01 mg

  • NMR Tubes: 5 mm high-precision NMR tubes

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-20 mg of the internal standard, 1,4-Bis(trimethylsilyl)benzene, into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general acquisition parameters that should be optimized for the specific instrument used.

ParameterRecommended Value
Pulse Programzg30 (or equivalent single 30° pulse)
Number of Scans (NS)16
Dummy Scans (DS)4
Relaxation Delay (D1)60 s (at least 5 times the longest T₁ of both analyte and IS)
Acquisition Time (AQ)≥ 3 s
Spectral Width (SW)16 ppm
Temperature298 K
Data Processing and Purity Calculation
  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the signals selected for quantification. For this compound, the aromatic protons (singlet) are suitable. For the internal standard 1,4-Bis(trimethylsilyl)benzene, the singlet from the 18 equivalent methyl protons is ideal.[7]

  • Calculate the purity of this compound using the following equation:

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons for the respective integrated signals.

    • MW_analyte and MW_IS are the molar masses of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • Purity_IS is the certified purity of the internal standard.

Potential Impurities and Signal Overlap Considerations

A common synthesis route for this compound involves the reaction of 1,4-dibromobenzene (B42075) with dimethylvinylchlorosilane via a Grignard reaction.[9] Potential impurities could include:

  • 1,4-Dibromobenzene (Starting Material): Aromatic protons will appear as a singlet in the aromatic region.

  • Dimethylvinylchlorosilane (Starting Material): Vinyl and methyl proton signals.

  • 1-Bromo-4-(vinyldimethylsilyl)benzene (Intermediate): Aromatic protons will show a more complex splitting pattern (two doublets).

  • Solvent residues: e.g., Tetrahydrofuran (THF) from the Grignard reaction.

It is crucial to select quantification signals for both the analyte and the internal standard that are well-resolved and free from overlap with any impurity signals. The aromatic singlet of this compound and the methyl singlet of 1,4-Bis(trimethylsilyl)benzene are generally in regions with minimal overlap from common impurities.

Workflow for qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_report Reporting weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for the purity validation of this compound using qNMR.

Conclusion

Quantitative NMR is a robust and reliable method for the purity determination of this compound. Its advantages include high precision, accuracy, direct SI traceability, and the ability to provide structural information on impurities in a single, non-destructive measurement. While chromatographic methods like GC and HPLC are valuable orthogonal techniques, qNMR offers a more direct and often simpler approach for absolute purity assessment, making it an invaluable tool for quality control in research, development, and manufacturing.

References

A Comparative Guide to Vinyl-Terminated Monomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a vinyl-terminated monomer is a critical decision in the design and synthesis of polymers, directly influencing the polymerization kinetics, the physicochemical properties of the resulting polymer, and its ultimate performance in applications ranging from drug delivery systems to advanced materials. This guide provides an objective comparison of common vinyl-terminated monomers, supported by experimental data, to aid in the selection of the most suitable monomer for your research and development needs.

Monomer Reactivity and Polymerization Kinetics

The reactivity of a vinyl monomer is largely determined by the nature of its substituent group, which influences the stability of the propagating radical. Free-radical polymerization is a common method for polymerizing vinyl monomers and proceeds through the key stages of initiation, propagation, and termination.[1][2][3][4]

The overall rate of polymerization is a crucial factor in polymer synthesis. A comparative study of monomers such as Styrene (B11656) (St), Methyl Methacrylate (MMA), and Vinyl Acetate (B1210297) (VAc) reveals significant differences in their polymerization kinetics. For instance, the polymerization of MMA and St can be well-controlled using techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with predictable molecular weights and low polydispersity.[5] In contrast, the reactivity of vinyl acetate is generally lower.

When two different monomers are polymerized together (copolymerization), their relative reactivities are described by reactivity ratios (r1 and r2).[6] These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) or the other monomer (cross-propagation).[7] An ideal random copolymerization occurs when the product of the reactivity ratios (r1r2) is equal to 1.[6] A tendency towards alternation is observed when r1r2 approaches 0.[6]

Comparative Reactivity Data
Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2System Characteristics
Methyl MethacrylateVinyl Chloride100.11Random copolymerization, with M1 being more reactive.[6]
Methyl AcrylateVinyl Acetate6.1 ± 0.60.0087 ± 0.023~0.05Tendency towards alternation; Methyl Acrylate is significantly more reactive.[8]
StyreneMethyl Methacrylate~0.52~0.46~0.24Tendency towards alternation; both monomers readily cross-propagate.[7][9]
3-(Trimethoxysilyl)propyl methacrylateN-vinyl pyrrolidone3.7220.097~0.36M1 is more reactive than M2.[10]

Properties of Resulting Polymers

The choice of monomer has a profound impact on the properties of the final polymer, including its molecular weight (Mw), polydispersity index (PDI), and glass transition temperature (Tg).

Comparative Polymer Properties
MonomerPolymerTypical Mn ( g/mol )Typical PDITypical Tg (°C)Notes
StyrenePolystyrene2,7802.2~100The introduction of styrene into an epoxy-acrylate system resulted in low molecular weight and low PDI.[11]
Methyl MethacrylatePoly(methyl methacrylate)-< 1.3~105Controlled polymerization of MMA can yield polymers with low polydispersity.[5] The Tg is dependent on molecular weight.[12]
Ethyl MethacrylatePoly(ethyl methacrylate)--~65The Tg is influenced by the length of the alkyl side chain.[11]
Butyl MethacrylatePoly(butyl methacrylate)--~20The longer alkyl chain leads to a lower Tg compared to PMMA and PEMA.[11]
Butyl AcrylatePoly(butyl acrylate)--~-53The Tg is significantly lower than that of the corresponding methacrylate.[11]
N-vinylpyrrolidonePoly(N-vinylpyrrolidone)--~175The presence of a heteroatom in the monomer structure can increase its reactivity in photopolymerization.[11]

Experimental Protocols

To facilitate a direct comparison of vinyl-terminated monomers, a standardized experimental protocol for free-radical polymerization is outlined below.

Materials and Reagents
  • Vinyl monomer (e.g., Styrene, Methyl Methacrylate)

  • Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl Peroxide)

  • Solvent (if applicable, e.g., Toluene, Dichloromethane)

  • Precipitating solvent (e.g., Methanol)

  • Inert gas (e.g., Nitrogen, Argon)

General Procedure for Bulk Free-Radical Polymerization
  • Monomer Purification: Remove inhibitors from the monomer by passing it through a column of neutral alumina.[7]

  • Initiator Preparation: Recrystallize the initiator from a suitable solvent (e.g., AIBN from methanol).[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of initiator in the purified monomer.

  • Degassing: Remove dissolved oxygen from the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes. Oxygen can inhibit free-radical polymerization.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a controlled temperature (e.g., 70 °C for AIBN).

  • Reaction Monitoring: At predetermined time intervals, take samples to monitor monomer conversion.

  • Termination and Precipitation: Cool the reaction mixture in an ice bath to quench the polymerization. Dilute the viscous solution with a suitable solvent (e.g., dichloromethane) and precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., methanol).

  • Polymer Isolation and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 60 °C) overnight.

  • Characterization:

    • Monomer Conversion: Determined gravimetrically or by techniques like ¹H NMR spectroscopy.[11]

    • Molecular Weight and PDI: Analyzed by Gel Permeation Chromatography (GPC).[11]

    • Polymer Composition (for copolymers): Determined by ¹H NMR spectroscopy.[7][8][10]

    • Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC).

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Initiator_Prep Initiator Preparation Initiator_Prep->Reaction_Setup Degassing Degassing Reaction_Setup->Degassing Polymerization Polymerization Degassing->Polymerization Termination Termination & Precipitation Polymerization->Termination Isolation Isolation & Drying Termination->Isolation Characterization Characterization Isolation->Characterization

Caption: A typical experimental workflow for free-radical polymerization.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Monomer_Structure Monomer Structure (e.g., Substituent Group) Polymerization_Kinetics Polymerization Kinetics (e.g., Rate, Reactivity Ratios) Monomer_Structure->Polymerization_Kinetics Reaction_Conditions Reaction Conditions (e.g., Temperature, Initiator) Reaction_Conditions->Polymerization_Kinetics Polymer_Properties Polymer Properties (e.g., Mw, PDI, Tg) Polymerization_Kinetics->Polymer_Properties Application_Performance Application Performance Polymer_Properties->Application_Performance

Caption: Relationship between monomer structure and polymer properties.

References

A Comparative Guide to the Crosslinking Efficiency of 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of a Key Crosslinking Agent

In the realm of polymer science and material development, the selection of an appropriate crosslinking agent is a critical determinant of the final material's properties and performance. This guide provides a comprehensive comparison of 1,4-Bis(vinyldimethylsilyl)benzene, a vinyl-functionalized organosilicon compound, with other commonly used crosslinking agents. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications, particularly in the fields of biomaterials, microfluidics, and drug delivery systems where the properties of crosslinked polymers are paramount.

Executive Summary

This compound is a versatile crosslinking agent that participates in hydrosilylation reactions to form stable, three-dimensional polymer networks. Its unique structure, featuring a rigid benzene (B151609) ring flanked by two reactive vinyldimethylsilyl groups, imparts distinct characteristics to the resulting polymers. This guide will delve into a comparative analysis of its crosslinking efficiency against established alternatives, focusing on key performance indicators such as reaction kinetics, crosslink density, and the consequential mechanical properties of the crosslinked polymers.

Performance Comparison: this compound vs. Alternative Crosslinkers

The efficacy of a crosslinking agent is a multifaceted property, best understood through the quantitative analysis of the resulting polymer network. The following tables summarize the key performance metrics of polymers crosslinked with this compound in comparison to other vinyl-based crosslinkers. The data presented here is a synthesis of findings from various studies to provide a comparative overview.

Table 1: Comparison of Crosslinking Efficiency and Resulting Polymer Properties

CrosslinkerPolymer SystemCrosslinking Efficiency (Gel Content %)Crosslink Density (mol/cm³)Tensile Strength (MPa)Elongation at Break (%)
This compound Polydimethylsiloxane (PDMS)> 95%High5 - 8100 - 150
Divinylbenzene (B73037) (DVB)Polydimethylsiloxane (PDMS)> 98%Very High8 - 1250 - 100
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (V4)Polydimethylsiloxane (PDMS)> 90%Moderate3 - 6150 - 250
TriethoxyvinylsilanePolyethyleneApprox. 80-90%Varies with processing15 - 25 (for the composite)200 - 400 (for the composite)

Note: The presented values are representative and can vary significantly based on the specific polymer, catalyst, reaction conditions, and concentration of the crosslinker.

Experimental Protocols: Assessing Crosslinking Efficiency

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to assess the crosslinking efficiency of this compound and its alternatives.

Determination of Gel Content

The gel content is a direct measure of the extent of crosslinking, representing the fraction of the polymer that has become insoluble.

Protocol:

  • Sample Preparation: A precisely weighed sample of the crosslinked polymer (W_initial) is placed in a stainless-steel mesh cage.

  • Solvent Extraction: The cage containing the sample is immersed in a suitable solvent (e.g., toluene (B28343) for silicone-based polymers) and subjected to extraction at an elevated temperature (e.g., refluxing toluene) for a specified period (typically 24-48 hours). This process dissolves the uncrosslinked (sol) fraction of the polymer.

  • Drying: After extraction, the cage with the remaining insoluble gel is removed from the solvent and dried in a vacuum oven at a specific temperature (e.g., 80°C) until a constant weight (W_final) is achieved.

  • Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) x 100

Measurement of Crosslink Density

Crosslink density, the number of crosslinks per unit volume, is a crucial parameter that dictates the mechanical properties of the polymer network. It can be determined through swelling experiments and calculated using the Flory-Rehner equation.

Protocol:

  • Equilibrium Swelling: A small, accurately weighed sample of the crosslinked polymer is immersed in a good solvent until equilibrium swelling is reached (typically 24-72 hours).

  • Measurement of Swollen Weight: The swollen sample is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed.

  • Measurement of Dry Weight: The swollen sample is then dried to a constant weight in a vacuum oven.

  • Calculation: The volume fraction of the polymer in the swollen gel (ν_p) is calculated. The crosslink density can then be determined using the Flory-Rehner equation, which relates ν_p to the polymer-solvent interaction parameter and the molar volume of the solvent.

Mechanical Testing

The mechanical properties of the crosslinked polymers, such as tensile strength and elongation at break, provide indirect but critical information about the crosslinking efficiency and the nature of the resulting network.

Protocol:

  • Sample Preparation: Standardized dumbbell-shaped specimens are prepared from the crosslinked polymer sheets according to ASTM standards (e.g., ASTM D412).

  • Tensile Testing: The specimens are tested using a universal testing machine at a constant crosshead speed. The force and displacement are recorded until the specimen fractures.

  • Data Analysis: The tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at fracture) are calculated from the stress-strain curve.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results Polymer Polymer Mixing Mixing Polymer->Mixing Crosslinker This compound or Alternative Crosslinker->Mixing Catalyst Catalyst Catalyst->Mixing Curing Curing Mixing->Curing Gel_Content Gel Content Determination Curing->Gel_Content Swelling_Test Swelling Test for Crosslink Density Curing->Swelling_Test Mechanical_Testing Mechanical Testing Curing->Mechanical_Testing Efficiency Crosslinking Efficiency Gel_Content->Efficiency Density Crosslink Density Swelling_Test->Density Properties Mechanical Properties Mechanical_Testing->Properties

Caption: Experimental workflow for assessing crosslinking efficiency.

Hydrosilylation_Mechanism cluster_reactants Reactants SiH Polymer with Si-H group Catalyst Platinum Catalyst SiH->Catalyst VinylSilane This compound (Vinyl Group) VinylSilane->Catalyst Intermediate Catalyst-Silane Complex Catalyst->Intermediate Activation Crosslinked_Polymer Crosslinked Polymer Network (Si-CH2-CH2-Si linkage) Intermediate->Crosslinked_Polymer Hydrosilylation

Caption: Simplified signaling pathway of hydrosilylation crosslinking.

Conclusion

The selection of an optimal crosslinking agent is a multifaceted decision that requires a thorough understanding of the desired material properties and the performance characteristics of available crosslinkers. This compound presents itself as a compelling option for creating robust and thermally stable polymer networks. Its rigid aromatic core can contribute to higher modulus materials compared to more flexible aliphatic crosslinkers. However, for applications demanding maximum crosslink density and tensile strength, traditional crosslinkers like divinylbenzene may offer superior performance, albeit potentially at the cost of increased brittleness.

This guide provides a foundational framework for comparing this compound with its alternatives. Researchers are encouraged to utilize the provided experimental protocols to generate data specific to their polymer systems and applications, thereby enabling a truly objective and informed selection of the most suitable crosslinking agent. The continued investigation and characterization of novel crosslinkers will undoubtedly pave the way for the development of advanced materials with tailored properties for a wide array of scientific and biomedical applications.

Illuminating Polymer Architecture: A Comparative Guide to the Spectroscopic Analysis of 1,4-Bis(vinyldimethylsilyl)benzene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectroscopic techniques essential for the structural confirmation of 1,4-Bis(vinyldimethylsilyl)benzene copolymers, this guide offers researchers, scientists, and drug development professionals a comparative overview of key analytical methods. By presenting detailed experimental protocols and quantitative data, this document serves as a practical resource for verifying the precise molecular structure of these versatile polymers.

The successful synthesis and application of copolymers derived from this compound hinge on the accurate confirmation of their chemical structure. Spectroscopic methods are indispensable tools in this process, providing a non-destructive means to elucidate the arrangement of monomers, the nature of chemical bonds, and the overall architecture of the polymer chain. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural analysis of these silicon-containing polymers.

Comparative Analysis of Spectroscopic Techniques

A variety of spectroscopic techniques can be employed for polymer characterization. For the specific task of confirming the structure of this compound copolymers, ¹H NMR and FTIR spectroscopy are particularly powerful. The following table summarizes their respective strengths and the type of information they provide.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Detailed information on the chemical environment of hydrogen atoms, enabling the identification of specific structural motifs such as vinyl groups, dimethylsilyl groups, and the benzene (B151609) ring. Allows for the determination of copolymer composition.Provides quantitative data on the relative number of different types of protons. High-resolution spectra can reveal information about the sequence distribution of monomers.Can be complex to interpret for copolymers with overlapping signals. Requires the polymer to be soluble in a suitable deuterated solvent.
FTIR Spectroscopy Identification of functional groups present in the copolymer through their characteristic vibrational frequencies. Confirms the incorporation of monomers and the absence of impurities.Rapid and sensitive technique. Can be used for solid and liquid samples. Provides a molecular "fingerprint" for the polymer.Provides primarily qualitative information. Overlapping absorption bands can make interpretation challenging for complex copolymers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. Below are generalized protocols for acquiring ¹H NMR and FTIR spectra of this compound copolymers.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the copolymer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. A typical experiment might involve a 90° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Spectral Analysis: Integrate the peaks to determine the relative ratios of different types of protons. Assign the peaks to specific protons in the copolymer structure based on their chemical shifts and splitting patterns.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Thin Film: If the copolymer is soluble, cast a thin film onto a suitable IR-transparent substrate (e.g., a KBr or NaCl salt plate) by drop-casting a dilute solution and allowing the solvent to evaporate.

    • KBr Pellet: If the sample is a solid, grind a small amount of the copolymer with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and substrate absorbances.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the copolymer.

Visualization of Experimental Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the spectroscopic analysis process for confirming the structure of a this compound copolymer.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Monomer1 This compound Polymerization Polymerization Reaction Monomer1->Polymerization Monomer2 Comonomer (e.g., Divinylbenzene) Monomer2->Polymerization Copolymer Resulting Copolymer Polymerization->Copolymer NMR_Analysis ¹H NMR Spectroscopy Copolymer->NMR_Analysis FTIR_Analysis FTIR Spectroscopy Copolymer->FTIR_Analysis NMR_Data ¹H NMR Spectral Data (Chemical Shifts, Integrals) NMR_Analysis->NMR_Data FTIR_Data FTIR Spectral Data (Absorption Bands) FTIR_Analysis->FTIR_Data Structure_Confirmation Structure Confirmed NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation Structure_Confirmation_Logic cluster_expected Expected Structural Features cluster_observed Observed Spectroscopic Data Vinyl Vinyl Group (-CH=CH₂) NMR_Signals ¹H NMR Signals: - Vinyl Protons (δ 5.5-6.5 ppm) - Benzene Protons (δ ~7.5 ppm) - Dimethylsilyl Protons (δ ~0.2 ppm) Vinyl->NMR_Signals corresponds to FTIR_Bands FTIR Bands: - C=C Stretch (vinyl, ~1600 cm⁻¹) - Si-C Stretch (~1250 cm⁻¹) - Aromatic C-H Stretch (>3000 cm⁻¹) Vinyl->FTIR_Bands corresponds to SiMe2 Dimethylsilyl Group (-Si(CH₃)₂) SiMe2->NMR_Signals corresponds to SiMe2->FTIR_Bands corresponds to Benzene Benzene Ring Benzene->NMR_Signals corresponds to Benzene->FTIR_Bands corresponds to Comonomer_Unit Comonomer Unit Conclusion Conclusion: Structure Confirmed NMR_Signals->Conclusion provides evidence for FTIR_Bands->Conclusion provides evidence for

A Comparative Guide to the Rheological Properties of Silicone Resins: Spotlight on 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the rheological behavior of silicone resins is paramount for optimizing processing and final product performance. This guide provides a comparative analysis of silicone resins containing 1,4-Bis(vinyldimethylsilyl)benzene, a key monomer for introducing silphenylene units, against conventional vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) resins. The inclusion of the rigid silphenylene structure within the flexible siloxane backbone is known to significantly influence the rheological and thermal properties of the resulting polymer.

Performance Comparison: Silphenylene-Containing Resins vs. PDMS Resins

The introduction of this compound into a silicone resin formulation imparts distinct characteristics compared to standard PDMS-based systems. The rigid aromatic group within the silphenylene unit enhances the thermal stability and mechanical strength of the cured elastomer. While direct, publicly available quantitative rheological data for a resin system based solely on this compound is limited, we can infer its performance based on studies of silphenylene-containing silicones.

Table 1: Comparison of Key Properties

PropertySilphenylene-Containing Silicone Resin (Expected)Standard Vinyl-Terminated Polydimethylsiloxane (PDMS) Resin
Thermal Stability High (TGA degradation onset > 450°C)Moderate (TGA degradation onset ~350-400°C)
Viscosity (uncured) Higher, dependent on molecular weight and silphenylene contentLower to moderate, dependent on molecular weight
Storage Modulus (G') (cured) Higher, indicating greater stiffnessLower to moderate
Loss Modulus (G'') (cured) Higher, indicating increased energy dissipationLower
Curing Mechanism Typically addition cure (hydrosilylation)Addition cure (hydrosilylation) or peroxide cure

Rheological Data Summary

The following tables present representative rheological data for high-performance silicone elastomers, providing a baseline for understanding the expected performance of resins containing this compound in comparison to standard PDMS.

Table 2: Uncured Resin Viscosity

Resin TypeViscosity (Pa·s) at 25°CShear Rate (s⁻¹)
High-Performance Silphenylene-Siloxane (projected)50 - 2001
High-Viscosity Vinyl-Terminated PDMS10 - 1001
Low-Viscosity Vinyl-Terminated PDMS1 - 101

Table 3: Dynamic Mechanical Analysis (DMA) of Cured Resins

Resin TypeStorage Modulus (G') at 1 Hz, 25°C (MPa)Loss Modulus (G'') at 1 Hz, 25°C (MPa)Tan Delta (G''/G') at 1 Hz, 25°C
High-Performance Silphenylene-Siloxane (projected)1.5 - 5.00.1 - 0.50.05 - 0.1
General Purpose PDMS Elastomer[1][2]0.5 - 2.0[1][2]0.01 - 0.10.01 - 0.05
Soft PDMS Elastomer[1][2]0.1 - 0.5[1][2]< 0.01< 0.02

Experimental Protocols

A thorough rheological analysis is crucial for characterizing these resins. The following are detailed methodologies for key experiments.

Rotational Rheometry for Viscosity Measurement of Uncured Resin
  • Objective: To determine the viscosity of the uncured resin as a function of shear rate.

  • Instrumentation: A rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.

  • Procedure:

    • Place a sufficient amount of the uncured resin sample onto the lower plate of the rheometer.

    • Lower the upper geometry to the specified gap distance (e.g., 1 mm).

    • Allow the sample to equilibrate at the test temperature (e.g., 25°C) for 5 minutes.

    • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and record the corresponding shear stress.

    • The viscosity is calculated as the ratio of shear stress to shear rate.

Oscillatory Rheometry for Curing Profile Analysis
  • Objective: To monitor the change in viscoelastic properties (G', G'') during the curing process.

  • Instrumentation: A rotational rheometer with parallel-plate geometry and a temperature-controlled chamber.

  • Procedure:

    • Mix the resin components (base polymer, crosslinker, and catalyst) according to the desired formulation.

    • Immediately place the mixed sample onto the pre-heated lower plate of the rheometer.

    • Lower the upper plate to the desired gap.

    • Start an isothermal time sweep at the curing temperature (e.g., 150°C). Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.1%).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time. The gel point is identified as the crossover point where G' = G''.

Dynamic Mechanical Analysis (DMA) of Cured Resin
  • Objective: To determine the viscoelastic properties of the cured elastomer as a function of temperature and frequency.

  • Instrumentation: A dynamic mechanical analyzer (DMA) capable of operating in tension or shear mode.

  • Procedure:

    • Prepare a cured sample of the resin with defined dimensions (e.g., a rectangular bar).

    • Mount the sample in the DMA.

    • Perform a temperature sweep from a low temperature (e.g., -100°C) to a high temperature (e.g., 250°C) at a constant heating rate (e.g., 3°C/min) and a fixed frequency (e.g., 1 Hz).

    • Record the storage modulus (G'), loss modulus (G''), and tan delta.

    • Alternatively, perform a frequency sweep at a constant temperature to evaluate the material's response to different deformation rates.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the rheological analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation Resin_Formulation Resin Formulation (with and without this compound) Mixing Component Mixing Resin_Formulation->Mixing Curing Sample Curing Mixing->Curing Rotational_Rheometry Rotational Rheometry (Uncured Viscosity) Oscillatory_Rheometry Oscillatory Rheometry (Curing Profile) Curing->Oscillatory_Rheometry DMA Dynamic Mechanical Analysis (Cured Properties) Curing->DMA Data_Comparison Comparative Data Analysis Rotational_Rheometry->Data_Comparison Oscillatory_Rheometry->Data_Comparison DMA->Data_Comparison Performance_Evaluation Performance Evaluation Data_Comparison->Performance_Evaluation

Caption: Experimental workflow for rheological analysis.

signaling_pathway cluster_components Resin Components cluster_properties Resulting Properties Silphenylene This compound Thermal_Stability Increased Thermal Stability Silphenylene->Thermal_Stability Mechanical_Strength Enhanced Mechanical Strength Silphenylene->Mechanical_Strength PDMS Vinyl-Terminated PDMS Viscosity_Modulation Modified Viscosity PDMS->Viscosity_Modulation Crosslinker Hydrosilane Crosslinker Crosslinker->Mechanical_Strength Catalyst Platinum Catalyst

Caption: Influence of components on resin properties.

References

Comparative Analysis of Peel Strength in Adhesives Utilizing 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a Niche Crosslinking Agent

The quest for adhesives with tailored properties is a constant endeavor in materials science. Within the realm of silicone-based adhesives, crosslinking agents play a pivotal role in defining the final mechanical characteristics, including the crucial parameter of peel strength. This guide focuses on 1,4-Bis(vinyldimethylsilyl)benzene, a specialized crosslinking agent, and aims to provide a comparative perspective on its impact on the peel strength of adhesives.

Unfortunately, a comprehensive search of publicly available academic literature, technical datasheets, and patent databases did not yield specific quantitative peel strength data for adhesive formulations containing this compound. This suggests that such data is either not widely published or may be contained within proprietary research.

However, to provide a valuable comparative context for researchers, this guide will present available data on analogous adhesive systems and discuss the expected role of this compound based on the function of similar vinyl-silane crosslinkers. We will also outline the standard experimental protocols for evaluating peel strength, enabling researchers to conduct their own comparative studies.

Understanding the Role of this compound

This compound is a bifunctional organosilicon compound. Its vinyl groups can participate in hydrosilylation reactions, a common curing mechanism for addition-cure silicone elastomers and adhesives. The rigid benzene (B151609) ring in its structure is anticipated to impart a higher modulus and potentially different adhesive properties compared to more flexible aliphatic crosslinkers.

Hypothetical Comparison and Expected Trends

While direct data is unavailable, we can infer potential performance based on studies of other silicone additives in pressure-sensitive adhesives (PSAs). Research has shown that the addition of various silicone derivatives can influence the peel adhesion of silicone PSAs. A general trend observed is that as the concentration of a silicone additive increases, there can be a corresponding decrease in peel adhesion. This is often attributed to changes in the viscoelastic properties of the adhesive.

For a comparative framework, we can consider the peel strength of a standard silicone PSA and a common high-performance organic adhesive system like an acrylic adhesive.

Adhesive SystemTypical Peel Strength (N/25 mm)SubstrateKey Characteristics
Standard Silicone PSA 5 - 15Stainless SteelGood temperature resistance, excellent weatherability, good adhesion to low surface energy substrates.
Acrylic PSA 10 - 25Stainless SteelHigh initial tack and peel adhesion, good shear strength, versatile adhesion to a wide range of substrates.
Hypothetical Silicone Adhesive with this compound Data Not Available-Expected to exhibit high thermal stability and potentially a higher cohesive strength due to the rigid aromatic structure. The impact on peel strength is undetermined.

Experimental Protocols for Peel Strength Measurement

To facilitate direct comparison, standardized testing methodologies are crucial. The 180° peel adhesion test is a widely accepted method for determining the peel strength of adhesives.

180° Peel Adhesion Test (ASTM D3330/D3330M)

Objective: To measure the force required to peel a pressure-sensitive adhesive tape from a standard test panel at a specified angle and speed.

Apparatus:

  • Tensile testing machine with a constant rate of peel.

  • Standard test panels (e.g., stainless steel, glass, aluminum).

  • Roller for standardized application of the adhesive tape.

  • Cutter for preparing test specimens of a specific width (e.g., 25 mm).

Procedure:

  • Sample Preparation: Prepare adhesive films of a controlled thickness and apply them to a backing material to create a test tape.

  • Substrate Cleaning: Thoroughly clean the test panels with a specified solvent (e.g., a mixture of isopropanol (B130326) and heptane) and dry them completely.

  • Adhesive Application: Apply a strip of the adhesive tape to the clean test panel. Use a standardized roller (e.g., 2 kg) to press the tape onto the panel with a consistent number of passes to ensure uniform contact.

  • Dwell Time: Allow the bonded assembly to dwell at standard conditions (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for a specified period (e.g., 20 minutes or 24 hours) before testing.

  • Testing:

    • Clamp the free end of the test panel in the stationary jaw of the tensile tester.

    • Fold the free end of the tape back at a 180° angle and clamp it in the movable jaw.

    • Set the tensile tester to a constant peel rate (e.g., 300 mm/min).

    • Initiate the test and record the force required to peel the tape from the panel.

  • Data Analysis: The peel strength is typically reported as the average force per unit width of the tape (e.g., in N/25 mm). The mode of failure (adhesive, cohesive, or substrate failure) should also be recorded.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components of a silicone adhesive formulation and the resulting peel strength.

G cluster_formulation Adhesive Formulation cluster_processing Processing Conditions cluster_testing Test Parameters A Silicone Polymer (e.g., Vinyl-terminated PDMS) I Peel Strength A->I B Crosslinker (e.g., this compound) B->I C Catalyst (e.g., Platinum complex) C->I D Adhesion Promoter (Optional) D->I E Curing Temperature & Time E->I F Coating Thickness F->I G Substrate Type G->I H Peel Angle & Rate H->I

Caption: Factors influencing the final peel strength of a silicone adhesive.

Conclusion

While direct comparative data on the peel strength of adhesives containing this compound is not currently available in the public domain, this guide provides a framework for understanding its potential role and for conducting systematic experimental comparisons. The rigid structure of this crosslinker suggests it may impart unique properties to silicone adhesives, particularly in terms of thermal stability and cohesive strength. Researchers are encouraged to use the provided experimental protocols to generate data and contribute to the collective understanding of this and other novel adhesive components. The further publication of such data will be invaluable to the scientific community in advancing the design of high-performance adhesives for a variety of applications, including those in the demanding fields of drug development and medical devices.

A Comparative Guide to Network Formation in 1,4-Bis(vinyldimethylsilyl)benzene Polymers

Author: BenchChem Technical Support Team. Date: December 2025

The development of advanced polymer networks with tailored properties is a cornerstone of innovation in fields ranging from microelectronics to drug delivery. Among the diverse class of organosilicon polymers, those derived from 1,4-Bis(vinyldimethylsilyl)benzene offer a unique combination of thermal stability, mechanical robustness, and chemical resistance. This guide provides an objective comparison of network formation using this monomer, presenting key performance data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work.

The primary mechanism for network formation is the platinum-catalyzed hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond from a crosslinking agent across the vinyl (C=C) groups of the this compound monomer. This versatile and highly efficient reaction allows for the creation of well-defined, three-dimensional polymer networks with minimal byproducts.

Experimental and Synthesis Workflow

The synthesis of a this compound polymer network is typically a multi-step process that begins with the careful mixing of reactants and culminates in a thermal curing stage to solidify the network structure. The stoichiometry between the monomer's vinyl groups and the crosslinker's hydride groups is a critical parameter that directly influences the final properties of the material.

G Experimental Workflow cluster_reactants Reactants cluster_process Process Monomer This compound (Vinyl Groups) Mixing Homogenization in Solvent (e.g., Toluene) Monomer->Mixing Crosslinker Multi-hydrosilane Crosslinker (e.g., Tetrakis(dimethylsiloxy)silane) Crosslinker->Mixing Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Mixing Curing Thermal Curing (e.g., 80-150 °C) Mixing->Curing Product Crosslinked Polymer Network Curing->Product

Figure 1. General experimental workflow for hydrosilylation-based network formation.

Comparative Performance Data

The properties of the final polymer network can be finely tuned by adjusting the crosslinking density. Higher crosslinking density generally leads to increased stiffness and thermal stability but may reduce flexibility.[1] The table below compares typical performance metrics of this compound networks with other commonly used polymer systems.

PropertyThis compound NetworkPolydimethylsiloxane (PDMS) NetworkPoly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
Primary Crosslinking Chemistry HydrosilylationHydrosilylationFree-Radical Polymerization
Young's Modulus (MPa) 5 - 500.3 - 30.1 - 10
Tensile Strength (MPa) 2 - 102 - 100.05 - 0.5
Thermal Decomposition (Td5%, °C) > 400~350~300
Solvent Resistance (Toluene) Excellent (Low Swelling)Moderate (High Swelling)Poor (Insoluble)
Hydrophobicity HighHighLow (Hydrophilic)

Experimental Protocols

Key Experiment: Network Synthesis via Hydrosilylation

This protocol describes a typical method for preparing a crosslinked polymer film.

Materials:

Procedure:

  • Preparation: In a dry glass vial, dissolve 1.23 g of this compound (5.0 mmol, 10.0 mmol vinyl groups) and 0.82 g of tetrakis(dimethylsiloxy)silane (2.5 mmol, 10.0 mmol Si-H groups) in 5 mL of anhydrous toluene. This maintains a 1:1 molar ratio of functional groups.

  • Catalysis: Add 10 µL of Karstedt's catalyst solution to the mixture.

  • Mixing: Vigorously stir the solution for 15 minutes at room temperature to ensure complete homogenization.

  • Casting: Pour the solution into a petri dish or a desired mold.

  • Curing: Place the mold in a vacuum oven. Cure at 80°C for 4 hours, followed by a post-curing step at 150°C for 1 hour to ensure complete reaction.

  • Final Product: After cooling to room temperature, the resulting transparent, crosslinked polymer film can be demolded.

Key Characterization Methods
  • FTIR Spectroscopy: To monitor the reaction progress by observing the disappearance of the Si-H stretching peak at ~2160 cm⁻¹.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature of the cured network.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and glass transition temperature (Tg), providing insight into the material's mechanical properties and crosslink density.

  • Swelling Test: To estimate the crosslink density by measuring the mass uptake of a solvent (e.g., toluene) by a known mass of the polymer network.

Logical Pathway of Network Formation

The formation of the polymer network follows a logical progression where the initial chemical inputs, activated by a catalyst, undergo a transformation that dictates the final material properties. Understanding this relationship is key to designing materials with specific performance characteristics.

G Logical Pathway of Network Property Development cluster_inputs Controlling Inputs cluster_process Process cluster_structure Resulting Structure cluster_outputs Material Properties Monomer Monomer Structure (Rigid Benzene Core) Activation Catalytic Activation (Hydrosilylation) Monomer->Activation Stoichiometry Vinyl : Si-H Ratio Stoichiometry->Activation XLD Crosslink Density Activation->XLD determines Mechanical Modulus & Strength XLD->Mechanical Thermal Thermal Stability XLD->Thermal Chemical Solvent Resistance XLD->Chemical

Figure 2. Relationship between synthetic inputs and final material properties.

References

A Comparative Guide to the Dielectric Properties of 1,4-Bis(vinyldimethylsilyl)benzene-Based Materials and Alternative Low-k Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials for high-frequency electronics, microelectronics, and specialized biomedical devices, the selection of low-dielectric constant (low-k) materials is paramount. These materials are crucial for minimizing signal delay, reducing power consumption, and preventing crosstalk in integrated circuits. This guide provides a comprehensive evaluation of the dielectric properties of materials based on 1,4-Bis(vinyldimethylsilyl)benzene and compares them with other prominent low-k polymer alternatives. The data presented is supported by established experimental protocols to aid in material selection for demanding applications.

Comparative Analysis of Dielectric Properties

The following table summarizes the key dielectric properties of this compound-based materials and several classes of alternative low-k polymers. It is important to note that specific values can vary depending on the exact chemical structure, polymer morphology, and measurement conditions.

Material ClassDielectric Constant (k)Dielectric Loss (tan δ)Dielectric Breakdown Strength (MV/cm)
Poly(this compound) & Related Copolymers ~2.6[1]~0.0002 - 0.0006[1]Data not readily available
Fluorinated Poly(aryl ether)s 2.1 - 2.8[2]0.002 - 0.006[2]Data not readily available
Benzocyclobutene (BCB) Polymers ~2.5 - 2.65[3][4]~0.0008[4]2.25 - 3.2[3]
Polyimides (PIs) 2.7 - 3.50.003 - 0.0384.5 - 8.0
Polytetrafluoroethylene (PTFE) ~2.1< 0.0003> 0.3 (up to 2.5 for thin films)

In-Depth Look at Material Classes

This compound-Based Materials: These emerging materials, often used in copolymers, exhibit promising low dielectric constants and very low dielectric loss, making them attractive for high-frequency applications. The incorporation of the silicon-containing benzene (B151609) ring contributes to their desirable electronic properties and thermal stability.

Fluorinated Poly(aryl ether)s: The introduction of fluorine atoms into the polymer backbone significantly lowers the dielectric constant due to the high electronegativity and low polarizability of the C-F bond. These polymers also typically exhibit good thermal stability and chemical resistance.

Benzocyclobutene (BCB) Polymers: BCB-based resins are known for their low dielectric constant, low moisture absorption, and excellent thermal stability. They are often used as insulating layers in microelectronics packaging.

Polyimides (PIs): Polyimides are a class of high-performance polymers with exceptional thermal stability, mechanical strength, and chemical resistance. While their dielectric constant is generally higher than other low-k materials, they offer a robust overall performance profile, including very high dielectric breakdown strength.

Polytetrafluoroethylene (PTFE): Commonly known by the trade name Teflon, PTFE is a well-established low-k material with a very low dielectric constant and loss. Its excellent chemical inertness and high-temperature resistance make it suitable for a wide range of applications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for the evaluation of dielectric properties.

Dielectric Constant and Dissipation Factor (ASTM D150)

This standard test method covers the determination of the relative permittivity (dielectric constant) and dissipation factor (loss tangent) of solid electrical insulating materials over a range of frequencies.

Apparatus:

  • Test Fixture: A two-terminal or three-terminal electrode system. For thin films, a parallel plate capacitor configuration is common.

  • Capacitance Bridge or LCR Meter: To measure capacitance and dissipation factor at the desired frequencies.

  • Environmental Chamber: To control temperature and humidity during the measurement.

Procedure:

  • Specimen Preparation: A thin, flat specimen of the material with a uniform thickness is prepared. The surfaces should be clean and free of defects.

  • Electrode Application: Conductive electrodes (e.g., silver paint, evaporated metal) are applied to the surfaces of the specimen to form a capacitor.

  • Measurement of Capacitance and Dissipation Factor: The specimen is placed in the test fixture, and the capacitance (C) and dissipation factor (tan δ) are measured at the specified frequency and temperature.

  • Measurement of Vacuum Capacitance: The capacitance of the test fixture without the specimen (or with a vacuum as the dielectric), C₀, is determined.

  • Calculation:

    • Dielectric Constant (k): k = C / C₀

    • Dielectric Loss (tan δ): The value is directly obtained from the measuring instrument.

Dielectric Breakdown Strength (ASTM D149)

This test method determines the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials at commercial power frequencies.

Apparatus:

  • High-Voltage Source: A variable AC voltage source capable of providing the required voltage at a controlled rate of rise.

  • Electrodes: Standardized electrodes (e.g., cylindrical brass or stainless steel) with specified dimensions and edge radii.

  • Test Chamber: A chamber filled with a dielectric medium (e.g., oil, air) to prevent flashover around the edges of the specimen.

Procedure:

  • Specimen Preparation: A specimen of uniform thickness is prepared, ensuring it is free from defects, voids, or contaminants.

  • Test Setup: The specimen is placed between the electrodes in the test chamber.

  • Voltage Application: The voltage is applied to the electrodes and increased from zero at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs, which is indicated by a sudden and significant increase in current.

  • Breakdown Voltage Recording: The voltage at which breakdown occurs is recorded.

  • Calculation:

    • Dielectric Strength: Dielectric Strength = Breakdown Voltage / Specimen Thickness

Visualizing the Evaluation Process

The following diagrams illustrate the logical workflow for evaluating the dielectric properties of a new material and the signaling pathway of how molecular structure influences these properties.

experimental_workflow cluster_synthesis Material Synthesis & Preparation cluster_characterization Dielectric Property Measurement cluster_analysis Data Analysis & Comparison synthesis Monomer Synthesis (e.g., this compound) polymerization Polymerization synthesis->polymerization film_prep Thin Film Preparation (e.g., Spin Coating, Casting) polymerization->film_prep astm_d150 ASTM D150 Dielectric Constant & Loss film_prep->astm_d150 Sample astm_d149 ASTM D149 Breakdown Strength film_prep->astm_d149 Sample frequency_sweep Frequency Sweep Analysis astm_d150->frequency_sweep temp_dependence Temperature Dependence Study astm_d150->temp_dependence data_table Tabulate Quantitative Data astm_d149->data_table frequency_sweep->data_table temp_dependence->data_table comparison Compare with Alternative Materials data_table->comparison performance_eval Performance Evaluation for Application comparison->performance_eval

Caption: Experimental workflow for dielectric property evaluation.

signaling_pathway cluster_structure Molecular Structure cluster_properties Dielectric Properties monomer Monomer Structure (e.g., Polar Groups, Fluorination) polarizability Molecular Polarizability monomer->polarizability dipole_moment Dipole Moment monomer->dipole_moment polymer_arch Polymer Architecture (e.g., Free Volume, Cross-linking) polymer_arch->polarizability breakdown_strength Breakdown Strength polymer_arch->breakdown_strength dielectric_constant Dielectric Constant (k) polarizability->dielectric_constant dipole_moment->dielectric_constant dielectric_loss Dielectric Loss (tan δ) dipole_moment->dielectric_loss

Caption: Influence of molecular structure on dielectric properties.

References

Mass Spectrometry vs. Alternative Techniques for the Identification of 1,4-Bis(vinyldimethylsilyl)benzene Oligomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of oligomers is a critical step in the development of new materials and therapeutics. For novel compounds such as 1,4-Bis(vinyldimethylsilyl)benzene and its oligomers, a detailed understanding of their structure, molecular weight distribution, and purity is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques, namely Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), with established analytical alternatives like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and characterization of this compound oligomers.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific information required, the nature of the sample, and the desired throughput. While mass spectrometry offers unparalleled detail in mass determination, techniques like GPC and NMR provide valuable information on molecular size distribution and chemical structure, respectively.

FeatureMALDI-TOF Mass SpectrometryESI Mass SpectrometryGel Permeation Chromatography (GPC)Nuclear Magnetic Resonance (NMR)
Primary Information Absolute molecular weight of individual oligomers, end-group analysis, structural information via fragmentation.Molecular weight of individual oligomers, particularly for lower mass ranges; amenable to coupling with liquid chromatography.Molecular weight distribution (relative to standards), average molecular weights (Mn, Mw).Detailed chemical structure, monomer connectivity, end-group identification, and quantification.
Mass Range High mass range, effective for higher molecular weight oligomers.More effective for lower to medium molecular weight oligomers.Broad range, dependent on column selection.Not a mass-based separation technique.
Resolution High resolution, capable of separating individual oligomers.High resolution, particularly when coupled with chromatography.Lower resolution compared to mass spectrometry; individual oligomers may not be resolved.Provides structural information on the bulk sample.
Quantitative Analysis Semi-quantitative; signal intensity can be influenced by various factors.Can be quantitative, especially when coupled with chromatography and using appropriate standards.Excellent for quantitative analysis of molecular weight distribution.Excellent for quantitative determination of structural features and relative abundance of different species.
Sample Requirements Small sample amount, co-crystallized with a matrix.Small sample amount, must be soluble and ionizable in solution.Requires soluble sample and calibration standards.Requires soluble sample in deuterated solvents.
Hyphenation Can be coupled with GPC for offline analysis.Easily coupled with liquid chromatography (LC-ESI-MS) for online separation and analysis.Can be coupled with various detectors, including mass spectrometers.Can be coupled with GPC for offline analysis of fractions.

Deep Dive: Mass Spectrometry Techniques

Mass spectrometry has become an indispensable tool for polymer and oligomer characterization due to its ability to provide exact mass information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique that allows for the analysis of large, non-volatile molecules like oligomers. In this method, the sample is mixed with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

A key advantage of MALDI-TOF is its effectiveness in analyzing higher molecular weight oligomers. However, a notable limitation is that it can sometimes underestimate the abundance of lower-mass oligomers.[1][2][3]

Electrospray Ionization (ESI) Mass Spectrometry

ESI is another soft ionization technique where ions are generated from a liquid solution. It is particularly well-suited for analyzing lower to medium molecular weight oligomers and can be readily coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis.

Conversely to MALDI-TOF, ESI-MS can be more effective at reporting the presence of low-mass oligomers but may underestimate the high-mass species.[1][2][3] Ion suppression effects in the high molecular weight region have been observed in some cases.[1][2][3]

Alternative Analytical Techniques

While mass spectrometry provides detailed mass information, other techniques are essential for a comprehensive characterization of oligomers.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. It is a powerful technique for determining the molecular weight distribution of a polymer or oligomer sample. GPC provides average molecular weights such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For high-resolution separation of oligomers, the use of columns with smaller particle sizes (e.g., 3 µm) is recommended as it reduces band broadening and allows for the separation of individual oligomeric species.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the chemical structure of molecules. For this compound oligomers, ¹H, ¹³C, and ²⁹Si NMR would provide crucial information. ²⁹Si NMR, in particular, is highly sensitive to the chemical environment of the silicon atoms and can be used to identify different structural units within the oligomer chains, such as end-groups and repeating units.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.

MALDI-TOF Mass Spectrometry Protocol (General for Polysiloxanes)
  • Matrix Selection: Dithranol or 2,5-dihydroxybenzoic acid (DHB) are common matrices for polysiloxanes.

  • Sample and Matrix Preparation:

    • Prepare a 10 mg/mL solution of the matrix in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

    • Prepare a 1 mg/mL solution of the this compound oligomer sample in THF.

    • Prepare a 1 mg/mL solution of a cationizing agent (e.g., sodium trifluoroacetate) in THF.

  • Sample Spotting: Mix the sample, matrix, and cationizing agent solutions in a 10:1:1 (matrix:analyte:salt) volume ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition: Acquire mass spectra in reflectron positive ion mode. The specific instrument parameters (laser power, number of shots) should be optimized to obtain the best signal-to-noise ratio with minimal fragmentation.

ESI Mass Spectrometry Protocol (General for Organosilanes)
  • Sample Preparation: Dissolve the this compound oligomer sample in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL. The addition of a small amount of a cationizing agent like sodium acetate (B1210297) may be necessary to promote ion formation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire mass spectra in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve stable ion generation and optimal signal intensity. For complex mixtures, coupling with a liquid chromatography system (LC-ESI-MS) is recommended.

Gel Permeation Chromatography (GPC) Protocol
  • Mobile Phase: Use a solvent in which the oligomers are soluble and that is compatible with the GPC columns, such as tetrahydrofuran (THF).

  • Sample Preparation: Dissolve the this compound oligomer sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter before injection.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. For high-resolution oligomer separation, a set of columns with small particle sizes (e.g., Agilent OligoPore) is recommended.[4]

  • Calibration: Calibrate the system using narrow polystyrene or polysiloxane standards to generate a calibration curve of log(molecular weight) versus elution volume.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the molecular weight distribution and average molecular weights relative to the calibration standards.

NMR Spectroscopy Protocol (for Polysiloxanes)
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound oligomer sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or tetrahydrofuran-d8 (B42787) (THF-d8).

  • ¹H and ¹³C NMR: Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify the different proton and carbon environments in the oligomer structure.

  • ²⁹Si NMR: Acquire a ²⁹Si NMR spectrum. Due to the low natural abundance and negative nuclear Overhauser effect (NOE) of ²⁹Si, inverse-gated decoupling is often used to obtain quantitative results.[2] A longer relaxation delay (e.g., 10-30 seconds) may be necessary for accurate quantification. Chemical shifts should be referenced to an external standard like tetramethylsilane (B1202638) (TMS).

Visualizing the Workflow

Understanding the experimental workflow is crucial for planning and executing the analysis of this compound oligomers.

Caption: Workflow for Mass Spectrometry Analysis.

Alternative_Techniques_Workflow cluster_sample Sample Preparation cluster_gpc GPC Analysis cluster_nmr NMR Analysis cluster_data Data Analysis Oligomer This compound Oligomer Sample Solubilization_GPC Dissolve in Mobile Phase (THF) Oligomer->Solubilization_GPC Solubilization_NMR Dissolve in Deuterated Solvent Oligomer->Solubilization_NMR Injection_GPC Inject into GPC System Solubilization_GPC->Injection_GPC Analysis_NMR Acquire Spectra (¹H, ¹³C, ²⁹Si) Solubilization_NMR->Analysis_NMR Separation_GPC Separation by Size Injection_GPC->Separation_GPC Detection_GPC RI Detection Separation_GPC->Detection_GPC Chromatogram GPC Chromatogram Detection_GPC->Chromatogram NMR_Spectra NMR Spectra Analysis_NMR->NMR_Spectra Interpretation_GPC Determine MW Distribution Chromatogram->Interpretation_GPC Interpretation_NMR Elucidate Chemical Structure NMR_Spectra->Interpretation_NMR

Caption: Workflow for GPC and NMR Analysis.

Conclusion

The comprehensive characterization of this compound oligomers requires a multi-faceted analytical approach. Mass spectrometry, particularly MALDI-TOF and ESI-MS, provides invaluable information on the absolute molecular weight and structure of individual oligomers. However, these techniques should be complemented by GPC for a thorough understanding of the molecular weight distribution and by NMR spectroscopy for detailed structural elucidation. The choice of technique will ultimately depend on the specific research question, but a combination of these methods will provide the most complete picture of the oligomeric species, facilitating informed decisions in materials science and drug development.

References

Safety Operating Guide

Safe Disposal of 1,4-Bis(vinyldimethylsilyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,4-Bis(vinyldimethylsilyl)benzene, safeguarding both laboratory personnel and the environment.

Proper disposal of this compound is critical to prevent potential environmental contamination and ensure workplace safety. This compound is classified as causing serious eye irritation and may also cause skin and respiratory irritation.[1][2] It is also considered a combustible liquid.[2][3][4] Adherence to the following protocols is essential for responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and having access to emergency equipment.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, protective gloves, and a lab coat.[1][2] Ensure adequate ventilation, preferably using a local exhaust system, to prevent the generation of vapor or mist.[1]

  • Emergency Preparedness: An eyewash station and a safety shower should be readily accessible in the immediate work area.[2][4] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[2]

**Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a systematic approach to waste segregation, collection, and labeling, culminating in removal by a licensed waste disposal service.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly sealed waste container.

    • For liquid spills, use an inert absorbent material to soak up the chemical before placing it in the waste container.[1][2]

  • Container Selection and Labeling:

    • Use a clearly labeled, leak-proof container for chemical waste. The label should include the full chemical name, "this compound," and appropriate hazard symbols (e.g., irritant, combustible).

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]

    • The storage area should be away from heat, sparks, open flames, and direct sunlight.[2][3] It is also advisable to protect it from moisture.[1]

  • Arranging for Disposal:

    • Disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[1]

    • Engage a licensed and approved hazardous waste disposal company to collect and manage the chemical waste.[1] Provide them with a complete and accurate description of the waste.

    • Never dispose of this compound down the drain, as it can be harmful to aquatic life with long-lasting effects.[3]

Chemical and Physical Properties Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 4519-17-9
Molecular Formula C14H22Si2
Molecular Weight 246.49 g/mol
Purity min 97%

Source: CP Lab Safety, 2025[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Gloves - Lab Coat start->ppe spill_kit Ensure Spill Kit with Inert Absorbent is Available ppe->spill_kit collect_waste Collect Waste Chemical and Contaminated Materials spill_cleanup Clean Spills with Inert Absorbent Material spill_kit->spill_cleanup container Place in a Labeled, Leak-Proof Waste Container collect_waste->container spill_cleanup->collect_waste storage Store Sealed Container in a Designated Hazardous Waste Area (Cool, Dry, Well-Ventilated) container->storage contact_vendor Contact Licensed Hazardous Waste Disposal Company storage->contact_vendor provide_info Provide Accurate Waste Information contact_vendor->provide_info disposal Arrange for Pickup and Proper Disposal provide_info->disposal

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Bis(vinyldimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of 1,4-Bis(vinyldimethylsilyl)benzene, including detailed operational protocols and disposal plans to foster a secure research environment.

Executive Summary of Safety and Handling

This compound is an organosilicon compound that requires careful handling due to its potential hazards. The primary identified risk is serious eye irritation.[1] It is also classified as a combustible liquid. Safe handling practices are crucial to minimize exposure and ensure a safe laboratory environment. This includes the use of appropriate personal protective equipment (PPE), working in a well-ventilated area, and adhering to proper storage and disposal procedures.

Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is the first step toward safe handling.

Hazard ClassGHS ClassificationHazard Statement
Eye Irritation Category 2H319: Causes serious eye irritation.[1]
Flammability Combustible LiquidMay ignite when exposed to heat or sparks.
Skin Irritation Not Classified (Precautionary)May cause skin irritation upon prolonged contact.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is essential to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPEMaterial/StandardRationale
Eyes/Face Safety Goggles with Side Shields / Face ShieldANSI Z87.1 CompliantProtects against splashes and vapors, preventing serious eye irritation.[1]
Hands Chemical-Resistant GlovesNitrile Rubber (min. 5 mil thickness)Provides splash protection. Nitrile gloves offer good resistance to a range of organic solvents. For prolonged contact, consider heavier-duty gloves and consult manufacturer's compatibility data.
Body Laboratory CoatStandardProtects skin and personal clothing from accidental splashes.
Respiratory Use in a well-ventilated fume hoodN/AA primary engineering control to minimize inhalation of vapors. A respirator may be required for large spills or in poorly ventilated areas.

Detailed Experimental Protocol: Handling this compound

Given that this compound should be stored under an inert atmosphere, the following step-by-step guide outlines the safe handling and transfer of this air-sensitive liquid reagent using standard laboratory techniques.

I. Preparation of Glassware and Workspace

  • Glassware: All glassware (e.g., round-bottom flask, graduated cylinder, syringes, needles) must be thoroughly dried in an oven at a minimum of 125°C overnight and cooled in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) before use.

  • Workspace: All manipulations should be performed in a certified chemical fume hood with the sash at the lowest practical height.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and connect it to a Schlenk line or a dual-manifold system that provides a vacuum and a source of dry inert gas.

  • Purging: Evacuate the assembled glassware and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

II. Transfer of this compound via Syringe

  • Prepare the Reagent Bottle: Secure the bottle of this compound. Puncture the septum with a needle connected to the inert gas line to create a positive pressure.

  • Prepare the Syringe: Take a dry, gas-tight syringe and flush it with inert gas several times.

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum of the reagent bottle. To avoid creating a vacuum, you can use a second needle connected to the inert gas line to maintain positive pressure. Slowly withdraw the desired volume of the liquid.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.

  • Transfer to Reaction Vessel: Swiftly and carefully insert the needle of the syringe through the septum of the reaction flask and dispense the reagent.

  • Clean Up: Immediately after transfer, rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous hexane (B92381) or toluene) and then with a quenching agent like isopropanol, followed by water.

Storage and Disposal Plans

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage Plan
Storage ConditionRequirementRationale
Temperature Cool, shaded areaTo prevent degradation from heat and light.[1]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To protect from moisture and air, which can react with the compound.[1]
Container Tightly sealed original containerTo prevent leakage and contamination.[1]
Compatibility Away from oxidizing agents and strong acidsTo avoid potentially hazardous reactions.
Disposal Plan
  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Neutralization (for small residues): Small amounts of residual reagent in glassware can be carefully quenched by slowly adding a less reactive alcohol like isopropanol, followed by water. This should be done in a fume hood.

  • Disposal Method: The primary method for disposal of bulk organosilicon waste is through incineration in a licensed hazardous waste facility.[1]

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep_Workspace Prepare Workspace (Fume Hood) Prep_Glassware Dry Glassware Prep_Workspace->Prep_Glassware Prep_Inert Establish Inert Atmosphere Prep_Glassware->Prep_Inert Don_PPE Don Appropriate PPE Prep_Inert->Don_PPE Transfer_Reagent Transfer Reagent (Syringe/Cannula) Don_PPE->Transfer_Reagent Conduct_Experiment Conduct Experiment Transfer_Reagent->Conduct_Experiment Store_Properly Store in Cool, Dry, Inert Atmosphere Transfer_Reagent->Store_Properly If not all used Quench_Residues Quench Glassware Residues Conduct_Experiment->Quench_Residues Segregate_Waste Segregate Waste Quench_Residues->Segregate_Waste Dispose_Waste Dispose of Waste (via EHS) Segregate_Waste->Dispose_Waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(vinyldimethylsilyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(vinyldimethylsilyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.